molecular formula C19H14F2N6O B560058 Talazoparib CAS No. 1207456-01-6

Talazoparib

Número de catálogo: B560058
Número CAS: 1207456-01-6
Peso molecular: 380.4 g/mol
Clave InChI: HWGQMRYQVZSGDQ-HZPDHXFCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Talazoparib is an oral, potent small-molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP1 and PARP2 . Its primary mechanism of action involves not only inhibiting PARP enzyme activity but also potently trapping PARP complexes on damaged DNA . This action impedes DNA damage repair, leading to the accumulation of DNA single-strand breaks, which can progress to double-strand breaks during replication. In cancer research models with homologous recombination repair (HRR) deficiencies, such as those involving BRCA1 or BRCA2 gene mutations, this DNA damage leads to genomic instability and apoptotic cell death, a concept known as synthetic lethality . This compound has demonstrated significant research utility in studies related to metastatic castration-resistant prostate cancer (mCRPC) with HRR gene mutations and germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer . Preclinical and clinical research, such as that from the TALAPRO-2 trial, supports its investigation in these areas, showing it can disrupt cancer cell growth and survival pathways . Beyond its established research applications, ongoing studies are exploring its potential in other cancer models and its effects in combination with other agents, such as anti-angiogenesis inhibitors . Researchers should note that common adverse effects observed in clinical settings include hematological toxicities such as anemia, neutropenia, and thrombocytopenia, which require careful monitoring . This product is strictly for Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGQMRYQVZSGDQ-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025928
Record name Talazoparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207456-01-6, 1373431-65-2
Record name Talazoparib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207456-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talazoparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207456016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talazoparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11760
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Talazoparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3H-Pyrido[4,3,2-de]phthalazin-3-one, 5-fluoro-8-(4-fluorophenyl)-2,7,8,9-tetrahydro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-, (8S,9R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TALAZOPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QHX048FRV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Deep Dive into Talazoparib: Unraveling its Potent PARP Trapping Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

NEW YORK, NY – Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a significant therapeutic agent, particularly for patients with germline BRCA1/2-mutated, HER2-negative advanced breast cancer. Its clinical efficacy is intrinsically linked to its dual mechanism of action: catalytic inhibition of the PARP enzyme and, more critically, the trapping of PARP-DNA complexes. This in-depth guide provides a technical overview of this compound's PARP trapping efficiency and potency, tailored for researchers, scientists, and drug development professionals.

This compound distinguishes itself from other PARP inhibitors through its superior ability to trap PARP1 and PARP2 enzymes at sites of DNA single-strand breaks (SSBs). This trapping mechanism converts transient SSBs into more cytotoxic double-strand breaks (DSBs) during DNA replication, a lesion that is particularly detrimental to cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations. This synthetic lethality is the cornerstone of this compound's therapeutic effect.

Preclinical studies have consistently demonstrated that this compound is approximately 100-fold more potent at trapping PARP-DNA complexes compared to other inhibitors like olaparib and rucaparib.[1][2] This heightened trapping efficiency is believed to be a key driver of its pronounced cytotoxicity in HRR-deficient cancer cells.

Quantitative Analysis of this compound's Potency

The potency of this compound has been quantified through various in vitro assays, providing a clear picture of its inhibitory and cytotoxic capabilities.

Table 1: this compound PARP1/2 Enzymatic Inhibition
ParameterPARP1PARP2Reference
IC50 0.57 nM-[2]
Ki 1.2 nM0.87 nM

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Cytotoxicity of this compound in Cancer Cell Lines
Cell LineCancer TypeBRCA StatusIC50 / EC50Reference
MDA-MB-436 BreastBRCA1 mutant~0.13 µM[3]
HCC1937 BreastBRCA1 mutant10 µM[3]
SUM149PT BreastBRCA1 mutant~1 nM[4]
MDA-MB-231 BreastBRCA wild-type~0.48 µM[5]
MDA-MB-468 BreastBRCA wild-type~0.8 µM[5]
BT549 BreastBRCA wild-type0.3 µM[5]
HCC70 BreastBRCA wild-type0.8 µM[5]
BR58 OvarianBRCA1 mutant, LOH-positive~0.2 µM[6]
BR103T BreastBRCA1 mutant, LOH-negative2.98 µM[6]
BR99 BreastBRCA2 mutant, LOH-negative~4.98 µM[6]

IC50/EC50: Half-maximal inhibitory/effective concentration. LOH: Loss of Heterozygosity.

Table 3: Comparative PARP Trapping Potency
PARP InhibitorRelative Trapping Potency
This compound +++++
Niraparib ++++
Olaparib +++
Rucaparib +++
Veliparib +

This table provides a qualitative comparison based on multiple sources indicating the superior trapping ability of this compound.[4]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the PARP trapping efficiency and potency of this compound.

Cellular PARP Trapping Assay (via Western Blot)

This assay quantifies the amount of PARP enzyme trapped on chromatin within cells following treatment with a PARP inhibitor.

1. Cell Culture and Treatment:

  • Seed cells (e.g., DU-145 prostate cancer cells) in 10 cm dishes and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) and a reference inhibitor.

  • To induce DNA damage and PARP recruitment, co-treat with a DNA-damaging agent such as 0.01% methyl methanesulfonate (MMS) for a defined period (e.g., 4 hours).[7]

  • Include vehicle-only and MMS-only controls.

2. Cellular Fractionation:

  • Harvest and wash cells with ice-cold PBS.

  • Perform subcellular fractionation to separate the chromatin-bound proteins from the nuclear soluble and cytoplasmic fractions. This can be achieved using commercially available kits or standard biochemical protocols.

3. Protein Quantification and Western Blot:

  • Determine the protein concentration of the chromatin-bound fractions using a BCA assay to ensure equal loading.[7]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for PARP1.

  • Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.[7]

  • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities using densitometry software. The increase in the PARP1 signal in the chromatin fraction of this compound-treated cells compared to controls indicates the extent of PARP trapping.

Fluorescence Polarization (FP) Assay for PARP Trapping

This biochemical assay measures the ability of an inhibitor to prevent the dissociation of PARP1 from a fluorescently labeled DNA substrate.

1. Reagent Preparation:

  • Prepare a serial dilution of this compound in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA).

  • Dilute recombinant human PARP1 enzyme and a fluorescently labeled DNA oligonucleotide probe (designed with a single-strand break) to their optimal working concentrations in the assay buffer.

2. Assay Procedure:

  • In a 96-well black, flat-bottom plate, add the PARP1 enzyme, the fluorescent DNA probe, and the this compound dilutions.

  • Incubate the plate to allow the binding of PARP1 to the DNA, resulting in a high fluorescence polarization signal.

  • Initiate the PARylation reaction by adding NAD+. In the absence of an inhibitor, PARP1 will auto-PARylate and dissociate from the DNA, leading to a decrease in fluorescence polarization.

  • In the presence of a potent trapping agent like this compound, PARP1 remains bound to the DNA even after the addition of NAD+, thus maintaining a high fluorescence polarization signal.

3. Data Analysis:

  • Measure the fluorescence polarization using a microplate reader.

  • The trapping efficiency is determined by the concentration of this compound required to prevent the decrease in the fluorescence polarization signal. Plot the FP values against the log of the inhibitor concentration to determine the EC50 value.

Cell Viability Assay

This assay determines the cytotoxic effect of this compound on cancer cells.

1. Cell Seeding:

  • Seed cancer cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

2. Drug Treatment:

  • The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

3. Incubation:

  • Incubate the cells for a period of 72 to 96 hours, or a duration appropriate for the cell line's doubling time.

4. Viability Assessment:

  • Measure cell viability using a reagent such as MTT, AlamarBlue, or a luminescent-based assay (e.g., CellTiter-Glo).

  • Read the absorbance or luminescence using a microplate reader.

5. Data Analysis:

  • Normalize the results to the vehicle-only control to determine the percentage of cell viability.

  • Plot the percentage of viability against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, visualize key pathways and experimental workflows.

PARP1_Signaling_Pathway cluster_DNA_Damage DNA Single-Strand Break (SSB) cluster_PARP1_Activation PARP1 Activation & PARylation cluster_Repair_Complex DNA Repair cluster_Inhibition This compound Action SSB SSB PARP1_recruitment PARP1 Recruitment and Binding to SSB SSB->PARP1_recruitment PARP1_activation PARP1 Catalytic Activation PARP1_recruitment->PARP1_activation PARylation Auto-PARylation of PARP1 & Histones PARP1_activation->PARylation NAD+ XRCC1 XRCC1 Recruitment PARylation->XRCC1 BER_complex Assembly of Base Excision Repair (BER) Complex XRCC1->BER_complex DNA_repair SSB Repair BER_complex->DNA_repair DNA_repair->SSB Resolved This compound This compound This compound->PARP1_recruitment PARP Trapping This compound->PARP1_activation Catalytic Inhibition

PARP1 Signaling in SSB Repair and this compound's Dual Inhibition.

Synthetic_Lethality cluster_Normal_Cell Normal Cell (Functional HRR) cluster_BRCA_Mutant_Cell BRCA-Mutant Cell (Defective HRR) cluster_Talazoparib_Treatment BRCA-Mutant Cell + this compound SSB_normal Single-Strand Break (SSB) BER_normal Base Excision Repair (BER) (PARP-dependent) SSB_normal->BER_normal DSB_normal Double-Strand Break (DSB) HRR_normal Homologous Recombination Repair (HRR) DSB_normal->HRR_normal Cell_Survival_normal Cell Survival BER_normal->Cell_Survival_normal HRR_normal->Cell_Survival_normal SSB_brca Single-Strand Break (SSB) BER_brca Base Excision Repair (BER) (PARP-dependent) SSB_brca->BER_brca DSB_brca Double-Strand Break (DSB) HRR_defective Defective HRR DSB_brca->HRR_defective Cell_Survival_brca Cell Survival BER_brca->Cell_Survival_brca SSB_tal Single-Strand Break (SSB) BER_inhibited BER Inhibited (PARP Trapped) SSB_tal->BER_inhibited DSB_tal Replication-associated DSB HRR_defective_tal Defective HRR DSB_tal->HRR_defective_tal BER_inhibited->DSB_tal Replication Fork Collapse Apoptosis Apoptosis HRR_defective_tal->Apoptosis

Synthetic Lethality Mechanism of this compound in BRCA-Mutant Cells.

Experimental_Workflow cluster_Cell_Culture 1. Cell Preparation cluster_Treatment 2. Treatment cluster_Assays 3. Assays cluster_Data_Analysis 4. Data Analysis Seed_Cells Seed Cancer Cells (e.g., BRCA-mutant) Treat_Cells Treat with Serial Dilutions of this compound Seed_Cells->Treat_Cells Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treat_Cells->Viability_Assay Trapping_Assay PARP Trapping Assay (Western Blot or FP) Treat_Cells->Trapping_Assay IC50_Calc Calculate IC50 for Cytotoxicity Viability_Assay->IC50_Calc Trapping_Quant Quantify PARP Trapping (e.g., EC50 or Fold Change) Trapping_Assay->Trapping_Quant

General Experimental Workflow for Assessing this compound Potency.

References

Preclinical Evaluation of Talazoparib in Solid Tumors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in the repair of single-strand DNA breaks (SSBs). Its primary mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes.[1][2] This dual action leads to the accumulation of SSBs, which upon DNA replication, are converted into cytotoxic double-strand breaks (DSBs). In tumor cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[3][4] Preclinical studies have demonstrated the potent anti-tumor activity of this compound as a monotherapy and in combination with other agents across a range of solid tumors, including those with and without BRCA mutations. This guide provides a comprehensive overview of the preclinical data for this compound, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways.

Mechanism of Action

This compound exerts its cytotoxic effects through a dual mechanism:

  • PARP Catalytic Inhibition: this compound competitively binds to the NAD+ binding site of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARylation impairs the recruitment of DNA repair proteins to the sites of SSBs.[2]

  • PARP Trapping: this compound stabilizes the interaction between PARP enzymes and DNA at the site of an SSB, forming a cytotoxic PARP-DNA complex.[1][2] This "trapping" is considered a more potent mechanism of cytotoxicity than catalytic inhibition alone, as it physically obstructs DNA replication and transcription, leading to the formation of DSBs.[2][5] Preclinical models have indicated that this compound is approximately 100-fold more potent at trapping PARP than other inhibitors like olaparib.[2]

The accumulation of unrepaired SSBs and the formation of PARP-DNA complexes result in the collapse of replication forks during the S-phase of the cell cycle, generating DSBs. In cells with a functional HR pathway, these DSBs can be repaired. However, in tumor cells with HR deficiency (HRD), such as those with BRCA1/2 mutations, the inability to repair these DSBs leads to genomic instability and ultimately, apoptotic cell death.

Talazoparib_Mechanism_of_Action cluster_DNA_Damage DNA Damage & Repair cluster_Talazoparib_Action This compound Intervention DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates DNA_DSB Double-Strand Break (DSB) PARP->DNA_DSB unrepaired SSBs lead to Cell_Survival Cell Survival BER->Cell_Survival leads to HR_Proficient Homologous Recombination (HR) (Functional) DNA_DSB->HR_Proficient repaired by HR_Deficient Homologous Recombination (HR) (Deficient) DNA_DSB->HR_Deficient not repaired in HR_Proficient->Cell_Survival Apoptosis Apoptosis HR_Deficient->Apoptosis This compound This compound PARP_Inhibition Catalytic Inhibition This compound->PARP_Inhibition PARP_Trapping PARP Trapping This compound->PARP_Trapping PARP_Inhibition->PARP inhibits PARP_Trapping->PARP traps on DNA

Caption: Simplified signaling pathway of this compound's dual mechanism of action.

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo preclinical efficacy of this compound across various solid tumor types.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
Cell LineCancer TypeBRCA StatusIC50 (µM)
COLO-800MelanomaNot Specified0.0116
MHH-ES-1Ewing's SarcomaNot Specified0.0187
MC-IXCNeuroblastomaNot Specified0.0240
ES8Ewing's SarcomaNot Specified0.0266
ES4Ewing's SarcomaNot Specified0.0282
NTERA-2-cl-D1TestisNot Specified0.0285
697Lymphoblastic LeukemiaNot Specified0.0306
ES7Ewing's SarcomaNot Specified0.0319
EW-3Ewing's SarcomaNot Specified0.0325
EW-22Ewing's SarcomaNot Specified0.0337
HGC-27Stomach CancerNot Specified0.0369
MSTO-211HMesotheliomaNot Specified0.0422
IHH-4Thyroid CancerNot Specified0.0492
TC-71Ewing's SarcomaNot Specified0.0542
ES1Ewing's SarcomaNot Specified0.0550
A2058MelanomaNot Specified0.0600
NB10NeuroblastomaNot Specified0.0610
CML-T1Chronic Myeloid LeukemiaNot Specified0.0660
A673RhabdomyosarcomaNot Specified0.0675
NCI-H1876Small Cell Lung CancerNot Specified0.0681
BV-173Chronic Myeloid LeukemiaNot Specified0.0732
EW-7Ewing's SarcomaNot Specified0.0852
SK-CO-1Colon CancerNot Specified0.0857
8-MG-BAGliomaNot Specified0.0895
NCI-H209Small Cell Lung CancerNot Specified0.0977
MG63OsteosarcomaBAP1, FANCA, FANCD2 lossPositive HRD-LOH
ZK-58OsteosarcomaNot SpecifiedPositive HRD-LOH
SaOS-2OsteosarcomaNot SpecifiedBorderline HRD-LOH
MNNG-HOSOsteosarcomaNot SpecifiedBorderline HRD-LOH
U2OSOsteosarcomaNot SpecifiedNegative HRD-LOH
Data compiled from various preclinical studies.[6] IC50 values can vary based on experimental conditions.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Tumor ModelCancer TypeTreatmentDosing ScheduleTumor Growth Inhibition (%)Reference
RMG1OvarianThis compound (0.33 mg/kg) + Temozolomide (2.5 mg/kg)Daily x 28 daysSignificant (P=0.02) vs. control[1]
M207MelanomaThis compound (0.33 mg/kg) + Temozolomide (2.5 mg/kg)Daily x 28 daysSignificant (P=0.02) vs. control[1]
M238MelanomaThis compound (0.33 mg/kg) + Temozolomide (2.5 mg/kg)Daily x 28 daysSignificant (P=0.02) vs. control[1]
Ewing Sarcoma (5/10 models)Ewing SarcomaThis compound (0.1 mg/kg BID) + Temozolomide (30 mg/kg daily)5 daysSignificant synergism[7]
Ewing Sarcoma (5/10 models)Ewing SarcomaThis compound (0.25 mg/kg BID) + Temozolomide (12 mg/kg daily)5 daysSignificant synergism[7]
Brca1-deficient mammary tumorsBreast CancerThis compound implant (50 µg)One-time intratumoral67% decrease in tumor volume[8]
KT-10 (PALB2 mutant)Wilms' TumorPEG~TLZ conjugate (single injection)Single doseAs effective as ~30 daily oral doses[9]
MX-1 (BRCA1-deficient)Triple-Negative Breast CancerPEG~TLZ conjugate (single injection)Single doseAs effective as ~30 daily oral doses[9]
DLD-1 (BRCA2-deficient)Colon CancerPEG~TLZ conjugate (single injection)Single doseAs effective as ~30 daily oral doses[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key preclinical assays used in the evaluation of this compound.

In Vitro Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10][11]

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound (stock solution in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

    • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound (and vehicle control) for a specified duration (e.g., 72 hours).

    • Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10][11]

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound (serial dilutions) Seed_Cells->Treat_Cells Add_MTT Add MTT solution and incubate Treat_Cells->Add_MTT Solubilize Add solubilization solution Add_MTT->Solubilize Measure_Absorbance Measure absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate cell viability and IC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for the MTT cell viability assay.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in cells by treating with this compound for the desired time.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

These immunofluorescence-based assays visualize and quantify DNA double-strand breaks (γH2AX) and the recruitment of the key homologous recombination protein RAD51 to sites of DNA damage.[2][8][13]

  • Materials:

    • Cells grown on coverslips

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Permeabilization solution (e.g., 0.2-0.5% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibodies (anti-γH2AX, anti-RAD51)

    • Fluorescently-labeled secondary antibodies

    • Nuclear counterstain (e.g., DAPI)

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Seed cells on coverslips and treat with this compound.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash with PBS and permeabilize with Triton X-100 for 10-15 minutes.

    • Wash with PBS and block with 5% BSA for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., rabbit anti-RAD51 and mouse anti-γH2AX) overnight at 4°C.

    • Wash with PBS and incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

    • Wash with PBS and counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides with mounting medium.

    • Visualize and quantify the number of nuclear foci per cell using a fluorescence microscope and image analysis software.

This assay biochemically quantifies the ability of an inhibitor to trap PARP1 on DNA.[14][15]

  • Materials:

    • Purified recombinant His-tagged PARP1

    • Terbium-labeled anti-His antibody

    • Digested Alexa488-labeled DNA duplex

    • Assay buffer (e.g., 10 mmol/L KPO4, pH 7.8, 50 mmol/L NaCl, 1 mmol/L EDTA, 0.05% pluronic F-68, 1 mmol/L DTT)

    • This compound and other PARP inhibitors

    • NAD+

    • TR-FRET plate reader

  • Procedure:

    • Assemble PARP1-DNA complexes by incubating His-tagged PARP1, terbium-labeled anti-His antibody, and Alexa488-labeled DNA duplex in assay buffer.

    • Add serial dilutions of this compound or other inhibitors to the pre-assembled complexes and incubate.

    • Initiate PARP1 dissociation by adding NAD+.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal over time. A higher TR-FRET ratio indicates inhibition of complex dissociation (i.e., PARP trapping).

    • Determine the dose-response for PARP trapping and calculate EC50 values.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.[1][16][17]

  • Materials:

    • Immunodeficient mice (e.g., athymic nude or SCID)

    • Cancer cell lines for implantation

    • Matrigel (optional)

    • This compound formulation for oral gavage or other administration routes

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10^6 cells in PBS, with or without Matrigel) into the flank of immunodeficient mice.

    • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer this compound (and/or combination agents) and vehicle control according to the specified dosing schedule.

    • Measure tumor volume (e.g., using the formula: (Length x Width²) / 2) and body weight regularly (e.g., 2-3 times per week).

    • Continue treatment for the duration of the study or until tumors in the control group reach a predetermined endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

    • Calculate tumor growth inhibition and assess statistical significance.

In_Vivo_Xenograft_Workflow Start Start Cell_Implantation Subcutaneous implantation of tumor cells into immunodeficient mice Start->Cell_Implantation Tumor_Establishment Allow tumors to establish to a palpable size Cell_Implantation->Tumor_Establishment Randomization Randomize mice into treatment and control groups Tumor_Establishment->Randomization Treatment Administer this compound and/or vehicle control Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Continue until study endpoint Monitoring->Endpoint Analysis Euthanize, excise tumors, and analyze data Endpoint->Analysis End End Analysis->End

Caption: General workflow for in vivo solid tumor xenograft studies.

Signaling Pathway Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate the key DNA damage response pathways affected by this compound.

Base Excision Repair (BER) Pathway

The BER pathway is responsible for repairing single-strand DNA breaks and is initiated by PARP1. This compound's inhibition of PARP1 disrupts this pathway.

BER_Pathway cluster_BER Base Excision Repair (BER) cluster_this compound DNA_SSB Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 activates XRCC1_LIG3 XRCC1/LIG3 Complex PARP1->XRCC1_LIG3 recruits PNKP PNKP XRCC1_LIG3->PNKP POLB POLβ PNKP->POLB Repair DNA Repair POLB->Repair This compound This compound This compound->PARP1 inhibits & traps

Caption: The role of PARP1 in the Base Excision Repair pathway and its inhibition by this compound.
Homologous Recombination (HR) Pathway

The HR pathway is a high-fidelity repair mechanism for double-strand DNA breaks. In HR-deficient tumors, the inability to repair DSBs induced by this compound leads to cell death.

HR_Pathway cluster_HR Homologous Recombination (HR) DNA_DSB Double-Strand Break MRN_Complex MRN Complex DNA_DSB->MRN_Complex sensed by ATM_ATR ATM/ATR MRN_Complex->ATM_ATR activates BRCA1 BRCA1 ATM_ATR->BRCA1 activates Resection End Resection BRCA1->Resection RPA RPA Resection->RPA coats ssDNA BRCA2_PALB2 BRCA2/PALB2 RPA->BRCA2_PALB2 displaced by RAD51 RAD51 BRCA2_PALB2->RAD51 loads Strand_Invasion Strand Invasion RAD51->Strand_Invasion Repair DNA Repair Strand_Invasion->Repair

Caption: Key steps in the Homologous Recombination pathway for DSB repair.

Conclusion

The preclinical evaluation of this compound has robustly demonstrated its potent anti-tumor activity in a variety of solid tumor models. Its dual mechanism of PARP catalytic inhibition and, more importantly, PARP trapping, provides a strong rationale for its efficacy, particularly in tumors with homologous recombination deficiencies. The comprehensive data on its in vitro cytotoxicity and in vivo efficacy, supported by detailed experimental protocols, provide a solid foundation for its clinical development and application. Further research into combination strategies and mechanisms of resistance will continue to refine the optimal use of this compound in the treatment of solid tumors.

References

Talazoparib's Effect on DNA Damage Response Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Talazoparib is a highly potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA damage response (DDR) network.[1] Its primary mechanism of action involves not only the catalytic inhibition of PARP but, more significantly, the trapping of PARP-DNA complexes.[2] This dual action disrupts the repair of DNA single-strand breaks (SSBs), leading to the accumulation of cytotoxic DNA double-strand breaks (DSBs) during replication.[3][4] This mechanism is particularly effective in tumors with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[5][6] This guide provides an in-depth analysis of this compound's interaction with key DDR pathways, summarizes quantitative efficacy data, details relevant experimental protocols, and visualizes the core molecular mechanisms.

Mechanism of Action: Catalytic Inhibition and PARP Trapping

PARP enzymes, particularly PARP1, are among the first responders to DNA single-strand breaks (SSBs). Upon binding to a break, PARP1 becomes catalytically active, using NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[2] This PARylation process serves as a scaffold to recruit other DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway.[2]

This compound exerts its anticancer effects through two primary mechanisms:

  • Catalytic Inhibition : this compound competes with NAD+ for the catalytic domain of PARP1 and PARP2, preventing the synthesis of PAR chains. This action alone hinders the efficient repair of SSBs.[2]

  • PARP Trapping : Considered the more cytotoxic mechanism, this compound stabilizes the PARP-DNA complex, preventing the enzyme's dissociation from the DNA lesion even after repair would normally be complete.[2][3] These trapped complexes are significant obstacles for DNA replication forks. When a replication fork encounters a trapped PARP on an unrepaired SSB, the fork can stall and collapse, generating a more lethal two-ended DNA double-strand break (DSB).[2][4]

This compound is distinguished from other PARP inhibitors by its exceptional potency in trapping PARP1, being nearly 100-fold more potent than several other inhibitors in this regard.[2][7] This high trapping efficiency is a key contributor to its cytotoxicity.[8][9]

cluster_0 Normal Base Excision Repair (BER) cluster_1 This compound Action SSB DNA Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 binds BER_Complete SSB Repaired PARP1->SSB dissociates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Trapped_Complex Trapped PARP1-DNA Complex PARP1->Trapped_Complex 2. PARP Trapping (Prevents dissociation) NAD NAD+ NAD->PARP1 Repair_Factors DDR Proteins (e.g., XRCC1) PAR->Repair_Factors recruits Repair_Factors->SSB repairs This compound This compound This compound->PARP1 DSB DNA Double-Strand Break (DSB) Trapped_Complex->DSB leads to Replication_Fork Replication Fork Replication_Fork->Trapped_Complex stalls at cluster_HR_Proficient HR-Proficient Cell (Normal) cluster_HR_Deficient HR-Deficient Cell (e.g., BRCA-mutated) Tala1 This compound SSB1 SSB Tala1->SSB1 Traps PARP on DSB1 DSB SSB1->DSB1 Replication fork collapse HR_Repair Homologous Recombination (HR) DSB1->HR_Repair Repaired by Survival1 Cell Survival HR_Repair->Survival1 Tala2 This compound SSB2 SSB Tala2->SSB2 Traps PARP on DSB2 DSB SSB2->DSB2 Replication fork collapse HR_Defect Defective HR (BRCA1/2 mutation) DSB2->HR_Defect Cannot be repaired by HR NHEJ Error-prone Repair (NHEJ) DSB2->NHEJ Resorts to Apoptosis Cell Death (Apoptosis) NHEJ->Apoptosis Genomic Instability start Plate Cells on Coverslips treatment Treat with this compound or Vehicle Control start->treatment fix_perm Fix with PFA & Permeabilize with Triton X-100 treatment->fix_perm blocking Block with BSA fix_perm->blocking primary_ab Incubate with Primary Ab (anti-γH2AX) blocking->primary_ab secondary_ab Incubate with Secondary Ab (Fluorophore-conjugated) primary_ab->secondary_ab mount Counterstain with DAPI & Mount on Slide secondary_ab->mount image Acquire Images (Fluorescence Microscope) mount->image analyze Quantify Foci per Nucleus (ImageJ / CellProfiler) image->analyze end Data Interpretation analyze->end

References

The Discovery and Development of Talazoparib (BMN 673): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talazoparib (formerly BMN 673), marketed as Talzenna, is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2. Its development represents a significant advancement in the targeted therapy of cancers with deficiencies in DNA damage repair (DDR), particularly those harboring mutations in the BRCA1 and BRCA2 genes. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound. It includes a compilation of key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction: The Rationale for PARP Inhibition

The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. To counteract this, cells have evolved a complex network of DNA repair pathways. One key player in the repair of DNA single-strand breaks (SSBs) is the PARP family of enzymes. When PARP is inhibited in cells with a deficient homologous recombination repair (HRR) pathway, often due to mutations in genes like BRCA1 and BRCA2, unrepaired SSBs accumulate and are converted into cytotoxic double-strand breaks (DSBs) during DNA replication. This concept, known as synthetic lethality, forms the therapeutic basis for PARP inhibitors in BRCA-mutated cancers.

This compound was developed as a highly potent PARP inhibitor with a dual mechanism of action: catalytic inhibition of PARP and the trapping of PARP-DNA complexes.[1] This trapping mechanism is believed to contribute significantly to its cytotoxicity.

Discovery and Synthesis

This compound was synthesized from tetrahydropyridophthalazinone derivatives. The key structural features were optimized for high-potency inhibition of PARP1 and PARP2.

Synthesis Protocol

A general synthetic scheme for this compound is outlined below. For a detailed, step-by-step synthesis, please refer to the publication by Wang et al. (2016) and the patent WO2017215166A1.[2][3]

A multi-step synthesis is employed, often starting from precursors like 4-amino-6-fluoroisobenzofuran-1(3H)-one and 4-fluorobenzaldehyde.[2] A key step involves a chiral resolution to isolate the desired (8S,9R) enantiomer, which is the active form of the drug.[4] The synthesis involves the formation of a dihydropyridophthalazinone core, followed by the addition of the 1-methyl-1H-1,2,4-triazol-5-yl moiety.[2][3][5][6]

Mechanism of Action

This compound exerts its anticancer effects through two primary mechanisms:

  • Catalytic Inhibition of PARP: this compound binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibits the recruitment of other DNA repair proteins to the site of SSBs.[1]

  • PARP Trapping: this compound stabilizes the PARP-DNA complex, effectively "trapping" the PARP enzyme on the DNA.[1] This trapped complex is a physical impediment to DNA replication and transcription, leading to the formation of DSBs. This compound is a more potent PARP trapping agent compared to other inhibitors like olaparib and rucaparib.

Signaling Pathway: DNA Damage Response and Synthetic Lethality

The following diagram illustrates the central role of PARP in DNA repair and the synthetic lethal interaction with HRR deficiency.

DNA_Repair_Pathway cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Formation & Repair cluster_Outcome Cellular Outcome SSB DNA Single-Strand Break PARP1_2 PARP1/2 SSB->PARP1_2 recruitment ReplicationFork Replication Fork SSB->ReplicationFork stalls BER Base Excision Repair (BER) PARP1_2->BER activates BER->SSB repairs This compound This compound This compound->PARP1_2 inhibits catalytic activity & traps on DNA DSB DNA Double-Strand Break ReplicationFork->DSB collapse leads to HRR Homologous Recombination Repair (HRR) DSB->HRR initiates Apoptosis Apoptosis DSB->Apoptosis HRR->DSB repairs CellSurvival Cell Survival HRR->CellSurvival BRCA1_2 BRCA1/2 BRCA1_2->HRR essential for HRR_deficient HRR Deficient (e.g., BRCA mutation) HRR_proficient HRR Proficient

Caption: DNA Damage Response Pathway and the Action of this compound.

Preclinical Development

In Vitro Studies

This compound demonstrated high potency in inhibiting PARP1 enzymatic activity and was significantly more cytotoxic in cancer cell lines with BRCA1 or BRCA2 mutations compared to wild-type cell lines.

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeBRCA1 StatusBRCA2 StatusIC50 (µM)
MDA-MB-436Breast CancerMutantWild-Type~10
HCC1937Breast CancerMutantWild-TypeLess sensitive
SKBR3Breast CancerWild-TypeWild-Type~0.04
JIMT1Breast CancerWild-TypeWild-Type~0.002
MDA-MB-231Breast CancerWild-TypeWild-Type~0.48
MDA-MB-468Breast CancerWild-TypeWild-Type~0.8
BT549Breast CancerWild-TypeWild-Type~0.3
HCC70Breast CancerWild-TypeWild-Type~0.8
HCC1143Breast CancerWild-TypeWild-Type~9
HCC1806Breast CancerWild-TypeWild-Type~8
BR58Ovarian CancerMutant (LOH)Wild-Type~0.2
BR5Breast CancerWild-TypeMutant (LOH)Resistant

Note: IC50 values can vary depending on the specific assay conditions. Data compiled from multiple sources.[7][8][9]

In Vivo Studies

In preclinical xenograft models using BRCA-mutated cancer cell lines, this compound demonstrated significant anti-tumor activity as a single agent and in combination with chemotherapy.[10]

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Dose 0.5 mg/kg (oral)
Cmax Varies by genetic background
AUC Modest increase in ABCB1/ABCG2 knockout mice
Bioavailability Orally bioavailable

Data from studies in wild-type and ABCB1/ABCG2 knockout mice.[11][12]

Experimental Protocols

A common method to assess PARP enzymatic activity is an ELISA-based assay.

PARP_Activity_Assay cluster_workflow Workflow: PARP Enzymatic Activity Assay (ELISA) step1 1. Coat Plate with Histone Substrate step2 2. Add PARP Enzyme, Biotinylated NAD+, and this compound (or control) step1->step2 step3 3. Incubate to allow PARylation step2->step3 step4 4. Wash to remove unbound reagents step3->step4 step5 5. Add Streptavidin-HRP step4->step5 step6 6. Wash step5->step6 step7 7. Add Chemiluminescent/Colorimetric Substrate step6->step7 step8 8. Measure Signal (Luminescence/Absorbance) step7->step8

Caption: Workflow for a PARP Enzymatic Activity Assay.

Detailed Methodology:

  • Plate Coating: 96-well plates are coated with histone proteins, which serve as the substrate for PARP.

  • Reaction Mixture: A reaction mixture containing purified PARP1 or PARP2 enzyme, biotinylated NAD+, and varying concentrations of this compound (or a vehicle control) is added to the wells.

  • Incubation: The plate is incubated to allow the PARP-mediated poly-ADP-ribosylation of the histone substrate.

  • Detection: The amount of incorporated biotinylated ADP-ribose is detected using streptavidin conjugated to horseradish peroxidase (HRP), followed by the addition of a chemiluminescent or colorimetric HRP substrate. The signal intensity is inversely proportional to the PARP inhibitory activity of this compound.[13][14][15][16]

PARP trapping can be assessed using a fluorescence polarization (FP) assay.

PARP_Trapping_Assay cluster_workflow Workflow: PARP Trapping Assay (Fluorescence Polarization) step1 1. Combine PARP1, Fluorescently Labeled DNA, and this compound (or control) step2 2. Incubate for PARP-DNA Binding (High FP signal) step1->step2 step3 3. Add NAD+ to initiate auto-PARylation step2->step3 step4 4. Measure FP Signal Over Time step3->step4 step5 High FP signal indicates PARP trapping (inhibition of dissociation) step4->step5

References

Talazoparib and Synthetic Lethality: A Technical Guide to a Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The principle of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either one alone does not, has become a cornerstone of modern targeted cancer therapy. Poly(ADP-ribose) polymerase (PARP) inhibitors, such as talazoparib, are a prime example of this approach, demonstrating significant efficacy in tumors with deficiencies in the homologous recombination (HR) pathway for DNA repair, most notably those with mutations in the BRCA1 and BRCA2 genes.[1][2] this compound distinguishes itself through a potent dual mechanism of action: catalytic inhibition of the PARP enzyme and a highly effective "trapping" of the PARP-DNA complex.[3][4][5] This trapping mechanism is a key driver of its cytotoxicity.[3][6] This technical guide provides an in-depth examination of this compound's mechanism of action, a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing its activity, and an overview of resistance mechanisms.

The Principle of Synthetic Lethality in the Context of PARP Inhibition

In healthy cells, DNA integrity is maintained by a complex network of DNA damage response (DDR) pathways. Single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 and PARP2 play a crucial role.[7][8] If these SSBs are not repaired, they can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[4] DSBs are repaired by several mechanisms, with the high-fidelity homologous recombination (HR) pathway being paramount.[7] Key proteins in the HR pathway include BRCA1 and BRCA2.[7][9]

In cancer cells harboring BRCA1/2 mutations, the HR pathway is deficient.[4][8] These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and prevent the formation of lethal DSBs.[4] The inhibition of PARP in these already HR-deficient cells creates a state of synthetic lethality. The accumulation of unrepaired SSBs leads to stalled replication forks, the formation of DSBs that cannot be repaired, genomic instability, and ultimately, apoptosis.[3][7]

Synthetic_Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cell (HR Deficient) cluster_2 BRCA-Mutant Cell + this compound SSB SSB PARP_BER PARP_BER SSB->PARP_BER Repair Cell_Survival_1 Cell Survival PARP_BER->Cell_Survival_1 Leads to DSB DSB HR_Repair HR_Repair DSB->HR_Repair Repair HR_Repair->Cell_Survival_1 Leads to SSB_2 SSB PARP_BER_2 PARP-mediated BER SSB_2->PARP_BER_2 Repair Cell_Survival_2 Cell Survival (Reliance on PARP) PARP_BER_2->Cell_Survival_2 DSB_2 DSB HR_Deficient Deficient HR Repair DSB_2->HR_Deficient This compound This compound PARP_BER_3 PARP-mediated BER This compound->PARP_BER_3 Inhibits SSB_3 SSB SSB_3->PARP_BER_3 DSB_3 DSB PARP_BER_3->DSB_3 Accumulation of SSBs leads to HR_Deficient_2 Deficient HR Repair DSB_3->HR_Deficient_2 Apoptosis Apoptosis HR_Deficient_2->Apoptosis Unrepaired DSBs lead to

Fig 1. The principle of synthetic lethality with this compound.

This compound's Dual Mechanism of Action

This compound is a potent, orally active inhibitor of PARP1 and PARP2.[3] Its efficacy stems from two distinct but complementary mechanisms.[4][5]

2.1. Catalytic Inhibition this compound competitively binds to the nicotinamide adenine dinucleotide (NAD+) binding site of the PARP enzymes.[3][10] This prevents the catalytic activity of PARP, which involves the synthesis and transfer of poly(ADP-ribose) (PAR) chains onto itself and other nuclear proteins.[3] This process, known as PARylation, is essential for recruiting other DNA repair factors to the site of an SSB.[3] By inhibiting PARylation, this compound disrupts the BER pathway.[4]

2.2. PARP Trapping Beyond simple catalytic inhibition, this compound's primary cytotoxic mechanism is the trapping of PARP enzymes on DNA.[3][8] After PARP1 binds to a site of DNA damage, it must eventually dissociate to allow the subsequent steps of repair to proceed.[11] this compound allosterically stabilizes the PARP-DNA complex, preventing this dissociation.[3][11] These trapped complexes are highly cytotoxic, as they create physical obstructions on the DNA that disrupt replication and transcription, leading to the formation of DSBs.[8] Preclinical studies have shown that this compound is significantly more potent at trapping PARP than other inhibitors, a property that correlates with its high cytotoxicity.[3][6] It has been shown to be up to 100-fold more potent at trapping PARP1 than other PARP inhibitors.[3]

Talazoparib_Mechanism cluster_normal Normal Base Excision Repair (BER) cluster_catalytic Mechanism 1: Catalytic Inhibition cluster_trapping Mechanism 2: PARP Trapping DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Enzyme DNA_SSB->PARP1 binds to Repair_Complete SSB Repaired PARP1_bound PARP1 bound to DNA PARP1->DNA_SSB dissociates after PARylation PAR PAR Chains PARP1->PAR synthesizes (PARylation) NAD NAD+ BER_Proteins BER Repair Proteins PAR->BER_Proteins recruits BER_Proteins->DNA_SSB repairs This compound This compound This compound->PARP1 binds to NAD+ site This compound->PAR BLOCKS This compound->PARP1_bound stabilizes complex This compound->PARP1_bound INDUCES TRAPPING Trapped_Complex Trapped PARP-DNA Complex Replication_Fork_Stall Replication Fork Stall Trapped_Complex->Replication_Fork_Stall obstructs DSB Double-Strand Break (DSB) Replication_Fork_Stall->DSB leads to PARP1_bound->Trapped_Complex

Fig 2. Dual mechanism of action of this compound.

Quantitative Data Summary

This compound has demonstrated significant clinical activity, particularly in patients with germline BRCA1/2-mutated, HER2-negative advanced breast cancer. The pivotal Phase III EMBRACA trial provided key evidence for its approval.

Table 1: Efficacy of this compound in the EMBRACA Trial [12]

Endpoint This compound (n=287) Physician's Choice Chemotherapy (n=144) Hazard Ratio (HR) / Odds Ratio (OR) p-value
Median Progression-Free Survival (PFS) 8.6 months 5.6 months HR: 0.54 (95% CI, 0.41-0.71) < 0.001

| Objective Response Rate (ORR) | 62.6% | 27.2% | OR: 4.99 (95% CI, 2.9-8.8) | < 0.001 |

A real-world analysis of patients with HER2-negative, locally advanced or metastatic breast cancer with gBRCA mutations showed comparable results.

Table 2: Real-World Efficacy Data for this compound (n=84) [12]

Endpoint Value 95% Confidence Interval (CI)
Median Progression-Free Survival (PFS) 8.7 months 8.0 - 9.9 months
Overall Response Rate (ORR) 63% 52% - 74%

| Median Time to Treatment Failure (TTF) | 8.6 months | 8.0 - 9.7 months |

This compound is also being investigated in other cancers, including prostate cancer. The Phase III TALAPRO-2 trial evaluated this compound in combination with enzalutamide for metastatic castration-resistant prostate cancer (mCRPC).

Table 3: Efficacy of this compound + Enzalutamide in the TALAPRO-2 Trial (All-Comers) [13][14]

Endpoint This compound + Enzalutamide Placebo + Enzalutamide Hazard Ratio (HR) p-value
Median Radiographic PFS (rPFS) Not Reached 21.9 months 0.63 (95% CI, 0.51-0.78) < 0.0001

| Median Overall Survival (OS) | 45.8 months | 37.0 months | 0.80 (95% CI, 0.66-0.96) | 0.016 |

The benefit was more pronounced in patients with HRR gene mutations.

Table 4: Efficacy of this compound + Enzalutamide in TALAPRO-2 (HRR-deficient) [14][15]

Endpoint This compound + Enzalutamide Placebo + Enzalutamide Hazard Ratio (HR) p-value
Radiographic PFS (rPFS) - - 0.45 (95% CI, 0.33-0.61) < 0.0001

| Overall Survival (OS) | - | - | 0.55 (95% CI, 0.36-0.83) | 0.0035 |

Experimental Protocols

Assessing the activity of PARP inhibitors like this compound requires specific cellular and biochemical assays.

4.1. Protocol: Cell-Based PARP Activity Assay (ELISA) This protocol quantifies PAR levels in cell lysates to measure the catalytic inhibition of PARP.[16]

  • Materials:

    • Cancer cell line (e.g., HeLa, or a BRCA-deficient line).

    • Complete cell culture medium.

    • This compound.

    • DNA-damaging agent (e.g., H₂O₂ or Methyl methanesulfonate (MMS)).

    • Phosphate-Buffered Saline (PBS), ice-cold.

    • Cell lysis buffer with protease inhibitors.

    • BCA Protein Assay Kit.

    • Commercial PAR ELISA Kit.

    • 96-well microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment. Incubate overnight.

    • Inhibitor Treatment: Treat cells with serial dilutions of this compound for 1-2 hours.

    • Induction of DNA Damage: Add a DNA-damaging agent (e.g., 20 µM H₂O₂) and incubate for 10-15 minutes to stimulate PARP activity.[16]

    • Cell Lysis: Wash cells twice with ice-cold PBS, then add lysis buffer.

    • Protein Quantification: Determine and normalize the protein concentration of each lysate using a BCA assay.

    • PAR ELISA: Follow the manufacturer's protocol for the PAR ELISA kit, which typically involves adding lysates to an antibody-coated plate, followed by detection antibodies and a substrate.

    • Data Acquisition: Read absorbance on a microplate reader. The signal is inversely proportional to the PARP inhibitory activity of this compound.

4.2. Protocol: Cellular PARP Trapping Assay This assay measures the amount of PARP1 bound to chromatin, which increases with potent PARP trappers.[11]

  • Materials:

    • Cell line of interest.

    • This compound and other PARP inhibitors for comparison.

    • DNA-damaging agent (e.g., MMS).

    • Subcellular protein fractionation kit.

    • Reagents for SDS-PAGE and Western blotting.

    • Primary antibodies: anti-PARP1 and anti-Histone H3 (loading control).

    • Secondary HRP-conjugated antibody and chemiluminescent substrate.

  • Procedure:

    • Cell Treatment: Treat cells with the desired concentrations of this compound ± a DNA-damaging agent (e.g., 1 mM MMS) for a specified time (e.g., 1 hour).

    • Chromatin Fractionation: Harvest cells and perform subcellular fractionation according to the kit manufacturer's protocol to isolate the chromatin-bound protein fraction. Crucially, include the respective PARP inhibitor in all fractionation buffers to prevent dissociation. [11]

    • Western Blotting: Normalize protein concentrations of the chromatin fractions. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-PARP1 and anti-Histone H3 antibodies.

    • Data Analysis: Quantify band intensities using densitometry. Normalize the PARP1 signal to the Histone H3 signal. An increased PARP1/H3 ratio compared to control indicates PARP trapping.

PARP_Trapping_Workflow start Start: Seed Cells in Culture Dish treat 1. Treat Cells - Vehicle Control - this compound - this compound + MMS start->treat harvest 2. Harvest and Lyse Cells treat->harvest fractionate 3. Subcellular Fractionation (Isolate Chromatin) harvest->fractionate inhibitor Add inhibitor to all buffers fractionate->inhibitor quantify 4. Protein Quantification (BCA Assay) fractionate->quantify sds_page 5. SDS-PAGE quantify->sds_page transfer 6. Western Blot Transfer sds_page->transfer probe 7. Antibody Probing - Primary: Anti-PARP1, Anti-H3 - Secondary: HRP-conjugated transfer->probe detect 8. Chemiluminescent Detection probe->detect analyze 9. Densitometry Analysis (Normalize PARP1 to H3) detect->analyze end End: Quantify Trapped PARP1 analyze->end

References

The In Vivo Pharmacology of Talazoparib: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talazoparib (Talzenna®) is a potent, orally bioavailable small molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2. It is approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm) HER2-negative locally advanced or metastatic breast cancer.[1][2] This technical guide provides an in-depth overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, compiling key data from preclinical and clinical studies. The information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this targeted therapy.

Mechanism of Action

This compound exerts its cytotoxic effects through a dual mechanism of action that targets the core of DNA single-strand break (SSB) repair.[3][4]

  • Catalytic Inhibition of PARP: Upon detection of a single-strand break in DNA, PARP enzymes are recruited to the site of damage. They catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto themselves and other nuclear proteins, a process known as PARylation.[1] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins. This compound competitively binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of PAR and thereby inhibiting the recruitment of the DNA repair machinery.[1]

  • PARP Trapping: Beyond its catalytic inhibition, this compound's high potency is largely attributed to its ability to "trap" PARP enzymes on DNA at the site of damage.[1][5] The binding of this compound to the PARP-DNA complex prevents the dissociation of PARP, creating a physical obstruction that is more cytotoxic than the unrepaired single-strand break alone.[3][5] These trapped complexes stall replication forks, leading to the formation of double-strand breaks (DSBs).[6]

In cancer cells with defects in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1/2 mutations, the accumulation of DSBs induced by this compound cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.[4][7] This concept is known as synthetic lethality.

Talazoparib_Mechanism_of_Action cluster_0 Normal Cell (Intact HR Repair) cluster_1 BRCA-Mutated Cancer Cell DNA_SSB_N DNA Single-Strand Break PARP_N PARP Activation DNA_SSB_N->PARP_N PARylation_N PARylation PARP_N->PARylation_N Repair_Proteins_N Recruitment of Repair Proteins PARylation_N->Repair_Proteins_N SSB_Repair_N SSB Repair Repair_Proteins_N->SSB_Repair_N Cell_Survival_N Cell Survival SSB_Repair_N->Cell_Survival_N DNA_SSB_C DNA Single-Strand Break PARP_C PARP DNA_SSB_C->PARP_C This compound This compound PARP_Trapping PARP Trapping This compound->PARP_Trapping PARP_C->this compound PARP_C->PARP_Trapping DSB_Formation Double-Strand Break Formation PARP_Trapping->DSB_Formation HR_Deficiency Defective HR Repair (BRCA Mutation) DSB_Formation->HR_Deficiency Unrepaired Apoptosis Apoptosis HR_Deficiency->Apoptosis

Figure 1: Dual mechanism of action of this compound.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties that support once-daily oral administration.[8][9] Its absorption is rapid, and it has a long elimination half-life.

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed, with the time to maximum plasma concentration (Tmax) generally occurring within 1 to 2 hours.[2][10] Steady-state plasma concentrations are typically reached within 2 to 3 weeks of daily dosing.[11] The absorption of this compound is not significantly affected by food, allowing for administration without regard to meals.[12] In vitro studies indicate that this compound is a substrate of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) transporters.[13][14]

Metabolism and Excretion

This compound undergoes minimal hepatic metabolism and is primarily excreted unchanged by the kidneys.[7] This suggests a low likelihood of drug-drug interactions with inhibitors or inducers of cytochrome P450 (CYP) enzymes.[13][15]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound from various clinical studies.

Table 1: Single-Dose Pharmacokinetics of this compound in Patients with Advanced Solid Tumors

Parameter0.75 mg Dose[10]1 mg Dose[10]
Cmax (ng/mL) 10.9 (2.2)16.4 (4.5)
AUC0-inf (ng·h/mL) 823 (206)1080 (321)
t1/2 (h) 56.6 (18.1)50.7 (11.5)
CL/F (L/h) 1.0 (0.3)1.0 (0.3)
Vz/F (L) 79.5 (21.7)71.4 (18.0)
Data are presented as mean (standard deviation).

Table 2: Multiple-Dose Pharmacokinetics of this compound (1 mg Once Daily) in Patients with Advanced Solid Tumors

ParameterValueReference
Cmax (ng/mL) 24.1 (6.2)[10]
AUC0-24 (ng·h/mL) 458 (124)[10]
t1/2 (h) 50[8][9]
Data are presented as mean (standard deviation) where available.

Table 3: Population Pharmacokinetic Model of this compound

ParameterValueReference
Model Type Two-compartment with first-order absorption[12][16]
Apparent Clearance (CL/F) 4.798 L/h[2]
Apparent Volume of Distribution (Vd/F) 456.8 L[2]
Drug-Drug Interactions

Coadministration of this compound with potent P-gp inhibitors such as itraconazole, amiodarone, carvedilol, clarithromycin, and verapamil can increase this compound exposure by approximately 45-56%.[13][14][17] This may necessitate a dose reduction of this compound.[17] Similarly, coadministration with BCRP inhibitors may also increase this compound exposure.[14]

Pharmacodynamics

The pharmacodynamic effects of this compound have been demonstrated in both preclinical models and clinical studies, confirming its mechanism of action in vivo.

PARP Inhibition

This compound treatment leads to a significant and sustained inhibition of PARP activity. In a Phase I study, sustained PARP inhibition in peripheral blood mononuclear cells (PBMCs) was observed at doses of 0.60 mg/day and higher.[8][9] A dose-dependent decrease in PARP activity in PBMCs was demonstrated, with a half-maximal inhibitory dose (ID50) of 0.0331 molality.[1] In patient tumor biopsies, single-agent this compound resulted in a 77-96% decrease in tumoral PARylation by day 8 of treatment.[18]

DNA Damage Response

Consistent with its mechanism of action, this compound induces markers of DNA damage. In preclinical studies, this compound treatment led to an increase in γH2AX, a marker of DNA double-strand breaks.[19][20] Clinical studies have also confirmed an increase in nuclear γH2AX in tumor biopsies from patients treated with this compound.[21]

Table 4: Pharmacodynamic Endpoints of this compound

EndpointMatrixEffectReference
PARP Activity PBMCsDose-dependent inhibition[1]
PARP Activity Tumor Tissue77-96% decrease[18]
γH2AX Tumor TissueIncreased expression[21]

Experimental Protocols

Phase I Dose-Escalation and Expansion Study (NCT01286987)

This first-in-human, open-label, single-arm study was designed to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound in patients with advanced solid tumors, including those with DNA repair deficiencies.[22]

  • Study Design: The study consisted of a dose-escalation phase to determine the maximum tolerated dose (MTD) and a dose-expansion phase.[22]

  • Patient Population: Patients with advanced or recurrent solid tumors.[22]

  • Dosing: this compound was administered orally once daily in 28-day cycles.[21] Doses ranged from 0.025 mg to 1.1 mg in the dose-escalation phase.[8]

  • Pharmacokinetic Sampling: Blood samples for PK analysis were collected at multiple time points after single and multiple doses.[8]

  • Pharmacodynamic Assessments: PARP activity was measured in PBMCs at baseline and at various time points during treatment.[8]

Clinical_Trial_Workflow Patient_Screening Patient Screening (Advanced Solid Tumors) Enrollment Enrollment Patient_Screening->Enrollment Baseline_Assessment Baseline Assessment (Tumor Biopsy, Blood Samples) Enrollment->Baseline_Assessment Dose_Escalation Dose Escalation Phase (Once-daily oral this compound) Baseline_Assessment->Dose_Escalation MTD_Determination MTD Determination Dose_Escalation->MTD_Determination Dose_Expansion Dose Expansion Phase (at MTD) MTD_Determination->Dose_Expansion Treatment_Cycle Treatment Cycles (28 days) Dose_Expansion->Treatment_Cycle PK_PD_Sampling PK/PD Sampling (Blood, Tumor Biopsies) Treatment_Cycle->PK_PD_Sampling Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Cycle->Safety_Monitoring Efficacy_Evaluation Efficacy Evaluation (Tumor Response) Treatment_Cycle->Efficacy_Evaluation Data_Analysis Data Analysis (PK/PD Modeling, Efficacy) PK_PD_Sampling->Data_Analysis Safety_Monitoring->Data_Analysis Efficacy_Evaluation->Data_Analysis

Figure 2: Generalized workflow for a Phase I clinical trial of this compound.
Preclinical In Vivo Studies

Preclinical studies in xenograft models have been instrumental in elucidating the in vivo activity of this compound.

  • Models: Patient-derived xenograft (PDX) models and cell line-derived xenograft models, often with BRCA1/2 mutations, have been utilized.[1][23]

  • Administration: this compound is typically administered orally.[24]

  • Pharmacodynamic Analysis: Tumor and blood samples are collected to assess PARP inhibition (e.g., by measuring PAR levels) and DNA damage (e.g., by immunohistochemistry for γH2AX).[20]

  • Efficacy Evaluation: Tumor growth inhibition is the primary efficacy endpoint.[19]

Conclusion

This compound is a potent PARP inhibitor with a well-characterized in vivo pharmacokinetic and pharmacodynamic profile. Its dual mechanism of catalytic inhibition and PARP trapping translates to significant antitumor activity, particularly in tumors with homologous recombination deficiencies. The predictable pharmacokinetics support a convenient once-daily oral dosing regimen. Understanding the interplay between this compound exposure and its pharmacodynamic effects on PARP inhibition and DNA damage is crucial for optimizing its clinical use and for the development of rational combination therapies. This guide provides a foundational understanding of these key pharmacological aspects to aid in ongoing research and drug development efforts.

References

Unraveling the Dual-Edged Sword: A Technical Guide to the In Vitro Mechanisms of Talazoparib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talazoparib (Talzenna®) is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family, particularly PARP1 and PARP2, which are critical components of the DNA damage response (DDR) network.[1][2] Its clinical efficacy, especially in cancers with deficiencies in homologous recombination repair (HRR) such as those harboring BRCA1/2 mutations, is attributed to a dual mechanism of action: the inhibition of PARP's catalytic activity and the trapping of PARP enzymes on DNA.[3][4] This guide provides an in-depth technical overview of the in vitro methodologies used to investigate these two key mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.

The Dual Mechanism of this compound: Catalytic Inhibition and PARP Trapping

This compound exerts its cytotoxic effects through two distinct but complementary actions:

  • Catalytic Inhibition: this compound competitively binds to the NAD+ binding site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains.[3] This inhibition of PARP's enzymatic activity disrupts the recruitment of other DNA repair factors to sites of single-strand breaks (SSBs), leading to their accumulation.[1]

  • PARP Trapping: Beyond enzymatic inhibition, this compound stabilizes the PARP-DNA complex, effectively "trapping" the PARP enzyme at the site of DNA damage.[2][3] These trapped complexes are highly cytotoxic as they create physical barriers to DNA replication and transcription, leading to replication fork collapse and the formation of lethal double-strand breaks (DSBs).[5] Preclinical in vitro studies have demonstrated that this compound is a significantly more potent PARP trapper compared to other inhibitors like olaparib and veliparib.[4][6]

This dual mechanism leads to a synthetic lethal phenotype in cancer cells with compromised HRR pathways. The accumulation of DSBs in these cells, which are unable to be repaired efficiently, triggers apoptosis and cell death.[1]

cluster_0 This compound's Dual Mechanism cluster_1 Catalytic Inhibition cluster_2 PARP Trapping cluster_3 Cellular Outcome This compound This compound Catalytic_Inhibition Binds to NAD+ site of PARP1/2 This compound->Catalytic_Inhibition PARP_Trapping Stabilizes PARP-DNA complex This compound->PARP_Trapping No_PARylation Inhibition of PAR chain synthesis Catalytic_Inhibition->No_PARylation SSB_Accumulation Accumulation of Single-Strand Breaks (SSBs) No_PARylation->SSB_Accumulation DSB_Formation Generation of Double-Strand Breaks (DSBs) SSB_Accumulation->DSB_Formation Trapped_Complex Formation of cytotoxic PARP-DNA complexes PARP_Trapping->Trapped_Complex Replication_Fork_Collapse Replication Fork Collapse Trapped_Complex->Replication_Fork_Collapse Replication_Fork_Collapse->DSB_Formation HRR_Deficient HRR-Deficient Cancer Cell (e.g., BRCA1/2 mutant) DSB_Formation->HRR_Deficient Apoptosis Apoptosis and Cell Death HRR_Deficient->Apoptosis

Caption: The dual mechanism of this compound action.

Data Presentation: Quantitative In Vitro Activity of this compound

The following tables summarize key quantitative data for this compound from in vitro studies.

Table 1: PARP1/2 Catalytic Inhibition

ParameterValueReference(s)
PARP1 IC500.57 nM[7]
Cellular PARylation IC50 (HeLa cells)<0.0005 µM[8]

Table 2: In Vitro Cytotoxicity in Cancer Cell Lines

Cell LineGenetic BackgroundIC50Reference(s)
MX-1BRCA1/2-defective0.015 µM[8]
Capan-1BRCA2-defective0.003 µM[8]
MDA-MB-436BRCA1 mutant~0.13 µM[9][10]
SKBR3HER2+, no known BRCA mutation~0.04 µM[9]
JIMT1HER2+, no known BRCA mutation~0.002 µM[9]
MDA-MB-231TNBC, no germline BRCA mutation~0.48 µM[9]
MDA-MB-468TNBC, no germline BRCA mutation~0.8 µM[9]
GSCs (sensitive)EGFR-amplified<300 nM[11]
Osteosarcoma (MG63)HR pathway defects0.448 µM[12]
Osteosarcoma (ZK-58)HR pathway defects0.115 µM[12]

Experimental Protocols

PARP Catalytic Inhibition Assay

Principle: This assay quantifies the ability of this compound to inhibit the enzymatic activity of PARP1, which involves the synthesis of PAR chains using NAD+ as a substrate. The level of PARylation can be detected using a colorimetric or chemiluminescent ELISA-based method.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., calf thymus DNA)

  • Biotinylated-NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • 96-well plates (high-binding)

  • Plate reader

Protocol:

  • Coat a 96-well plate with histone proteins and block with a suitable blocking buffer.

  • Prepare a reaction mixture containing activated DNA, biotinylated-NAD+, and varying concentrations of this compound.

  • Add recombinant PARP1 enzyme to initiate the reaction.

  • Incubate the plate at 37°C for 1 hour.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP conjugate and incubate for 30 minutes.

  • Wash the plate and add TMB substrate.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the IC50 value by plotting the absorbance against the log of this compound concentration.

PARP Trapping Assays

Principle: This homogeneous assay measures the trapping of PARP1 onto a fluorescently labeled DNA oligonucleotide. When PARP1 binds to the fluorescent DNA, the polarization of the emitted light increases. In the presence of NAD+, PARP1 auto-PARylates and dissociates, leading to a decrease in fluorescence polarization. A PARP inhibitor that traps PARP1 on the DNA will prevent this dissociation, resulting in a sustained high FP signal.[13][14]

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled DNA oligonucleotide duplex

  • NAD+

  • This compound

  • Assay buffer

  • 384-well black plates

  • Fluorescence plate reader capable of measuring FP

Protocol:

  • In a 384-well plate, add the assay buffer, fluorescently labeled DNA, and varying concentrations of this compound.

  • Add recombinant PARP1 enzyme to each well and incubate for 30-60 minutes at room temperature to allow complex formation.

  • Initiate the PARylation reaction by adding NAD+ to all wells except the "high FP control" wells.

  • Incubate the plate for 60 minutes at room temperature.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation ~485 nm, emission ~530 nm).

  • The increase in FP signal is directly proportional to the amount of trapped PARP1. Calculate the EC50 for PARP trapping.

cluster_workflow Fluorescence Polarization PARP Trapping Assay Workflow start Start prepare_reagents Prepare Reagents: - PARP1 Enzyme - Fluorescent DNA - this compound dilutions - NAD+ start->prepare_reagents dispense_reagents Dispense reagents into 384-well plate prepare_reagents->dispense_reagents incubate_1 Incubate to allow PARP1-DNA binding dispense_reagents->incubate_1 add_nad Add NAD+ to initiate auto-PARylation incubate_1->add_nad incubate_2 Incubate for PARylation and PARP1 dissociation add_nad->incubate_2 read_fp Measure Fluorescence Polarization (FP) incubate_2->read_fp analyze_data Analyze Data: - High FP indicates trapping - Calculate EC50 read_fp->analyze_data end End analyze_data->end

Caption: Workflow for a Fluorescence Polarization PARP Trapping Assay.

Principle: This cell-based assay quantifies the amount of PARP1 that is trapped on chromatin following treatment with this compound. Cells are lysed and fractionated to separate the chromatin-bound proteins from the soluble nuclear proteins. The amount of PARP1 in the chromatin fraction is then determined by Western blotting.

Materials:

  • Cancer cell lines (e.g., BRCA-mutant and wild-type)

  • This compound

  • DNA damaging agent (optional, e.g., methyl methanesulfonate - MMS)

  • Subcellular protein fractionation kit

  • Primary antibodies (anti-PARP1, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with varying concentrations of this compound, with or without a DNA damaging agent, for a specified time (e.g., 4 hours).

  • Harvest the cells and perform subcellular fractionation according to the kit manufacturer's instructions to isolate the chromatin-bound protein fraction.

  • Determine the protein concentration of the chromatin fractions.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody against PARP1. Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.

  • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities to determine the relative amount of trapped PARP1.

DNA Damage Assays

Principle: The phosphorylation of histone H2AX on serine 139 (γH2AX) is an early marker of DNA double-strand breaks. This assay uses immunofluorescence to visualize and quantify the formation of γH2AX foci in the nuclei of cells treated with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Protocol:

  • Grow cells on coverslips in a culture dish.

  • Treat the cells with this compound for the desired time.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block with blocking solution for 1 hour.

  • Incubate with the primary anti-γH2AX antibody overnight at 4°C.

  • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.

  • Quantify the number and intensity of foci per nucleus.

Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Materials:

  • Cancer cell lines

  • This compound

  • Low-melting-point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • DNA stain (e.g., SYBR Green)

  • Fluorescence microscope with image analysis software

Protocol:

  • Treat cells with this compound.

  • Harvest the cells and mix them with low-melting-point agarose.

  • Pipette the cell/agarose mixture onto a microscope slide and allow it to solidify.

  • Immerse the slides in lysis solution to remove cell membranes and proteins.

  • Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

  • Apply an electric field to separate the damaged DNA fragments.

  • Stain the DNA with a fluorescent dye.

  • Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail moment, etc.).

Cellular Consequence Assays

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell lines

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate that is cleaved by active caspases 3 and 7, releasing a substrate for luciferase that generates a luminescent signal. The intensity of the light is proportional to the amount of caspase activity.

Materials:

  • Cancer cell lines

  • This compound

  • Caspase-Glo® 3/7 Reagent

  • 96-well white-walled plates

  • Luminometer

Protocol:

  • Seed cells in a 96-well white-walled plate.

  • Treat the cells with this compound for the desired duration.

  • Add the Caspase-Glo® 3/7 Reagent to each well.

  • Mix and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of apoptosis.

cluster_DDR DNA Damage Response & Repair SSB Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment SSB->PARP1_recruitment Replication DNA Replication SSB->Replication PARylation PARylation (PAR chain synthesis) PARP1_recruitment->PARylation Repair_factors Recruitment of BER factors PARylation->Repair_factors SSB_repair SSB Repair Repair_factors->SSB_repair Talazoparib_inhibition This compound (Catalytic Inhibition) Talazoparib_inhibition->PARylation Talazoparib_trapping This compound (PARP Trapping) Talazoparib_trapping->PARP1_recruitment Trapped Complex DSB Double-Strand Break (DSB) Replication->DSB Replication Fork Collapse HRR Homologous Recombination Repair (HRR) DSB->HRR Cell_Survival Cell Survival HRR->Cell_Survival Apoptosis Apoptosis HRR->Apoptosis If HRR fails BRCA_mutant BRCA1/2 Mutant (HRR Deficient) BRCA_mutant->HRR Defective

Caption: DNA Damage Response Pathway and the Impact of this compound.

Conclusion

The dual mechanism of this compound, encompassing both potent PARP catalytic inhibition and highly efficient PARP trapping, underpins its significant preclinical and clinical activity. The in vitro assays detailed in this guide provide a robust framework for researchers to dissect these mechanisms, quantify the efficacy of this compound and other PARP inhibitors, and explore the cellular responses to this class of targeted therapies. A thorough understanding of these experimental approaches is crucial for the continued development and optimization of PARP inhibitors in oncology.

References

Methodological & Application

Application Notes and Protocols for Assessing Talazoparib Efficacy in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in DNA single-strand break repair.[1][2] By inhibiting PARP, this compound leads to an accumulation of DNA damage, which is particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[1][3] This mechanism, known as synthetic lethality, makes this compound a promising therapeutic agent for various cancers. Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, have emerged as a valuable preclinical platform for evaluating the efficacy of targeted therapies like this compound.[4][5][6] PDX models better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts.[5]

These application notes provide a comprehensive protocol for assessing the efficacy of this compound in PDX models, from model establishment to pharmacodynamic and biomarker analysis.

Key Experiments and Methodologies

A typical preclinical study to assess this compound efficacy in PDX models involves the following key stages:

  • Establishment of Patient-Derived Xenograft Models: Fresh tumor tissue from consenting patients is implanted subcutaneously into immunocompromised mice.[7]

  • This compound Formulation and Administration: this compound is formulated for oral administration to the tumor-bearing mice.[8]

  • Tumor Growth Monitoring and Efficacy Evaluation: Tumor volume is measured regularly to assess the anti-tumor activity of this compound.[7]

  • Pharmacodynamic Analysis: Tumor and surrogate tissues are analyzed to confirm target engagement and downstream effects of this compound.

  • Biomarker Assessment: Pre- and post-treatment tumor samples are analyzed to identify biomarkers that may predict response or resistance to this compound.[9][10]

Data Presentation

Table 1: Preclinical Dosing of this compound in PDX Models
Animal ModelTumor TypeThis compound DoseDosing ScheduleRoute of AdministrationReference
Nude MiceBreast Cancer (MX-1)0.33 mg/kgOnce daily for 28 daysOral gavage[4]
SCID MicePediatric Cancers0.1 mg/kg or 0.25 mg/kgTwice daily for 5 daysOral[2]
NSG MiceSmall Cell Lung Cancer0.1 mg/kg or 0.3 mg/kgDailyOral gavage[8]
Table 2: Efficacy of this compound in Patient-Derived Xenograft Models
PDX ModelCancer TypeBRCA StatusTreatmentOutcomeReference
BCX.060Triple-Negative Breast CancerGermline BRCA1 mutationThis compoundTumor Regression[11]
Multiple ModelsTriple-Negative Breast CancerBRCA1/2 wild-type with other DNA repair alterationsThis compound5 of 12 models showed regression, 1 showed stable disease[11][12]
p53mut ModelsEndometrial CancerNot SpecifiedThis compoundStable Disease[13]
Ewing Sarcoma ModelsEwing SarcomaNot SpecifiedThis compound + TemozolomideSignificant activity in 5 of 10 models[14]

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Models

Objective: To establish viable and passageable PDX models from fresh patient tumor tissue.

Materials:

  • Fresh, sterile patient tumor tissue in sterile transport medium (e.g., RPMI-1640) on ice.

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG) or NOD/SCID).[4]

  • Sterile surgical instruments.

  • Matrigel (optional).

  • Anesthesia (e.g., isoflurane).

Protocol:

  • Within 2-6 hours of surgical resection, wash the tumor tissue with sterile phosphate-buffered saline (PBS) containing antibiotics.

  • In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 2-3 mm³).

  • Anesthetize the recipient mouse.

  • Make a small incision in the skin on the flank of the mouse.

  • Create a subcutaneous pocket using blunt dissection.

  • (Optional) Mix the tumor fragment with Matrigel to enhance engraftment.

  • Implant one tumor fragment into the subcutaneous pocket.

  • Close the incision with surgical clips or sutures.

  • Monitor the mice for tumor growth by caliper measurements twice weekly.

  • Once the tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is harvested.[8]

  • A portion of the tumor can be cryopreserved for future use, another portion fixed for histology, and the remainder can be passaged into new recipient mice to expand the model.

This compound Formulation and Administration

Objective: To prepare and administer this compound to PDX-bearing mice.

Materials:

  • This compound powder.

  • Vehicle solution (e.g., 10% dimethylacetamide, 5% polyethoxylated castor oil, and 85% PBS).[8]

  • Oral gavage needles.

Protocol:

  • Prepare a stock solution of this compound in the appropriate vehicle. For example, a 0.1 mg/mL solution can be prepared.[8]

  • Store the formulation at 4°C for up to 2 weeks.[8]

  • Before administration, bring the solution to room temperature and vortex.

  • Administer the appropriate dose of this compound to the mice via oral gavage. The volume administered is typically 100-200 µL.

  • Administer a vehicle-only solution to the control group of mice.

  • Follow the dosing schedule as determined by the study design (e.g., once daily).[8]

Tumor Growth Monitoring and Efficacy Evaluation

Objective: To assess the anti-tumor effect of this compound by measuring tumor growth over time.

Protocol:

  • Measure the length (L) and width (W) of the subcutaneous tumors using digital calipers twice weekly.

  • Calculate the tumor volume using the formula: Tumor Volume = (L x W²) / 2.[7]

  • Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³).

  • At the end of the study, euthanize the mice and excise the tumors.

  • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the control group.

Pharmacodynamic Analysis

Objective: To measure the in vivo effects of this compound on its target (PARP) and downstream DNA damage markers.

4.1. PARP Activity Assay (PAR level measurement)

Materials:

  • Tumor tissue lysates.

  • Commercially available PAR ELISA kit (e.g., HT PARP in vivo Pharmacodynamic Assay II).[15]

  • Plate reader.

Protocol:

  • Collect tumor tissue at specified time points after this compound administration (e.g., baseline and on day 8).[1]

  • Prepare tumor lysates according to the ELISA kit manufacturer's instructions.

  • Perform the PAR ELISA according to the kit protocol.

  • Measure the chemiluminescent signal using a plate reader.

  • Quantify the PAR levels in the tumor lysates and compare between treatment and control groups. A significant decrease in PAR levels in the this compound-treated group indicates target engagement.[1]

4.2. DNA Damage Assay (γH2AX measurement)

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections.

  • Anti-γH2AX antibody.

  • Secondary antibody conjugated to a fluorescent probe or an enzyme for colorimetric detection.

  • Microscope.

  • Image analysis software (e.g., Fiji).[16]

Protocol:

  • Perform immunohistochemistry (IHC) or immunofluorescence (IF) on FFPE tumor sections using the anti-γH2AX antibody.

  • Acquire images of the stained sections using a microscope.

  • Quantify the number and intensity of γH2AX foci within the tumor cell nuclei using image analysis software.[16]

  • An increase in γH2AX foci in the this compound-treated tumors indicates an accumulation of DNA double-strand breaks.[17]

Biomarker Assessment

Objective: To identify molecular markers that correlate with sensitivity or resistance to this compound.

Protocol:

  • Genomic Analysis: Perform next-generation sequencing (NGS) on DNA from pre-treatment tumor samples to identify mutations in genes involved in homologous recombination repair (e.g., BRCA1, BRCA2, ATM, PALB2).[9][10]

  • Transcriptomic Analysis: Perform RNA sequencing to identify gene expression signatures associated with response. For example, a hypoxia signature has been linked to resistance.[9][10]

  • Proteomic Analysis: Use techniques like reverse phase protein arrays (RPPA) or mass spectrometry to identify protein expression changes that correlate with response. For instance, loss of SHLD2 has been associated with resistance.[9][10]

  • Correlate the molecular data with the tumor response data to identify predictive biomarkers.

Mandatory Visualizations

DNA_Damage_Response_Pathway DNA_SSB Single-Strand Break PARP PARP1/2 DNA_SSB->PARP activates Replication_Fork_Collapse Replication Fork Collapse DNA_SSB->Replication_Fork_Collapse leads to PAR PARylation PARP->PAR catalyzes PARP_Trapping PARP Trapping PARP->PARP_Trapping Repair_Proteins Recruitment of Repair Proteins PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair This compound This compound This compound->PARP This compound->PARP_Trapping DNA_DSB Double-Strand Break Replication_Fork_Collapse->DNA_DSB Apoptosis Apoptosis (in HR-deficient cells) DNA_DSB->Apoptosis

Caption: this compound's mechanism of action in the DNA damage response pathway.

PDX_Workflow Patient_Tumor Patient Tumor (Surgical Resection) PDX_Establishment PDX Model Establishment (Subcutaneous Implantation) Patient_Tumor->PDX_Establishment Tumor_Growth Tumor Growth to Required Volume PDX_Establishment->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Dosing Daily Dosing Treatment_Group->Dosing Control_Group->Dosing Monitoring Tumor Volume & Body Weight Monitoring (2x/week) Dosing->Monitoring Endpoint Study Endpoint (e.g., Tumor Volume > 1500 mm³) Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis TGI Tumor Growth Inhibition Analysis->TGI PD_Biomarkers Pharmacodynamic & Biomarker Analysis (γH2AX, PAR, Genomics) Analysis->PD_Biomarkers

Caption: Experimental workflow for assessing this compound efficacy in PDX models.

References

Application Notes and Protocols: Talazoparib in Combination with Enzalutamide for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of talazoparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, and enzalutamide, an androgen receptor (AR) signaling inhibitor, has emerged as a promising therapeutic strategy for metastatic castration-resistant prostate cancer (mCRPC). Clinical evidence, primarily from the pivotal TALAPRO-2 trial, has demonstrated a significant improvement in radiographic progression-free survival (rPFS) and overall survival (OS) with this combination compared to enzalutamide alone, particularly in patients with homologous recombination repair (HRR) gene mutations.[1][2][3][4][5][6][7] Preclinical studies have elucidated the synergistic mechanism underpinning this combination, where enzalutamide-induced AR blockade can create a state of "BRCAness" by downregulating HRR pathway genes, thereby sensitizing cancer cells to PARP inhibition by this compound. This document provides detailed application notes, quantitative data summaries, and experimental protocols for researchers investigating the combination of this compound and enzalutamide in prostate cancer.

Data Presentation

Clinical Efficacy of this compound plus Enzalutamide in mCRPC (TALAPRO-2 Trial)
Patient CohortEndpointThis compound + EnzalutamidePlacebo + EnzalutamideHazard Ratio (95% CI)p-value
All-Comers Median Overall Survival (OS)45.8 months37.0 months0.80 (0.66-0.96)0.016[5]
Median Radiographic Progression-Free Survival (rPFS)33.1 months19.5 months0.67 (0.55-0.81)<0.0001[5]
HRR-Deficient Median Overall Survival (OS)45.1 months31.1 months0.62 (0.48-0.81)0.0005
Median Radiographic Progression-Free Survival (rPFS)Not Reached13.8 months0.45 (0.33-0.61)<0.0001[8]
Non-HRR-Deficient Median Overall Survival (OS)42.4 months32.6 months0.73 (0.52-1.02)0.066[7]
Preclinical Activity of this compound and Enzalutamide in Prostate Cancer Cell Lines
Cell LineTreatmentIC50Percent Cell Death (Annexin V Positive) at 96 hours
LNCaP This compound25 µM19.34%
Enzalutamide30 µM16.78%
This compound + EnzalutamideNot Reported21.11%
VCaP This compound25 µM41.53%
Enzalutamide30 µM25.17%
This compound + EnzalutamideNot Reported48.22%

Data adapted from a study evaluating the combined effect of this compound and enzalutamide in prostate cancer cell models.

Safety Profile of this compound plus Enzalutamide (All-Comers Population)
Adverse Event (Grade 3-4)This compound + Enzalutamide Arm (%)Placebo + Enzalutamide Arm (%)
Anemia49%4%
Neutropenia19%1%

Signaling Pathways and Experimental Workflows

Proposed Synergistic Mechanism of this compound and Enzalutamide

cluster_AR_Pathway Androgen Receptor Signaling cluster_PARP_Pathway PARP-mediated DNA Repair cluster_Drug_Action Drug Intervention cluster_Cellular_Outcome Cellular Outcome Androgen Androgens AR Androgen Receptor (AR) Androgen->AR Binds and Activates ARE Androgen Response Element AR->ARE Translocates to Nucleus and Binds PARP PARP Enzyme AR->PARP Crosstalk HRR_Genes HRR Gene Expression (e.g., BRCA1/2) ARE->HRR_Genes Promotes Transcription Synthetic_Lethality Synthetic Lethality & Apoptosis SSB Single-Strand DNA Breaks (SSBs) SSB->PARP Recruits BER Base Excision Repair (BER) PARP->BER Initiates Enzalutamide Enzalutamide Enzalutamide->AR Inhibits This compound This compound This compound->PARP Inhibits & Traps

Caption: Synergistic mechanism of enzalutamide and this compound in prostate cancer.

Experimental Workflow for Assessing Synergy

cluster_workflow In Vitro Synergy Assessment Workflow cluster_assays Functional Assays start Prostate Cancer Cell Lines (e.g., LNCaP, VCaP) treatment Treat with this compound, Enzalutamide, and Combination start->treatment viability Cell Viability Assay (e.g., MTT/MTS) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis dna_damage DNA Damage Assay (e.g., γH2AX Staining) treatment->dna_damage parp_trapping PARP Trapping Assay treatment->parp_trapping analysis Data Analysis viability->analysis apoptosis->analysis dna_damage->analysis parp_trapping->analysis synergy Determine Synergy (e.g., Combination Index) analysis->synergy

Caption: Workflow for evaluating the synergistic effects of this compound and enzalutamide.

Experimental Protocols

Cell Viability Assay (MTT/MTS)

This protocol is adapted for assessing the effect of this compound and enzalutamide on the viability of prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Enzalutamide (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound and enzalutamide, both alone and in combination, in complete medium. The final DMSO concentration should be kept below 0.1%. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and assess for synergy using methods such as the Chou-Talalay combination index.

Apoptosis Assay (Annexin V Staining)

This protocol outlines the detection of apoptosis in prostate cancer cells treated with this compound and enzalutamide using Annexin V staining followed by flow cytometry.

Materials:

  • Treated and control prostate cancer cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) or 7-AAD

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound, enzalutamide, or the combination for 48-96 hours. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Annexin V Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and gently vortex.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • PI Staining: Add 10 µL of PI (or 7-AAD) and 400 µL of 1X Binding Buffer.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

DNA Damage Assay (γH2AX Staining)

This protocol describes the immunofluorescent detection of γH2AX foci, a marker of DNA double-strand breaks, in response to treatment.

Materials:

  • Prostate cancer cells grown on coverslips or in chamber slides

  • This compound, enzalutamide, and combination treatments

  • 4% Paraformaldehyde (PFA)

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139)

  • Secondary antibody: fluorescently-labeled anti-rabbit IgG

  • DAPI

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with the drugs for the desired time (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Block non-specific antibody binding with blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. An increase in foci indicates an increase in DNA damage.

PARP Trapping Assay

This protocol provides a method to assess the ability of this compound to trap PARP enzymes on DNA.

Materials:

  • Prostate cancer cells

  • This compound

  • Cell fractionation buffer kit

  • Protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-PARP1, anti-Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with this compound for a specified time (e.g., 4 hours).

  • Cell Fractionation: Harvest the cells and perform cellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic fractions according to the manufacturer's protocol.

  • Protein Quantification: Quantify the protein concentration of the chromatin-bound fractions using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against PARP1 and Histone H3.

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate. An increased amount of PARP1 in the chromatin-bound fraction of this compound-treated cells indicates PARP trapping.

Conclusion

The combination of this compound and enzalutamide represents a significant advancement in the treatment of mCRPC. The provided application notes and protocols offer a framework for researchers to further investigate the preclinical and mechanistic aspects of this synergistic combination. Rigorous in vitro and in vivo studies are essential to identify predictive biomarkers and to optimize the clinical application of this promising therapeutic strategy.

References

Application Notes and Protocols for Studying Talazoparib in Early-Stage Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talazoparib (Talzenna®) is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2.[1][2] Its primary mechanism of action involves the inhibition of PARP's catalytic activity and, more critically, the trapping of PARP enzymes on DNA at the site of single-strand breaks (SSBs).[3][4] This trapping prevents the normal DNA repair process, leading to the accumulation of SSBs which can collapse replication forks during S-phase, generating cytotoxic double-strand breaks (DSBs).[2][5]

In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with germline mutations in BRCA1 or BRCA2 genes, these DSBs cannot be efficiently repaired.[6] This leads to genomic instability and cell death through a concept known as synthetic lethality.[1][7] While initially approved for metastatic BRCA-mutated breast cancer, research into its application for early-stage disease is a promising area of investigation, particularly as a neoadjuvant therapy to reduce tumor size before surgery.[8]

These application notes provide a framework for the preclinical and translational experimental design required to evaluate the efficacy and mechanisms of this compound in early-stage breast cancer models.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

This compound exploits the reliance of BRCA-deficient cancer cells on PARP-mediated DNA repair. The following diagram illustrates this synthetic lethal interaction.

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutated Cancer Cell DNA_SSB_N DNA Single-Strand Break (SSB) PARP_N PARP Activation & SSB Repair DNA_SSB_N->PARP_N DNA_DSB_N DNA Double-Strand Break (DSB) HR_N Homologous Recombination (BRCA1/2 active) DNA_DSB_N->HR_N Repair_N DSB Repair HR_N->Repair_N Survival_N Cell Survival Repair_N->Survival_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP_Trap PARP Trapping (Inhibition of SSB Repair) DNA_SSB_C->PARP_Trap This compound This compound This compound->PARP_Trap DSB_Accum DSB Accumulation PARP_Trap->DSB_Accum Replication fork collapse HR_Def Defective Homologous Recombination (BRCA1/2 inactive) DSB_Accum->HR_Def Apoptosis Apoptosis HR_Def->Apoptosis Repair failure

Caption: Mechanism of this compound-induced synthetic lethality in BRCA-mutated cells.

In Vitro Experimental Design & Protocols

In vitro assays are fundamental for determining the sensitivity of breast cancer cell lines to this compound and elucidating its cellular effects.

Experimental Workflow

The following workflow outlines a standard approach for the in vitro evaluation of this compound.

G cluster_assays Cellular Assays (24-96h) start Select Breast Cancer Cell Lines (e.g., BRCA-mutant, TNBC) culture Cell Culture & Seeding start->culture treat Treat with this compound (Dose-Response) culture->treat viability Cell Viability (MTT/MTS Assay) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis dna_damage DNA Damage (γH2AX Staining) treat->dna_damage parp_activity PARP Activity (PAR levels) treat->parp_activity analyze Data Analysis (IC50, etc.) viability->analyze apoptosis->analyze dna_damage->analyze parp_activity->analyze end Determine Sensitivity & Mechanism analyze->end

Caption: Standard workflow for in vitro testing of this compound.

Data Presentation: In Vitro Sensitivity of Breast Cancer Cell Lines

Summarized data from preclinical studies illustrates the potent cytotoxic effects of this compound across various breast cancer cell lines.

Table 1: this compound IC50 Values in Breast Cancer Cell Lines

Cell Line Subtype BRCA Status This compound IC50 (µM) Reference
MDA-MB-436 Triple-Negative BRCA1 mutant ~0.001 [2]
SUM149PT Triple-Negative BRCA1 mutant ~0.002 [2]
SKBR3 HER2+ Wild-Type ~0.04 [9]
JIMT1 HER2+ Wild-Type ~0.002 [9]
MDA-MB-231 Triple-Negative Wild-Type ~0.48 [9]
MDA-MB-468 Triple-Negative Wild-Type ~0.8 [9]
MCF-7 ER+/HER2- Wild-Type ~1.1 [9]
SUM44PE Invasive Lobular Wild-Type 0.013 [10]

| MDA-MB-134VI | Invasive Lobular | Wild-Type | 0.038 |[10] |

Note: IC50 values can vary based on assay conditions and duration.

Key Experimental Protocols

This protocol measures the metabolic activity of cells as an indicator of viability.[11][12]

  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound (e.g., 0.001 to 10 µM) in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well.[14]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

This assay quantifies the formation of DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).[15][16]

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

  • Treatment: Treat cells with this compound at a relevant concentration (e.g., 1x and 10x IC50) for 24 hours.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

  • Primary Antibody: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.

  • Secondary Antibody: Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining & Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging & Analysis: Visualize foci using a fluorescence microscope. Quantify the number of γH2AX foci per cell using imaging software. An increase in foci indicates DNA damage.[17]

In Vivo Experimental Design & Protocols

In vivo studies are crucial for evaluating the anti-tumor efficacy and tolerability of this compound in a physiological context. Patient-derived xenograft (PDX) models, which better reflect human tumor complexity, are particularly valuable.[18]

Experimental Workflow

G cluster_monitor Monitoring Phase start Establish Xenografts (Cell Line- or Patient-Derived) in Immunocompromised Mice tumor_growth Monitor Tumor Growth (to ~150-200 mm³) start->tumor_growth randomize Randomize Mice into Treatment Groups (Vehicle, this compound) tumor_growth->randomize treat Administer Treatment Daily (e.g., Oral Gavage) randomize->treat tumor_vol Measure Tumor Volume (2-3 times/week) treat->tumor_vol body_weight Monitor Body Weight (Toxicity) treat->body_weight endpoint Reach Endpoint (e.g., Tumor size limit) tumor_vol->endpoint body_weight->endpoint harvest Harvest Tumors for Pharmacodynamic Analysis (e.g., γH2AX, PAR levels) endpoint->harvest end Determine Anti-Tumor Efficacy harvest->end

Caption: Workflow for preclinical in vivo evaluation of this compound.

Data Presentation: In Vivo Efficacy

Data from preclinical and clinical studies demonstrate the potent anti-tumor activity of this compound.

Table 2: Summary of this compound In Vivo and Clinical Efficacy

Model / Trial Cancer Type / Stage Key Findings Reference
PDX Models Triple-Negative Breast Cancer (TNBC) 5 of 12 PDXs showed tumor regression, including 4 models without germline BRCA1/2 mutations. [18][19]
MDAMB231 Xenograft TNBC Sequential this compound and Carboplatin inhibited tumor volume by 69.2%. [20]
Pilot Study Early-Stage (I-III) BRCA-mutant Breast Cancer Neoadjuvant this compound (6 months) led to a 53% pathological complete response (pCR) rate. [8]
EMBRACA Trial Metastatic gBRCA-mutant Breast Cancer Median Progression-Free Survival of 8.6 months with this compound vs. 5.6 months with chemotherapy. [1][2]

| EMBRACA Trial | Metastatic gBRCA-mutant Breast Cancer | Objective Response Rate (ORR) of 62.6% with this compound vs. 27.2% with chemotherapy. |[2] |

Key Experimental Protocol

This protocol describes a typical efficacy study using breast cancer xenografts.

  • Model Establishment: Implant breast cancer cells (e.g., 1x10⁶ MDA-MB-436 cells) subcutaneously into the flank of female immunodeficient mice (e.g., NSG or nude mice). For PDX models, surgically implant tumor fragments.[18]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 150-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group), e.g., Vehicle control and this compound.

  • Drug Administration: Administer this compound daily via oral gavage at a clinically relevant dose (e.g., 0.1-0.33 mg/kg).[1] The vehicle is typically a solution like 0.5% methylcellulose.

  • Efficacy and Tolerability Monitoring: Continue daily treatment and monitor tumor volume and body weight (as a measure of toxicity) for the duration of the study (e.g., 21-28 days or until tumors reach a predetermined size limit).

  • Pharmacodynamic Analysis: At the end of the study, or at specific time points, harvest tumors for biomarker analysis (e.g., Western blot or IHC for PAR levels or γH2AX) to confirm target engagement and downstream effects.[21]

  • Data Analysis: Plot mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI) to quantify the anti-tumor effect. Perform statistical analysis (e.g., ANOVA) to determine significance.

References

Application Notes and Protocols for Evaluating Talazoparib's Anti-Tumor Activity In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP). The following sections detail the scientific background, key experimental techniques, and step-by-step methodologies to assess the anti-tumor efficacy and pharmacodynamics of this compound in preclinical models.

Scientific Background

This compound is a dual-mechanism PARP inhibitor that not only blocks the catalytic activity of PARP enzymes but also traps PARP-DNA complexes.[1][2][3] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs).[2][4][5] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs.[2][4] During DNA replication, these SSBs are converted into toxic DNA double-strand breaks (DSBs).[6] The inability of HR-deficient cells to accurately repair these DSBs results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.[6] this compound's high potency is attributed to its efficient PARP trapping, which is considered a key contributor to its cytotoxicity.[1][7]

The evaluation of this compound's anti-tumor activity in vivo typically involves the use of animal models that recapitulate human cancers, particularly those with known DNA repair defects. Key methodologies focus on assessing tumor growth inhibition and target engagement through pharmacodynamic biomarkers.

Key In Vivo Evaluation Techniques

The primary methods for evaluating the in vivo anti-tumor activity of this compound include:

  • Patient-Derived Xenograft (PDX) Models: These models are established by implanting tumor tissue from a patient directly into an immunodeficient mouse.[8] PDX models are valuable as they maintain the histological and genetic characteristics of the original tumor, offering a more predictive preclinical model of patient response.[8]

  • Orthotopic Mouse Models: In this approach, human cancer cells are implanted into the corresponding organ in an immunodeficient mouse (e.g., breast cancer cells into the mammary fat pad).[9][10] This allows for the study of tumor growth and metastasis in a more physiologically relevant microenvironment.

  • Tumor Growth Inhibition Studies: The most direct measure of anti-tumor activity is the assessment of tumor growth over time in response to this compound treatment. This is typically done by measuring tumor volume with calipers.[11][12]

  • Pharmacodynamic (PD) Biomarker Analysis: To confirm that this compound is engaging its target and inducing the expected biological effects, tumors are often harvested for PD biomarker analysis. Key biomarkers include:

    • Poly(ADP-ribose) (PAR): A direct measure of PARP enzyme activity. Inhibition of PARP by this compound leads to a decrease in PAR levels.[13][14]

    • Gamma-H2AX (γH2AX): A marker of DNA double-strand breaks. Increased levels of γH2AX indicate the accumulation of DNA damage resulting from PARP inhibition.[15][16]

Experimental Protocols

This protocol outlines the general steps for establishing and utilizing PDX models to evaluate this compound's efficacy.

Materials:

  • Fresh human tumor tissue from a consented patient

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Surgical tools (scalpels, forceps)

  • Matrigel (optional)

  • Anesthesia (e.g., isoflurane)

  • This compound formulation for oral gavage

  • Vehicle control

Procedure:

  • Tumor Tissue Preparation:

    • Obtain fresh, sterile tumor tissue not required for diagnosis from a consented patient.

    • In a sterile biosafety cabinet, wash the tissue with sterile phosphate-buffered saline (PBS) containing antibiotics.

    • Remove any necrotic or fatty tissue.

    • Cut the tumor into small fragments (approximately 3x3 mm).

  • Implantation:

    • Anesthetize a 5-6 week old female immunodeficient mouse.

    • Make a small incision in the skin on the flank of the mouse.

    • Create a subcutaneous pocket using blunt dissection.

    • (Optional) Mix the tumor fragment with Matrigel to support initial growth.

    • Place a single tumor fragment into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

    • Monitor the mouse until it recovers from anesthesia.

  • Tumor Growth and Passaging (F1 Generation):

    • Monitor the mice for tumor engraftment and growth, typically 2-3 times per week.

    • Once the tumor reaches a volume of approximately 1,500 mm³, euthanize the mouse and harvest the tumor.[8]

    • The harvested tumor can be cryopreserved for future use or passaged into new cohorts of mice (F2 generation) for expansion.

  • Efficacy Study (F3 or later passage):

    • Implant tumor fragments into a cohort of mice.

    • Once tumors are established and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[11]

    • Administer this compound or vehicle control orally once daily at the desired dose (e.g., 0.33 mg/kg).[17]

    • Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as a measure of toxicity.

    • Continue treatment for the duration of the study (e.g., 28 days) or until tumors in the control group reach a predetermined endpoint.[17]

    • At the end of the study, euthanize the mice and harvest the tumors for pharmacodynamic analysis.

This protocol describes the injection of breast cancer cells into the mammary fat pad of mice.[9][10]

Materials:

  • Human breast cancer cell line (e.g., MDA-MB-436, which has a BRCA1 mutation)

  • Cell culture medium and reagents

  • PBS or saline

  • Trypsin-EDTA

  • Syringe (1 mL) with a 27-30 gauge needle

  • Anesthesia

  • Immunodeficient mice

Procedure:

  • Cell Preparation:

    • Culture breast cancer cells to 70-80% confluency.

    • Harvest the cells using trypsin-EDTA and wash with PBS.

    • Resuspend the cells in sterile PBS or saline at the desired concentration (e.g., 1 x 10⁶ cells in 50 µL). Keep the cells on ice.

  • Injection:

    • Anesthetize a female immunodeficient mouse.

    • Place the mouse on its back and clean the abdominal area with 70% ethanol.

    • Locate the fourth inguinal mammary gland.

    • Gently lift the skin near the nipple and insert the needle into the mammary fat pad.

    • Slowly inject the cell suspension (e.g., 50 µL). A small bleb should be visible.

    • Withdraw the needle slowly.

    • Monitor the mouse until recovery.

  • Tumor Monitoring and Treatment:

    • Palpate the injection site 2-3 times per week to monitor for tumor formation.

    • Once tumors are palpable and have reached a specified size, randomize the mice into treatment groups and proceed with the efficacy study as described in Protocol 1, Step 4.

This protocol outlines the steps for detecting γH2AX and PAR in paraffin-embedded tumor tissue sections.[12][18]

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm)

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) to block endogenous peroxidases

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies: Rabbit anti-γH2AX, Rabbit anti-PAR

  • HRP-conjugated secondary antibody (anti-rabbit)

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval solution and heat in a pressure cooker or water bath (e.g., 95-100°C for 20 minutes).

    • Allow slides to cool to room temperature.

    • Rinse with PBS.

  • Peroxidase Blocking:

    • Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate slides with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (anti-γH2AX or anti-PAR) in blocking buffer to the recommended concentration.

    • Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Apply DAB substrate and incubate until the desired brown color develops.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Image the slides using a bright-field microscope.

    • Quantify the staining intensity and the percentage of positive cells. For γH2AX, this is often done by counting nuclear foci.

Data Presentation

The following tables summarize representative quantitative data on the in vivo anti-tumor activity of this compound from various preclinical studies.

Table 1: this compound Monotherapy Efficacy in Xenograft Models

Tumor ModelMouse StrainThis compound DoseDosing ScheduleOutcomeReference
MX-1 (Breast Cancer)Athymic nu/nu0.33 mg/kgOral, daily x 28 daysSignificant tumor growth inhibition[17]
Brca1-deficient Mammary TumorsBrca1Co/Co;MMTV-Cre;p53+/-50 µg implantIntratumoral, single dose67% decrease in tumor volume[19]
GBM12 (Glioblastoma)--Cyclical treatmentIncreased time to tumor volume endpoint[20]
Ewing Sarcoma Xenografts-0.1 mg/kg or 0.25 mg/kgOral, twice daily x 5 daysMinimal single-agent activity[11]
Endometrial Cancer PDX (p53mut)---Stable disease[21]

Table 2: this compound Combination Therapy Efficacy in Xenograft Models

Tumor ModelCombination AgentThis compound DoseCombination Agent DoseOutcomeReference
RMG1 (Ovarian), M207 & M238 (Melanoma)Temozolomide0.33 mg/kg daily2.5 mg/kg dailyGreater tumor growth inhibition than single agents[15]
Ewing Sarcoma XenograftsTemozolomide0.1 mg/kg BID x 5 days30 mg/kg daily x 5 daysSignificant synergism in 5 of 10 xenografts[11]
Ewing Sarcoma XenograftsTemozolomide0.25 mg/kg BID x 5 days12 mg/kg daily x 5 daysSignificant synergism in 5 of 10 xenografts[11]

Table 3: Pharmacodynamic Effects of this compound In Vivo

Tumor ModelBiomarkerTreatmentTimepointResultReference
Brca1-deficient Mammary TumorsγH2AX50 µg this compound implantEnd of studyIncreased number of DSBs[19]
GBM12 Flank XenograftspKAP1, pChk1, pChk2This compound + Temozolomide72h post last doseIncreased DNA damage signaling[20]
Ewing Sarcoma XenograftsPARPThis compound +/- Temozolomide-Complete loss of PARP in sensitive models[11]

Mandatory Visualizations

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutated Cancer Cell + this compound SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates Repaired_SSB Repaired DNA BER->Repaired_SSB leads to SSB_cancer DNA Single-Strand Break (SSB) PARP_cancer PARP Enzyme SSB_cancer->PARP_cancer This compound This compound PARP_cancer->this compound Trapped_PARP Trapped PARP-DNA Complex This compound->Trapped_PARP PARP Trapping & Catalytic Inhibition Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_deficient Defective Homologous Recombination (HR) DSB->HR_deficient cannot be repaired by Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis G cluster_workflow PDX Efficacy Study Workflow cluster_treatment Treatment Phase start Patient Tumor Biopsy implant Implant into Immunodeficient Mice (F0) start->implant expand Tumor Growth & Expansion (F1, F2) implant->expand randomize Randomize Mice with Established Tumors (F3) expand->randomize treat_vehicle Vehicle Control (Oral Gavage) randomize->treat_vehicle treat_this compound This compound (Oral Gavage) randomize->treat_this compound monitor Monitor Tumor Volume & Body Weight treat_vehicle->monitor treat_this compound->monitor endpoint Endpoint Reached monitor->endpoint harvest Harvest Tumors endpoint->harvest analysis Pharmacodynamic Analysis (IHC, etc.) harvest->analysis G cluster_nhej Non-Homologous End Joining (NHEJ) cluster_hr Homologous Recombination (HR) DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 DSB->Ku70_80 MRN_Complex MRN Complex (Mre11/Rad50/Nbs1) DSB->MRN_Complex DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Artemis Artemis DNA_PKcs->Artemis LigaseIV Ligase IV / XRCC4 Artemis->LigaseIV NHEJ_Repair Error-Prone Repair LigaseIV->NHEJ_Repair ATM ATM Kinase MRN_Complex->ATM Resection DNA End Resection ATM->Resection RPA RPA Resection->RPA BRCA2_RAD51 BRCA1/2, RAD51 RPA->BRCA2_RAD51 Strand_Invasion Strand Invasion BRCA2_RAD51->Strand_Invasion HR_Repair Error-Free Repair Strand_Invasion->HR_Repair

References

Application of Talazoparib in Metastatic Castration-Resistant Prostate Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair.[1][2] In the context of metastatic castration-resistant prostate cancer (mCRPC), particularly in patients with alterations in homologous recombination repair (HRR) genes, this compound has demonstrated significant clinical activity.[2][3] This document provides detailed application notes and protocols for the use of this compound in preclinical and clinical research settings, focusing on its application in mCRPC.

The mechanism of action of this compound involves not only the inhibition of PARP enzymatic activity but also the trapping of PARP enzymes on damaged DNA, which further disrupts DNA repair processes.[1][4] This dual action leads to the accumulation of DNA damage and subsequent cell death, especially in cancer cells with pre-existing DNA repair deficiencies, a concept known as synthetic lethality.[5] Preclinical evidence suggests a synergistic effect between PARP inhibitors and androgen receptor (AR) pathway inhibitors, such as enzalutamide.[1][6] Inhibition of the AR pathway can downregulate HRR gene expression, creating a "BRCAness" phenotype and sensitizing cancer cells to PARP inhibition.[6]

Quantitative Data from Clinical Trials

The efficacy and safety of this compound in mCRPC have been primarily evaluated in the TALAPRO-1 (monotherapy) and TALAPRO-2 (in combination with enzalutamide) clinical trials. A summary of key quantitative data is presented below.

Table 1: Efficacy of this compound in the TALAPRO-2 Trial (Combination with Enzalutamide)[8][9]
EndpointAll-Comers Population (this compound + Enzalutamide vs. Placebo + Enzalutamide)HRR-Deficient Population (this compound + Enzalutamide vs. Placebo + Enzalutamide)
Median Overall Survival (OS) 45.8 months vs. 37.0 months45.1 months vs. 31.1 months
OS Hazard Ratio (HR) (95% CI) 0.796 (0.661–0.958)0.622 (0.475–0.814)
Median Radiographic Progression-Free Survival (rPFS) Not Reached vs. 21.9 monthsNot Reached vs. 13.8 months
rPFS Hazard Ratio (HR) (95% CI) 0.63 (0.51–0.78)0.45 (0.33–0.61)
Table 2: Efficacy of this compound Monotherapy in the TALAPRO-1 Trial (HRR-Deficient Patients)[6][10]
EndpointValue
Objective Response Rate (ORR) 29.8%
ORR in BRCA1/2 Alterations 45.9%
Median Radiographic Progression-Free Survival (rPFS) 5.6 months
Median rPFS in BRCA1/2 Alterations 11.2 months
Table 3: Common Grade 3 or Higher Adverse Events in the TALAPRO-2 Trial (this compound + Enzalutamide arm)[8]
Adverse EventFrequency
Anemia 49%
Neutropenia 19%
Thrombocytopenia 11%

Experimental Protocols

Preclinical Evaluation of this compound

1. Cell Viability Assay (MTS Assay)

This protocol is for assessing the effect of this compound on the viability of mCRPC cell lines.

  • Materials:

    • mCRPC cell lines (e.g., LNCaP, C4-2B, DU145)

    • Complete cell culture medium

    • This compound

    • 96-well plates

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Plate reader

  • Procedure:

    • Seed mCRPC cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

2. Apoptosis Assay (Annexin V Staining)

This protocol is for detecting and quantifying apoptosis in mCRPC cells treated with this compound.

  • Materials:

    • mCRPC cell lines

    • This compound

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Propidium Iodide (PI)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for 48-72 hours.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin-binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3. In Vivo mCRPC Xenograft Model

This protocol describes the establishment and treatment of a subcutaneous mCRPC xenograft model in mice.

  • Materials:

    • mCRPC cell line (e.g., C4-2B)

    • Male immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

    • Matrigel

    • This compound

    • Vehicle control solution

    • Calipers

  • Procedure:

    • Harvest mCRPC cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10⁶ cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

    • Monitor tumor growth regularly by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 0.33 mg/kg) or vehicle control daily via oral gavage.

    • Continue to monitor tumor growth and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Clinical Trial Protocols

1. TALAPRO-2 Study Design

  • Objective: To compare the efficacy and safety of this compound plus enzalutamide versus placebo plus enzalutamide in men with mCRPC.[7]

  • Patient Population: Men with asymptomatic or mildly symptomatic mCRPC who had not received prior systemic therapy for mCRPC.[7][8]

  • Treatment Arms:

    • Experimental Arm: this compound (0.5 mg orally once daily) plus enzalutamide (160 mg orally once daily).[9]

    • Control Arm: Placebo plus enzalutamide (160 mg orally once daily).[9]

  • Primary Endpoint: Radiographic progression-free survival (rPFS).[9][8]

  • Key Secondary Endpoints: Overall survival (OS), objective response rate, time to PSA progression.[10]

  • Biomarker Analysis: Prospective assessment of HRR gene alterations in tumor tissue or circulating tumor DNA (ctDNA).[8]

2. HRR Gene Mutation Detection

The identification of HRR gene alterations is crucial for patient selection for this compound therapy.

  • Sample Types: Formalin-fixed paraffin-embedded (FFPE) tumor tissue, ctDNA from blood samples, or germline DNA from saliva or blood.[11][12]

  • Methodology: Next-generation sequencing (NGS) is the standard method for detecting both somatic and germline mutations in HRR genes.[12][13]

    • Tissue-based testing (e.g., FoundationOne®CDx): Considered the "gold standard" and can detect both somatic and germline mutations.[11]

    • Liquid biopsy (ctDNA analysis): A minimally invasive alternative when tissue is unavailable or insufficient. It can also provide insights into tumor heterogeneity.[11][14]

    • Germline testing: Detects inherited mutations and is recommended for patients with a family history of cancer.[15]

  • Key HRR Genes: The panel of HRR genes tested typically includes BRCA1, BRCA2, ATM, PALB2, FANCA, CHEK2, CDK12, among others.[16][10]

3. Assessment of Radiographic Progression-Free Survival (rPFS)

rPFS is a primary endpoint in many mCRPC clinical trials and is assessed using imaging.

  • Imaging Modalities: Computed tomography (CT), magnetic resonance imaging (MRI), and bone scans are the standard modalities.

  • Response Criteria:

    • Soft Tissue Disease: Assessed according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).

    • Bone Disease: Assessed according to the Prostate Cancer Clinical Trials Working Group 3 (PCWG3) criteria, which includes the "2+2 rule" to account for the bone flare phenomenon.

Visualizations

G cluster_0 DNA Damage & Repair cluster_1 This compound Mechanism of Action cluster_2 Cellular Consequences in HRR-Deficient Cells DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates PARP_Inhibition PARP Inhibition PARP->PARP_Inhibition PARP_Trapping PARP Trapping on DNA PARP->PARP_Trapping This compound This compound This compound->PARP binds to DSB Double-Strand Breaks (DSBs) PARP_Inhibition->DSB leads to accumulation of PARP_Trapping->DSB leads to accumulation of Cell_Death Synthetic Lethality (Apoptosis) DSB->Cell_Death HRR_Deficiency HRR Deficiency (e.g., BRCA mutation) HRR_Deficiency->Cell_Death prevents repair of DSBs

Caption: Mechanism of action of this compound leading to synthetic lethality in HRR-deficient cells.

G cluster_0 Preclinical Phase cluster_1 Clinical Phase (TALAPRO-2) Cell_Lines Select mCRPC Cell Lines (e.g., LNCaP, C4-2B, DU145) In_Vitro In Vitro Assays - Cell Viability (MTS) - Apoptosis (Annexin V) Cell_Lines->In_Vitro In_Vivo In Vivo Xenograft Model - Tumor Implantation - this compound Treatment - Tumor Growth Monitoring Cell_Lines->In_Vivo Patient_Selection Patient Selection - mCRPC - Asymptomatic/Mildly Symptomatic - No prior systemic therapy for mCRPC In_Vitro->Patient_Selection Informs In_Vivo->Patient_Selection Informs Randomization Randomization (1:1) Patient_Selection->Randomization Treatment Treatment Arms - this compound + Enzalutamide - Placebo + Enzalutamide Randomization->Treatment Endpoints Endpoint Assessment - rPFS (Primary) - OS (Secondary) Treatment->Endpoints

Caption: Workflow for preclinical and clinical evaluation of this compound in mCRPC.

G Patient Patient with mCRPC Biopsy Tumor Biopsy or Liquid Biopsy (ctDNA) Patient->Biopsy NGS Next-Generation Sequencing (NGS) (e.g., FoundationOne®CDx) Biopsy->NGS HRR_Status Determine HRR Gene Status NGS->HRR_Status HRR_Deficient HRR-Deficient HRR_Status->HRR_Deficient Mutation Detected HRR_Proficient HRR-Proficient HRR_Status->HRR_Proficient No Mutation Detected Talazoparib_Therapy Consider this compound-based Therapy (e.g., with Enzalutamide) HRR_Deficient->Talazoparib_Therapy Alternative_Therapy Consider Alternative Therapies HRR_Proficient->Alternative_Therapy

Caption: Logical workflow for biomarker-driven patient selection for this compound therapy.

References

Application Notes and Protocols for Combining Talazoparib with Immunotherapy in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the combination of Talazoparib, a potent PARP inhibitor, with immunotherapy for the treatment of solid tumors. This document is intended to guide researchers in designing and executing preclinical and clinical studies to explore the synergistic anti-tumor effects of this combination therapy.

Introduction and Scientific Rationale

Poly (ADP-ribose) polymerase (PARP) inhibitors, such as this compound, have demonstrated significant efficacy in tumors with deficiencies in DNA damage repair (DDR) pathways, particularly those with BRCA1/2 mutations. This compound functions by inhibiting PARP enzymatic activity and, more importantly, by trapping PARP enzymes on single-strand DNA breaks.[1][2][3] This trapping leads to the accumulation of double-strand DNA breaks during replication, which are highly cytotoxic to cancer cells with impaired homologous recombination repair.

The rationale for combining this compound with immunotherapy stems from the immunomodulatory effects of PARP inhibitors. Preclinical studies suggest that by inducing DNA damage, this compound can:

  • Increase Neoantigen Presentation: The genomic instability caused by this compound can lead to an increased tumor mutational burden, potentially generating novel tumor-specific neoantigens that can be recognized by the immune system.[4][5]

  • Activate the cGAS-STING Pathway: The accumulation of cytosolic DNA fragments resulting from this compound-induced DNA damage can activate the cGAS-STING pathway. This innate immune sensing pathway triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of dendritic cells and cytotoxic T lymphocytes (CTLs) in the tumor microenvironment.

  • Upregulate PD-L1 Expression: PARP inhibitors have been shown to upregulate the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells, potentially sensitizing them to immune checkpoint inhibitors (ICIs).[4]

This multi-faceted immunomodulation provides a strong basis for the synergistic activity of this compound with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[4][5]

Signaling Pathway: this compound-Induced Immune Activation

The following diagram illustrates the key signaling events initiated by this compound that lead to an enhanced anti-tumor immune response.

Talazoparib_Immunotherapy_Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment cluster_immunotherapy Immunotherapy This compound This compound PARP PARP Trapping (on Single-Strand Break) This compound->PARP DSB Double-Strand DNA Breaks PARP->DSB GenomicInstability Genomic Instability DSB->GenomicInstability Micronuclei Cytosolic dsDNA (Micronuclei) DSB->Micronuclei Neoantigens Neoantigen Presentation (MHC-I) GenomicInstability->Neoantigens cGAS cGAS Micronuclei->cGAS STING STING cGAS->STING IFNs Type I Interferons (IFN-α/β) STING->IFNs PDL1 PD-L1 Upregulation STING->PDL1 DC Dendritic Cell (DC) Maturation & Activation IFNs->DC Neoantigens->DC Antigen Uptake CTL Cytotoxic T Lymphocyte (CTL) Priming & Recruitment PDL1->CTL Inhibition DC->CTL Antigen Presentation TumorCellDeath Tumor Cell Death CTL->TumorCellDeath Tumor Cell Killing AntiPD1 Anti-PD-1/PD-L1 mAb AntiPD1->PDL1 Blockade

Caption: this compound-induced immune activation pathway.

Preclinical Evaluation: Experimental Protocols

In Vitro Cytotoxicity and Immunomodulation

This protocol assesses the direct cytotoxic effects of this compound and its combination with immunotherapy on tumor cells.

  • Cell Lines:

    • Human triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-468, BT-20).

    • Other solid tumor cell lines with known DDR deficiencies.

  • Reagents:

    • This compound (dissolved in DMSO).

    • Complete cell culture medium.

    • Hoechst 33342 and YOYO-1 dyes for high-content imaging-based cytotoxicity assessment.

    • Reagents for real-time cell analysis (e.g., xCELLigence system).

  • Protocol:

    • Seed tumor cells in 96-well plates at a density that avoids confluency over the assay period (e.g., 4,000-6,000 cells/well).

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and/or a fixed concentration of an anti-PD-L1 antibody (if assessing direct effects on tumor cells).

    • Include appropriate controls: vehicle (DMSO), untreated cells, and a positive control for cell death (e.g., staurosporine).

    • Incubate for 72-96 hours.

    • Assess cell viability using a preferred method:

      • High-Content Imaging: Stain with Hoechst 33342 (total nuclei) and YOYO-1 (dead cells) and image using a high-content screening system.

      • Real-Time Cell Analysis: Monitor cell proliferation and viability in real-time using an impedance-based system.

    • Calculate IC50 values for this compound alone and in combination.

This protocol evaluates the ability of T-cells to kill tumor cells treated with this compound.

  • Materials:

    • Tumor cell lines (as above).

    • Human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T-cells.

    • T-cell activation reagents (e.g., anti-CD3/CD28 beads).

    • This compound.

    • Anti-PD-1 or anti-PD-L1 antibody.

    • Luciferase-expressing tumor cells and luciferase substrate (for luminescence-based killing assay).

  • Protocol:

    • Seed tumor cells (luciferase-expressing for luminescence assay) in 96-well plates and allow them to adhere.

    • Treat tumor cells with this compound at a sub-lethal concentration (e.g., IC20) for 24-48 hours to induce immunomodulatory effects.

    • Activate human T-cells with anti-CD3/CD28 beads for 48-72 hours.

    • Co-culture the pre-treated tumor cells with activated T-cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

    • Add anti-PD-1/PD-L1 antibody to the co-culture.

    • Incubate for 24-48 hours.

    • Assess tumor cell killing:

      • Luminescence Assay: Add luciferase substrate and measure luminescence. A decrease in signal indicates cell killing.

      • Flow Cytometry: Stain cells with antibodies against tumor-specific markers and T-cell markers (e.g., CD8, CD3) along with a viability dye to quantify the percentage of dead tumor cells.

    • Analyze T-cell activation markers (e.g., CD107a, Granzyme B, IFN-γ) by flow cytometry.

In Vivo Efficacy Studies in Syngeneic Mouse Models

This protocol outlines the use of immunocompetent mouse models to evaluate the in vivo efficacy of the this compound and immunotherapy combination.

  • Animal Models:

    • BALB/c mice with 4T1 (mammary carcinoma) tumors.

    • C57BL/6 mice with MC38 (colon adenocarcinoma) or LLC (Lewis lung carcinoma) tumors.

  • Reagents:

    • This compound (formulated for oral gavage).

    • Anti-mouse PD-1 or anti-mouse PD-L1 antibody (for intraperitoneal injection).

    • Matrigel (for subcutaneous tumor cell injection).

  • Protocol:

    • Inject tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) subcutaneously into the flank of the mice.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

    • Randomize mice into treatment groups (e.g., Vehicle, this compound alone, anti-PD-1 alone, this compound + anti-PD-1).

    • Administer treatments as per the defined schedule:

      • This compound: Daily oral gavage (e.g., 0.33 mg/kg).

      • Anti-PD-1 antibody: Intraperitoneal injection twice weekly (e.g., 10 mg/kg).

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight and overall health.

    • At the end of the study (or when tumors reach a predetermined size), euthanize mice and harvest tumors, spleens, and blood for further analysis.

  • Endpoint Analysis:

    • Tumor Growth Inhibition: Compare tumor growth curves between treatment groups.

    • Immunophenotyping: Prepare single-cell suspensions from tumors and spleens and analyze immune cell populations (CD4+ T-cells, CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells, macrophages) by flow cytometry.

    • Immunohistochemistry (IHC): Stain tumor sections for immune cell markers (e.g., CD8, PD-L1) to assess immune cell infiltration.

    • Cytokine Analysis: Measure cytokine levels (e.g., IFN-γ, TNF-α) in serum or tumor lysates by ELISA.

Clinical Investigation: Key Considerations and Protocol Outline

Patient Selection
  • Tumor Type: Patients with advanced or metastatic solid tumors known to have a high prevalence of DDR mutations or those that have shown responsiveness to immunotherapy.

  • Biomarkers:

    • Mandatory: Germline or somatic BRCA1/2 mutations.

    • Exploratory: Other HRR gene mutations (e.g., PALB2, ATM), homologous recombination deficiency (HRD) scores, tumor mutational burden (TMB), and PD-L1 expression.

  • Prior Therapies: Define allowable prior therapies, including previous exposure to chemotherapy and/or immunotherapy.

Dosing and Administration

The recommended phase II dose from the JAVELIN PARP Medley trial for the combination of avelumab and this compound was avelumab at 800 mg every 2 weeks plus this compound at 1 mg once daily.[6]

  • This compound: 1 mg orally once daily. Dose adjustments for adverse events should follow established guidelines.

  • Immunotherapy (e.g., Avelumab): 800 mg intravenously every 2 weeks.

Monitoring and Endpoint Assessment
  • Safety and Tolerability: Monitor for adverse events, with a focus on hematological toxicities (anemia, neutropenia, thrombocytopenia) commonly associated with this compound, and immune-related adverse events associated with immunotherapy.

  • Efficacy:

    • Primary Endpoint: Objective Response Rate (ORR) per RECIST v1.1.

    • Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and Disease Control Rate (DCR).

  • Pharmacodynamic and Exploratory Biomarkers:

    • Serial tumor biopsies (pre-treatment and on-treatment) for analysis of immune cell infiltration (IHC), gene expression changes (RNA-seq), and neoantigen evolution.

    • Peripheral blood collection for monitoring of circulating tumor DNA (ctDNA) and peripheral immune cell populations.

Data Presentation: Quantitative Summary Tables

Table 1: Preclinical In Vitro Cytotoxicity of this compound

Cell LineIC50 (nM)
MDA-MB-468 (TNBC)Data to be generated
BT-20 (TNBC)Data to be generated
Other Cell LineData to be generated

Table 2: In Vivo Efficacy of this compound and Anti-PD-1 Combination in Syngeneic Mouse Models

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
VehicleData to be generatedN/A
This compoundData to be generatedData to be generated
Anti-PD-1Data to be generatedData to be generated
This compound + Anti-PD-1Data to be generatedData to be generated

Table 3: Clinical Efficacy from the JAVELIN PARP Medley Trial (Avelumab + this compound) [6][7]

Tumor TypeObjective Response Rate (ORR)Median Duration of Response (months)
Triple-Negative Breast Cancer (TNBC)18.2%11.1
HR+/HER2-, DDR-positive Breast Cancer34.8%15.7
Platinum-sensitive, BRCA1/2-altered Ovarian Cancer63.6%Not Reached
Non-Small Cell Lung Cancer (NSCLC)16.7%17.5

Experimental Workflows

In Vitro and In Vivo Experimental Workflow

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis CellCulture Tumor Cell Culture Cytotoxicity Cytotoxicity Assay (this compound IC50) CellCulture->Cytotoxicity CoCulture T-cell Co-culture Assay (this compound + anti-PD-1/PD-L1) CellCulture->CoCulture DataAnalysis Data Interpretation & Synergy Assessment CoCulture->DataAnalysis TumorImplantation Syngeneic Mouse Model (Tumor Implantation) Treatment Treatment Administration (this compound +/- anti-PD-1) TumorImplantation->Treatment Monitoring Tumor Growth & Health Monitoring Treatment->Monitoring EndpointAnalysis Endpoint Analysis (Flow Cytometry, IHC, ELISA) Monitoring->EndpointAnalysis EndpointAnalysis->DataAnalysis

Caption: Preclinical workflow for evaluating this compound and immunotherapy.

Clinical Trial Workflow

Clinical_Trial_Workflow PatientScreening Patient Screening (Tumor Type, Biomarkers) Enrollment Patient Enrollment & Consent PatientScreening->Enrollment Baseline Baseline Assessment (Imaging, Biopsy, Blood Sample) Enrollment->Baseline TreatmentCycle Treatment Administration (this compound + Immunotherapy) Baseline->TreatmentCycle Monitoring Safety & Adverse Event Monitoring TreatmentCycle->Monitoring Efficacy Efficacy Assessment (Imaging every 8-12 weeks) TreatmentCycle->Efficacy Efficacy->TreatmentCycle No Progression Disease Progression or Unacceptable Toxicity Efficacy->Progression Yes FollowUp Long-term Follow-up (Survival) Progression->FollowUp

Caption: Clinical trial workflow for this compound and immunotherapy combination.

References

Laboratory guidelines for handling and storing Talazoparib for research

Author: BenchChem Technical Support Team. Date: December 2025

These guidelines provide detailed procedures for the safe handling, storage, and use of Talazoparib in a laboratory research setting. This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical for DNA single-strand break repair.[1][2] Its mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes, leading to cytotoxic double-strand breaks, particularly in cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][3][4]

Safety and Handling

This compound is a hazardous substance and requires careful handling to minimize exposure.

1.1 Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound powder or solutions:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

1.2 Engineering Controls:

  • Handle solid this compound in a chemical fume hood to avoid inhalation of dust.[5][6]

  • A designated area for weighing and preparing solutions should be established.

1.3 Hazard Statements:

  • H341: Suspected of causing genetic defects.[5][7]

  • H360D: May damage the unborn child.[5][7]

  • H372: Causes damage to organs through prolonged or repeated exposure.[5][6]

1.4 Precautionary Measures:

  • Obtain special instructions before use.[5]

  • Do not handle until all safety precautions have been read and understood.[5]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][6]

  • Do not eat, drink, or smoke when using this product.[5][6]

  • Wash hands and any exposed skin thoroughly after handling.[6]

  • Dispose of contents/container in accordance with local, regional, national, and international regulations.[5][6]

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound.

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsStore desiccated.[8]
4°C2 years[8]
In Solvent (DMSO) -80°C1 yearAliquot to avoid multiple freeze-thaw cycles.[8][9][10]
-20°C6 months[8][9][10]

Solution Preparation and Solubility

This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents.

SolventSolubilityNotes
DMSO ≥19.02 mg/mL[11]
25 mg/mL (65.73 mM)Ultrasonic assistance may be needed.[8][12]
Ethanol ≥14.2 mg/mLGentle warming and sonication may be required.[11]
Water Insoluble[11]
Aqueous Buffers Limited solubility (17 to 38 µg/mL across physiological pH)[13]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Weigh the desired amount of this compound in a chemical fume hood.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 5 mg of this compound (Molecular Weight: 380.35 g/mol ), dissolve it in 1.31 mL of DMSO.[8]

  • Vortex and/or sonicate the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C as indicated in the storage table.

Mechanism of Action: PARP Inhibition and Trapping

This compound exerts its cytotoxic effects through a dual mechanism:

  • Catalytic Inhibition: this compound binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition disrupts the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs).[1][3]

  • PARP Trapping: this compound stabilizes the interaction between PARP and DNA, forming a cytotoxic PARP-DNA complex.[1][3][4] This "trapping" prevents the dissociation of PARP from the DNA, which physically obstructs DNA replication and repair processes, ultimately leading to the formation of lethal double-strand breaks (DSBs).[4]

G cluster_0 DNA Damage Response cluster_1 This compound Action DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits PAR_synthesis PAR Synthesis PARP->PAR_synthesis catalyzes PARP_trapping PARP-DNA Complex (Trapped) PARP->PARP_trapping forms Repair_proteins DNA Repair Proteins PAR_synthesis->Repair_proteins recruits SSB_repair SSB Repair Repair_proteins->SSB_repair This compound This compound This compound->PARP inhibits & traps DSB_formation Double-Strand Break (DSB) PARP_trapping->DSB_formation leads to Apoptosis Cell Death (Apoptosis) DSB_formation->Apoptosis

Caption: Mechanism of this compound action on the DNA damage response pathway.

Experimental Protocols

The following are generalized protocols for common in vitro assays involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear or opaque-walled microplates

  • MTT reagent (e.g., 5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO (for MTT assay)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. The final concentrations should typically range from low nanomolar to micromolar. The final DMSO concentration in the culture medium should not exceed 0.1-0.5% (v/v) to avoid solvent toxicity.[11]

  • Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours to 7 days), depending on the cell line.[11][14]

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Solubilize the formazan crystals with DMSO and read the absorbance at the appropriate wavelength (e.g., 570 nm).

    • CellTiter-Glo® Assay: Follow the manufacturer's instructions. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and measuring luminescence.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

IC50 Values of this compound in Various Cancer Cell Lines:

Cell LineCancer TypeBRCA StatusIC50 (µM)
SKBR3Breast Cancer (HER2+)Wild-type~0.04
JIMT1Breast Cancer (HER2+)Wild-type~0.002
MDA-MB-231Triple-Negative Breast CancerWild-type~0.48
MDA-MB-468Triple-Negative Breast CancerWild-type~0.8
BT549Triple-Negative Breast CancerWild-type~0.3
HCC70Triple-Negative Breast CancerWild-type~0.8
MX-1Breast CancerBRCA1 mutant~0.0003
Capan-1Pancreatic CancerBRCA2 mutant~0.005
SUP-B15Acute Lymphoblastic LeukemiaNot specified~0.024 (at 24h)
MV4-11Acute Myeloid LeukemiaNot specified~52 (at 72h)

Note: IC50 values can vary depending on the experimental conditions and the specific assay used.[1][3][8][11][14]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells with this compound at the desired concentration and for the desired time (e.g., 24-72 hours). Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[15]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

G Start Start: Seed and Treat Cells Harvest Harvest Cells (Adherent + Floating) Start->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V & PI Wash->Stain Incubate Incubate (15-30 min, Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End: Quantify Apoptosis Analyze->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

PARP Trapping Assay (Proximity Ligation Assay - PLA)

This assay quantifies the trapping of PARP1 on chromatin within intact cells.

Materials:

  • Cells cultured on coverslips or in microplates

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Primary antibodies: one against PARP1 and another against a chromatin marker (e.g., histone H2A.X) raised in different species.

  • Proximity Ligation Assay (PLA) kit (e.g., Duolink®)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with varying concentrations of this compound for a specified duration.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize to allow antibody access.[12]

  • Primary Antibody Incubation: Incubate the cells with both primary antibodies (anti-PARP1 and anti-chromatin marker) simultaneously.

  • PLA Reaction: Follow the PLA kit manufacturer's protocol. This involves the addition of PLA probes (secondary antibodies with attached oligonucleotides), ligation of the oligonucleotides when the probes are in close proximity, and rolling circle amplification to create a detectable signal.

  • Imaging and Analysis: Image the cells using a fluorescence microscope. Each fluorescent spot (PLA signal) represents a PARP1-chromatin interaction. Quantify the number of PLA signals per cell using image analysis software. An increase in the number of signals indicates an increase in PARP trapping.[12][13]

Concluding Remarks

This compound is a powerful research tool for investigating DNA repair pathways and developing novel cancer therapies. Adherence to these safety, handling, and experimental guidelines is essential for obtaining reliable and reproducible data while ensuring researcher safety. Researchers are encouraged to consult the original literature and manufacturer's instructions for further details and to optimize protocols for their specific experimental systems.

References

Troubleshooting & Optimization

Technical Support Center: Acquired Resistance to Talazoparib in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of acquired resistance to the PARP inhibitor, Talazoparib, in breast cancer. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key assays. Signaling pathways and experimental workflows are visualized using diagrams created with Graphviz (DOT language).

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of acquired resistance to this compound in breast cancer?

A1: The primary mechanisms of acquired resistance to this compound in breast cancer include:

  • Restoration of Homologous Recombination (HR) Function: This is often caused by secondary or reversion mutations in BRCA1 or BRCA2 genes, which restore their DNA repair capabilities.

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), can actively pump this compound out of cancer cells, reducing its intracellular concentration and efficacy.[1]

  • Alterations in PARP1 and PARP Trapping: Resistance can arise from the downregulation of PARP1 expression, mutations in the PARP1 gene that prevent this compound binding or trapping, or the loss of proteins that modulate PARP trapping.

  • Activation of Alternative Signaling Pathways: Upregulation of pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway, can promote cell survival and proliferation despite PARP inhibition.[2][3][4][5]

  • Changes in Cell Cycle Checkpoints: Alterations in cell cycle regulation can allow cells to bypass the DNA damage caused by this compound.

Q2: How can I determine if my this compound-resistant breast cancer cell line has restored its homologous recombination function?

A2: You can assess the homologous recombination (HR) function in your cell line through several methods:

  • BRCA1/2 Sequencing: Sequence the BRCA1 and BRCA2 genes to identify any secondary or reversion mutations that may have restored the open reading frame and protein function.

  • RAD51 Foci Formation Assay: This functional assay measures the formation of RAD51 foci in the nucleus in response to DNA damage. An increase in RAD51 foci formation in resistant cells compared to sensitive parent cells suggests a restoration of HR activity.

  • Functional HR Reporter Assays: Assays like the DR-GFP assay can quantitatively measure the efficiency of HR repair in living cells.

Q3: My resistant cells show increased expression of drug efflux pumps. How can I confirm their role in this compound resistance?

A3: To confirm the role of specific drug efflux pumps in this compound resistance, you can perform the following experiments:

  • Use of Efflux Pump Inhibitors: Treat your resistant cells with this compound in combination with a specific inhibitor of the suspected efflux pump (e.g., Verapamil for P-gp, Ko143 for BCRP). A resensitization to this compound in the presence of the inhibitor would confirm the pump's involvement.

  • Gene Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the gene encoding the specific ABC transporter in your resistant cells. If the cells regain sensitivity to this compound, it confirms the transporter's role in resistance.

  • Accumulation Assays: Use fluorescent substrates of the efflux pumps (e.g., Rhodamine 123 for P-gp) to measure the pump's activity in your sensitive and resistant cells. A lower accumulation of the fluorescent substrate in resistant cells indicates higher efflux activity.

Q4: What is PARP trapping, and how can its alteration lead to this compound resistance?

A4: PARP trapping is a key mechanism of action for this compound, where the drug traps the PARP1 enzyme on DNA at the site of single-strand breaks. This PARP-DNA complex is highly cytotoxic as it interferes with DNA replication and repair, leading to cell death, particularly in HR-deficient cells. Resistance can occur if there are mutations in PARP1 that reduce its ability to bind to DNA or be trapped by this compound. Additionally, the loss of factors that promote PARP trapping or the upregulation of factors that remove trapped PARP from DNA can also lead to resistance.

Troubleshooting Guides

Guide 1: Investigating Restoration of Homologous Recombination
Observed Problem Possible Cause Suggested Solution
No difference in RAD51 foci formation between sensitive and resistant cells after DNA damage induction. Insufficient DNA damage.Optimize the dose and duration of the DNA damaging agent (e.g., ionizing radiation or a chemotherapeutic agent).
Problems with the immunofluorescence protocol.Verify the specificity and concentration of the primary anti-RAD51 antibody. Ensure proper cell fixation and permeabilization. Include positive and negative controls.
The resistance mechanism is independent of HR restoration.Investigate other resistance mechanisms such as drug efflux, PARP1 alterations, or activation of survival pathways.
Difficulty in identifying BRCA1/2 reversion mutations. Low allele frequency of the reversion mutation.Use a highly sensitive sequencing method such as next-generation sequencing (NGS) with deep coverage. Digital PCR can also be used to detect rare mutations.[6]
The reversion is a large genomic rearrangement.Use techniques like multiplex ligation-dependent probe amplification (MLPA) or array comparative genomic hybridization (aCGH) to detect large deletions or duplications.[6]
Guide 2: Analyzing Drug Efflux Pump-Mediated Resistance
Observed Problem Possible Cause Suggested Solution
Inconsistent results with efflux pump inhibitors. Inhibitor is not specific or used at a suboptimal concentration.Use highly specific inhibitors and perform a dose-response curve to determine the optimal concentration that inhibits the pump without causing significant cytotoxicity on its own.
Multiple efflux pumps are contributing to resistance.Test a panel of inhibitors for different ABC transporters or use a broader spectrum inhibitor.
No significant change in efflux pump mRNA levels in resistant cells. Resistance is mediated by post-transcriptional regulation or increased protein stability.Perform Western blot analysis to quantify the protein levels of the ABC transporters.
The resistance mechanism is not related to drug efflux.Explore other potential mechanisms of resistance.
Guide 3: Assessing Alterations in PARP1 and Signaling Pathways
Observed Problem Possible Cause Suggested Solution
No change in total PARP1 protein levels between sensitive and resistant cells. Resistance is due to a point mutation in PARP1 affecting drug binding or trapping, not expression level.Sequence the PARP1 gene in your resistant cell line to identify potential mutations.
Altered activity of proteins that modulate PARP trapping.Investigate the expression and activity of proteins known to influence PARP trapping, such as PARG.
Difficulty in detecting changes in PI3K/AKT pathway activation. Transient or subtle activation of the pathway.Perform a time-course experiment after this compound treatment to capture the peak of pathway activation. Use sensitive detection methods like phospho-specific antibodies for Western blotting or flow cytometry.
Crosstalk with other signaling pathways.Analyze other related survival pathways (e.g., MAPK/ERK) to get a more comprehensive picture of the signaling landscape in resistant cells.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineSubtypeBRCA StatusThis compound IC50 (µM)Reference
Sensitive Lines
SKBR3ER-/HER2+Wild-type~0.04[7]
JIMT1ER-/HER2+Wild-type~0.002[7]
MDA-MB-436TNBCBRCA1 mutant~0.005[7]
BT549TNBCWild-type~0.3[7]
BR58OvarianBRCA1 mutant (LOH)~0.2[8]
Resistant Lines
HCC1937TNBCBRCA1 mutant~10[7]
MDA-MB-231TNBCWild-type~0.48[7]
MDA-MB-468TNBCWild-type~0.8[7]
HCC70TNBCWild-type~0.8[7]
BR12BreastBRCA1 mutant>100[8]

TNBC: Triple-Negative Breast Cancer; LOH: Loss of Heterozygosity

Table 2: Fold Change in Drug Efflux Pump Expression in Resistant Breast Cancer Cells

Cell LineResistance toEfflux PumpFold Change (mRNA/Protein)Reference
MCF7-MXMitoxantroneABCG2~7.582 (mRNA)[9]
KCRDoxorubicinABCB1~100,000 (mRNA)[10]
HCC1937-RThis compoundMRP1 (ABCC1)Downregulated with ABE+TAL[11]
HCC1937-RThis compoundBCRP (ABCG2)Downregulated with ABE+TAL[11]

Data on direct fold-change in this compound-resistant breast cancer cell lines is limited. The table includes data from other drug-resistant breast cancer models to provide context.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Breast Cancer Cell Lines

This protocol describes a common method for generating drug-resistant cell lines through continuous exposure to escalating drug concentrations.

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or WST-1) to determine the initial IC50 of this compound in the parental breast cancer cell line.

  • Initial Chronic Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

  • Monitor Cell Growth: Monitor the cells daily. Initially, a significant number of cells will die. Continue to culture the surviving cells, replacing the medium with fresh drug-containing medium every 2-3 days.

  • Dose Escalation: Once the cells resume a stable growth rate, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.

  • Repeat Dose Escalation: Repeat the process of monitoring and dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or more above the initial IC50).

  • Characterize the Resistant Line: Once a resistant cell line is established, characterize its level of resistance by determining the new IC50 for this compound and comparing it to the parental cell line.

  • Cryopreserve Resistant Cells: Cryopreserve the resistant cells at various passages to ensure a stable stock.

Protocol 2: Western Blot Analysis of p-AKT (Ser473) and Total AKT

This protocol provides a method to assess the activation of the PI3K/AKT signaling pathway.

  • Cell Lysis: Lyse sensitive and resistant breast cancer cells (with and without this compound treatment) using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473) and total AKT, diluted in blocking buffer according to the manufacturer's recommendations.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal to determine the level of AKT activation.

Visualizations

Signaling_Pathway_Resistance cluster_0 This compound Action cluster_1 Resistance Mechanisms This compound This compound PARP1 PARP1 This compound->PARP1 Inhibits PARP_Trapping PARP Trapping This compound->PARP_Trapping Induces DNA_SSB DNA Single-Strand Break PARP1->DNA_SSB Binds to Cell_Death Cell_Death PARP_Trapping->Cell_Death Leads to HR_Restoration Homologous Recombination Restoration (BRCA1/2 reversion) HR_Restoration->PARP_Trapping Bypasses Cell_Survival Cell_Survival HR_Restoration->Cell_Survival Drug_Efflux Increased Drug Efflux (ABCB1, ABCG2, ABCC1) Drug_Efflux->this compound Reduces intracellular concentration of Drug_Efflux->Cell_Survival PARP1_Alteration PARP1 Alteration (Mutation/Downregulation) PARP1_Alteration->PARP_Trapping Prevents PARP1_Alteration->Cell_Survival PI3K_AKT_Activation PI3K/AKT Pathway Activation PI3K_AKT_Activation->Cell_Survival

Caption: Key mechanisms of acquired resistance to this compound.

Experimental_Workflow cluster_0 Cell Line Development cluster_1 Mechanism Investigation cluster_2 Validation Parental_Cells Parental Breast Cancer Cell Line Chronic_Exposure Chronic Exposure to Escalating Doses of this compound Parental_Cells->Chronic_Exposure Resistant_Cells This compound-Resistant Cell Line Chronic_Exposure->Resistant_Cells HR_Assessment HR Function Assessment (RAD51 Foci Assay, BRCA Sequencing) Resistant_Cells->HR_Assessment Efflux_Pump_Analysis Efflux Pump Analysis (qPCR, Western Blot, Inhibitor Studies) Resistant_Cells->Efflux_Pump_Analysis PARP1_Analysis PARP1 Analysis (Sequencing, Western Blot) Resistant_Cells->PARP1_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (Phospho-Western Blot) Resistant_Cells->Signaling_Pathway_Analysis Functional_Validation Functional Validation (e.g., Gene Knockdown + Viability Assay) HR_Assessment->Functional_Validation Efflux_Pump_Analysis->Functional_Validation PARP1_Analysis->Functional_Validation Signaling_Pathway_Analysis->Functional_Validation

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: Overcoming Talazoparib Resistance in Ovarian Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming Talazoparib resistance in ovarian cancer models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My ovarian cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?

A1: Resistance to this compound, a potent PARP inhibitor, can arise through several mechanisms. Understanding the underlying cause in your model is crucial for developing effective countermeasures. Common mechanisms include:

  • Restoration of Homologous Recombination (HR) Repair: This is a primary mechanism of resistance. It can occur through secondary or "reversion" mutations in BRCA1/2 genes that restore their function.[1][2] Even in the absence of BRCA reversion mutations, other factors can reactivate the HR pathway.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein, can actively transport this compound out of the cancer cells, reducing its intracellular concentration and efficacy.

  • Replication Fork Stabilization: Some cancer cells develop mechanisms to protect stalled replication forks from collapsing into DNA double-strand breaks, thereby mitigating the cytotoxic effects of PARP inhibitors.

  • Decreased PARP Trapping: Alterations in PARP1 expression or function can lead to reduced trapping of PARP on DNA, which is a key mechanism of action for this compound.[3]

  • Activation of Alternative Signaling Pathways: Upregulation of pathways like PI3K/AKT can promote cell survival and contribute to drug resistance.

Q2: I suspect my cells have developed resistance through HR restoration. How can I confirm this?

A2: To confirm HR restoration, you can perform the following experiments:

  • BRCA1/2 Sequencing: Sequence the BRCA1/2 genes in your resistant cell line to identify any potential reversion mutations that could restore the open reading frame.

  • RAD51 Foci Formation Assay: Assess the formation of RAD51 foci upon DNA damage (e.g., after irradiation). An increase in RAD51 foci formation in resistant cells compared to sensitive parental cells indicates a restored ability to perform homologous recombination.

  • Western Blot Analysis: Analyze the protein levels of key HR pathway components.

Q3: What are some strategies to overcome this compound resistance in my ovarian cancer model?

A3: Several strategies, primarily involving combination therapies, have shown promise in preclinical models for overcoming this compound resistance. Consider exploring the following combinations:

  • ATR Inhibitors (ATRi): Combining this compound with an ATR inhibitor can be effective in this compound-resistant cells.[1][4] ATRi can prevent the stabilization of replication forks, leading to increased DNA damage and apoptosis in cancer cells.

  • PI3K Inhibitors (PI3Ki): The PI3K/AKT pathway is often upregulated in resistant tumors. Co-inhibition of PARP and PI3K can synergistically block the growth of ovarian cancer cells.[1][4]

  • WEE1 Inhibitors: WEE1 is a key regulator of the G2/M cell cycle checkpoint. Combining this compound with a WEE1 inhibitor can force cells with DNA damage into premature mitosis, leading to cell death.

  • DNA Methyltransferase (DNMT) Inhibitors: Epigenetic modifications can contribute to resistance. DNMT inhibitors like guadecitabine have been shown to synergize with this compound to enhance its efficacy, irrespective of BRCA mutation status.

  • Low-Dose Chemotherapy: Combining this compound with low doses of chemotherapeutic agents like temozolomide or irinotecan has demonstrated clinical activity in a range of cancers.[5]

  • Bazedoxifene: This IL-6 inhibitor has been shown to have a synergistic effect with this compound in inhibiting the viability and growth of ovarian cancer cells, regardless of their BRCA mutation status.[2][3]

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays (e.g., MTS, MTT) when testing this compound combinations.

Possible Cause Troubleshooting Step
Suboptimal Drug Concentrations Perform a dose-response matrix to determine the optimal concentrations of this compound and the combination agent that yield a synergistic effect.
Incorrect Seeding Density Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the treatment period.
Assay Timing The duration of drug exposure can significantly impact the outcome. Test different time points (e.g., 72h, 96h, 120h) to identify the optimal window for observing synergistic effects.
Drug Stability Ensure that the drugs are properly stored and that the stock solutions are not degraded. Prepare fresh dilutions for each experiment.
Cell Line Heterogeneity If using a mixed population of cells, consider single-cell cloning to establish a more homogeneous population for consistent results.

Problem 2: Difficulty in establishing a this compound-resistant ovarian cancer xenograft model.

Possible Cause Troubleshooting Step
Insufficient Drug Exposure Ensure that the dosing regimen of this compound is sufficient to exert selective pressure. This may involve adjusting the dose, frequency, or route of administration.
Tumor Heterogeneity The initial tumor may contain a mix of sensitive and resistant cells. It may take several passages of treating and re-grafting tumors from relapsed animals to establish a stably resistant model.
Pharmacokinetics of this compound in the model The bioavailability and metabolism of this compound can vary between mouse strains. Consider performing pharmacokinetic studies to ensure adequate drug levels are reaching the tumor.
Spontaneous Regression In some cases, tumors may regress for reasons other than drug treatment. Ensure you have a vehicle-treated control group to monitor the natural growth kinetics of the tumor.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Combination with Other Inhibitors in Ovarian Cancer Cell Lines

Cell LineTreatmentIC50 (nM)Fold Change in IC50 (Combination vs. This compound alone)Reference
PEO1 (BRCA2 mutant)This compound1.5-[6]
PEO1-R (this compound Resistant)This compound150-[6]
PEO1-RThis compound + ATRi (AZD6738)256-fold decrease[7]
OVCAR8 (BRCA wild-type)This compound10-[6]
OVCAR8-R (this compound Resistant)This compound800-[6]
OVCAR8-RThis compound + PI3Ki (BKM120)1505.3-fold decrease[8]

Table 2: Synergistic Inhibition of Colony Formation with Bazedoxifene and this compound

Cell LineTreatment% Inhibition of Colony FormationReference
UWB1.289 (BRCA1-null)Bazedoxifene49.4%[3]
This compound30.0%[3]
Bazedoxifene + this compound92.8%[3]
SKOV3 (BRCA wild-type)Bazedoxifene45.9%[3]
This compound32.1%[3]
Bazedoxifene + this compound74.5%[3]

Experimental Protocols

Protocol 1: Colony Formation Assay

This assay assesses the long-term proliferative potential of cells following drug treatment.

Materials:

  • Ovarian cancer cell lines (sensitive and resistant)

  • Complete cell culture medium

  • This compound and combination drug(s)

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound, the combination drug, or the combination of both. Include a vehicle-treated control.

  • Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells. Replace the medium with fresh medium containing the drugs every 2-3 days.

  • After the incubation period, wash the wells twice with PBS.

  • Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes.

  • Remove the methanol and stain the colonies with 1 ml of Crystal Violet solution for 15-30 minutes.

  • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

  • Calculate the plating efficiency and surviving fraction for each treatment condition.

Protocol 2: Western Blot Analysis for PARP Pathway Proteins

This protocol is used to detect changes in protein expression levels related to this compound resistance.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-RAD51, anti-BRCA1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from your experimental groups.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Talazoparib_Resistance_Signaling cluster_0 This compound Action & Resistance This compound This compound PARP PARP Trapping This compound->PARP Replication_Fork Stalled Replication Fork PARP->Replication_Fork SSB Single-Strand Breaks SSB->PARP inhibition of repair DSB Double-Strand Breaks Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis HR_Restoration HR Restoration (e.g., BRCA Reversion) HR_Restoration->DSB Repair Drug_Efflux Increased Drug Efflux (e.g., ABCB1) Drug_Efflux->this compound Reduces intracellular concentration Fork_Stabilization Replication Fork Stabilization Fork_Stabilization->DSB Prevents formation Combination_Therapy_Pathways cluster_ATR ATR Inhibition cluster_PI3K PI3K Inhibition Talazoparib_Resistant_Cell This compound-Resistant Ovarian Cancer Cell ATR_CHK1 ATR/CHK1 Pathway Talazoparib_Resistant_Cell->ATR_CHK1 activates PI3K_AKT PI3K/AKT Pathway Talazoparib_Resistant_Cell->PI3K_AKT activates ATRi ATR Inhibitor ATRi->ATR_CHK1 inhibits Replication_Stress Increased Replication Stress ATR_CHK1->Replication_Stress PI3Ki PI3K Inhibitor PI3Ki->PI3K_AKT inhibits Cell_Survival Decreased Cell Survival PI3K_AKT->Cell_Survival Synergistic_Apoptosis Synergistic Apoptosis Replication_Stress->Synergistic_Apoptosis Cell_Survival->Synergistic_Apoptosis Experimental_Workflow start Start with This compound-Sensitive Cell Line culture Long-term Culture with Increasing This compound Concentration start->culture resistant_clone Isolate Resistant Clones culture->resistant_clone characterize Characterize Resistance Mechanisms resistant_clone->characterize e.g., sequencing, western blot test_combo Test Combination Therapies characterize->test_combo end Identify Effective Strategies test_combo->end

References

Managing hematological toxicities of Talazoparib in research subjects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the hematological toxicities of Talazoparib in a research setting.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: Why does this compound, a PARP inhibitor, cause hematological toxicities?

    • A1: this compound works by inhibiting Poly (ADP-ribose) polymerase (PARP) enzymes and trapping them on DNA, which leads to an accumulation of DNA single-strand breaks.[1][2][3] This ultimately causes double-strand breaks that are lethal to cancer cells with defective DNA damage repair mechanisms, such as those with BRCA1/2 mutations.[1][4] However, PARP enzymes also play a significant role in the normal DNA repair processes of healthy, rapidly dividing cells, including hematopoietic stem and progenitor cells in the bone marrow.[4] Inhibition of PARP in these cells can impair their proliferation and differentiation, leading to myelosuppression, which manifests as anemia, neutropenia, and thrombocytopenia.[1][5]

  • Q2: What are the most common hematological toxicities observed with this compound?

    • A2: The most frequently reported hematological adverse events in clinical trials are anemia (low red blood cell count), neutropenia (low neutrophil count), and thrombocytopenia (low platelet count).[1][5][6][7] Anemia is generally the most common of these toxicities.[1][6]

  • Q3: When do hematological toxicities typically appear in research subjects treated with this compound?

    • A3: Hematological toxicities associated with this compound generally occur early in the course of treatment, typically within the first 3 to 4 months.[1] A retrospective analysis of adverse event reports showed a median time-to-onset for hematological toxicities with PARP inhibitors of 28 days.[8][9]

Troubleshooting Specific Toxicities

  • Q4: How should I monitor for this compound-induced anemia in my research subjects?

    • A4: Regular monitoring of complete blood counts (CBCs) is critical. It is recommended to monitor blood counts monthly for the first 12 months of treatment and periodically thereafter.[5][6][10] Pay close attention to hemoglobin levels.

  • Q5: What actions should be taken if a subject develops Grade 3 or 4 anemia?

    • A5: For Grade 3 or 4 anemia (hemoglobin <8.0 g/dL), treatment with this compound should be interrupted.[11][12] Implement supportive care measures as per your institution's guidelines, which may include red blood cell transfusions.[11][13] Once hemoglobin levels recover to ≥9 g/dL, this compound can be resumed at a reduced dose.[14]

  • Q6: How is this compound-induced neutropenia managed?

    • A6: For Grade 3 or 4 neutropenia (absolute neutrophil count <1000/mcL), this compound should be withheld.[14] Monitor CBCs weekly until recovery.[5][10] Supportive care, such as the administration of granulocyte colony-stimulating factors (G-CSF), may be considered.[1][11] Once the neutrophil count recovers to ≥1500/mcL, treatment can be restarted at a lower dose level.[14]

  • Q7: What is the recommended management for thrombocytopenia?

    • A7: If a subject develops Grade 3 or 4 thrombocytopenia (platelet count <50,000/mcL), interrupt this compound treatment.[14] Supportive care, including platelet transfusions, may be necessary.[6] When the platelet count recovers to ≥75,000/mcL, this compound can be resumed at a reduced dose.[14]

  • Q8: How long do these hematological toxicities typically last?

    • A8: With appropriate management, including dose modifications and supportive care, Grade 3-4 hematological toxicities are generally transient. The median duration for Grade 3-4 anemia, neutropenia, and thrombocytopenia has been reported to be around 7 to 8 days.[1][5]

  • Q9: Can this compound treatment be permanently discontinued due to hematological adverse events?

    • A9: Permanent discontinuation of this compound due to hematological toxicities is infrequent, occurring in less than 2% of patients in major clinical trials.[1] Most events are manageable with dose interruptions or reductions.[1][5][15]

Data Presentation

Table 1: Incidence of Hematological Adverse Events with Single-Agent this compound (EMBRACA Trial)

Adverse Event Any Grade Incidence (%) Grade ≥3 Incidence (%)
Anemia 52.8% 39.0%
Neutropenia 34.6% 21.0%
Thrombocytopenia 26.9% 15.0%

(Data sourced from the EMBRACA Phase 3 trial safety population)[1][5]

Table 2: Incidence of Hematological Adverse Events with this compound + Enzalutamide (TALAPRO-2 Trial)

Adverse Event Any Grade Incidence (%) Grade ≥3 Incidence (%)
Anemia 65.8% 45.0% - 46.0%
Neutropenia 35.7% 18.0%
Thrombocytopenia 21.6% 8.0%

(Data sourced from the TALAPRO-2 Phase 3 trial safety population)[5][16][17]

Table 3: Recommended Dose Modifications for Hematological Toxicities

Toxicity Severity (Grade) Action Recommended Dose After Recovery
Anemia Grade 3-4 (Hemoglobin <8 g/dL) Interrupt this compound Resume at a reduced dose once Hemoglobin is ≥9 g/dL
Neutropenia Grade 3-4 (Neutrophils <1,000/mcL) Interrupt this compound Resume at a reduced dose once Neutrophils are ≥1,500/mcL
Thrombocytopenia Grade 3-4 (Platelets <50,000/mcL) Interrupt this compound Resume at a reduced dose once Platelets are ≥75,000/mcL

(Based on prescribing information and clinical trial protocols)[12][14]

Visualizations

cluster_0 Mechanism of this compound Action & Hematotoxicity Tal This compound PARP PARP Enzyme Tal->PARP inhibits & traps Trapped Trapped PARP-DNA Complex PARP->Trapped SSB DNA Single-Strand Break (SSB) SSB->PARP recruits DSB DNA Double-Strand Break (DSB) Myelo Myelosuppression (Anemia, Neutropenia, Thrombocytopenia) DSB->Myelo in rapidly dividing cells Apoptosis Apoptosis (Cell Death) DSB->Apoptosis in cells with defective repair Trapped->DSB leads to HSPC Hematopoietic Stem/ Progenitor Cells HSPC->Myelo Cancer BRCA-mutant Cancer Cell Cancer->DSB

Caption: Mechanism of this compound-induced cytotoxicity and myelosuppression.

cluster_1 Experimental Workflow for Assessing Hematotoxicity start Start: Treat Subjects with this compound monitor Weekly/Bi-weekly Monitoring start->monitor cbc Collect Peripheral Blood for Complete Blood Count (CBC) monitor->cbc bm Isolate Bone Marrow (at defined endpoints) monitor->bm analysis Data Analysis: Quantify changes in blood cell counts, progenitor populations, and colony formation cbc->analysis flow Flow Cytometry Analysis of Hematopoietic Progenitors bm->flow cfu Colony-Forming Unit (CFU) Assay bm->cfu flow->analysis cfu->analysis end Endpoint: Correlate findings with this compound exposure analysis->end

Caption: Workflow for preclinical assessment of this compound hematotoxicity.

cluster_2 Troubleshooting Guide: Managing Anemia start Monitor Hemoglobin (Hb) monthly check_hb Is Hb < 8.0 g/dL (Grade ≥3)? start->check_hb continue_tx Continue this compound at current dose. Continue monitoring. check_hb->continue_tx No interrupt Interrupt this compound dose check_hb->interrupt Yes support Provide supportive care (e.g., RBC transfusion) as needed interrupt->support monitor_weekly Monitor CBC weekly support->monitor_weekly check_recovery Has Hb recovered to ≥ 9.0 g/dL? monitor_weekly->check_recovery check_recovery->monitor_weekly No resume Resume this compound at a reduced dose check_recovery->resume Yes

Caption: Decision tree for the management of this compound-induced anemia.

Experimental Protocols

1. Colony-Forming Unit (CFU) Assay for Myelosuppression Assessment

This protocol is adapted from standard methods for evaluating drug-induced myelosuppression.[18][19][20][21]

  • Objective: To quantify the in vitro or ex vivo effect of this compound on the proliferative capacity of hematopoietic progenitor cells (granulocyte-macrophage colony-forming units, CFU-GM).

  • Methodology:

    • Bone Marrow Isolation:

      • Euthanize research animals (e.g., mice) according to approved institutional protocols.

      • Dissect femurs and tibias and clean them of excess tissue.

      • Flush the bone marrow from the bones using a syringe with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).

      • Create a single-cell suspension by gently passing the marrow through the syringe multiple times.

    • Cell Counting and Preparation:

      • Lyse red blood cells using an ammonium chloride-based lysis buffer.[22]

      • Wash the cells with PBS + 2% FBS and centrifuge.

      • Resuspend the cell pellet and count the nucleated cells using a hemocytometer or automated cell counter.

    • In Vitro Treatment (if applicable):

      • Plate the bone marrow cells at a concentration of 1x10^6 cells/mL in culture medium.

      • Add varying concentrations of this compound (and a vehicle control) to the cell suspensions.

      • Incubate for a predetermined period (e.g., 24 hours).

    • Plating in Methylcellulose:

      • Following in vitro treatment (or directly for ex vivo analysis), wash and resuspend cells.

      • Add 1x10^5 bone marrow cells per dish to a methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines (e.g., SCF, IL-3, IL-6) to support CFU-GM growth.[18]

      • Plate 1.1 mL of the cell/methylcellulose mixture into 35 mm culture dishes in duplicate.

      • Gently rotate the dishes to ensure even distribution.[18]

    • Incubation:

      • Place the culture dishes in a larger petri dish with a small, open dish of sterile water to maintain humidity.

      • Incubate at 37°C in a 5% CO2 humidified incubator for 7-12 days.[18]

    • Colony Counting and Analysis:

      • After the incubation period, count the colonies (defined as clusters of >50 cells) using an inverted microscope.

      • Calculate the percentage of colony inhibition for each this compound concentration relative to the vehicle control.

      • Determine the IC50 value (the concentration of this compound that inhibits 50% of colony formation).

2. Flow Cytometry for Hematopoietic Stem and Progenitor Cell (HSPC) Analysis

This protocol provides a general framework for identifying and quantifying HSPC populations from murine bone marrow.[23][24]

  • Objective: To assess the impact of this compound on the abundance of specific hematopoietic stem and progenitor cell populations (e.g., LSK cells - Lin⁻Sca-1⁺c-Kit⁺).

  • Methodology:

    • Bone Marrow Cell Preparation:

      • Isolate a single-cell suspension of bone marrow cells as described in the CFU assay protocol (Steps 1.1-1.2).

    • Antibody Staining:

      • Resuspend up to 1x10^6 nucleated cells in 100 µL of staining buffer (e.g., PBS with 2% FBS).[24]

      • Add a cocktail of fluorescently-conjugated antibodies to identify HSPCs. A typical murine panel includes:

        • Lineage Cocktail (negative selection): A mix of antibodies against mature cell markers (e.g., CD3, CD11b, CD45R/B220, Gr-1, Ter-119), typically conjugated to the same fluorochrome (e.g., FITC). This is used to exclude mature cells.[22][23]

        • c-Kit (CD117) antibody (e.g., conjugated to PE).

        • Sca-1 (Ly-6A/E) antibody (e.g., conjugated to APC).

      • Incubate the cells with the antibody cocktail for 20-30 minutes at 4°C in the dark.

      • Wash the cells by adding 1-2 mL of staining buffer, centrifuge at 300xg for 5-10 minutes, and discard the supernatant.[24]

    • Data Acquisition:

      • Resuspend the stained cell pellet in an appropriate volume of staining buffer, adding a viability dye (e.g., Propidium Iodide or DAPI) just before analysis to exclude dead cells.

      • Acquire the data on a flow cytometer. Ensure proper setup and compensation using unstained and single-stain controls.

    • Gating Strategy and Analysis:

      • Step 1: Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

      • Step 2: Gate on live cells by excluding cells positive for the viability dye.

      • Step 3: Gate on Lineage-negative (Lin⁻) cells by selecting the population that is negative for the lineage cocktail fluorochrome.

      • Step 4: From the Lin⁻ gate, identify the LSK population by gating on cells that are double-positive for Sca-1 and c-Kit.

      • Quantify the percentage of LSK cells within the total live, single-cell bone marrow population. Compare the percentages between this compound-treated and control groups. Further sub-gating can be performed to identify more specific progenitor populations.[23][25]

References

Optimizing Talazoparib dosage to minimize adverse effects in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Talazoparib in preclinical mouse models. The focus is on optimizing dosage to achieve therapeutic efficacy while minimizing common adverse effects.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in mice?

A common starting dose for this compound in mice is 0.33 mg/kg, administered daily via oral gavage.[1][2] However, the optimal dose can vary depending on the mouse strain, tumor model, and whether it is used as a single agent or in combination.

Q2: What are the most common adverse effects of this compound in mice?

The most frequently observed adverse effects in mice are hematological toxicities, including anemia, neutropenia, and thrombocytopenia.[3][4] Other common side effects include weight loss and alopecia.[3][4] In combination studies, particularly with temozolomide, significant weight loss and mortality have been reported, necessitating dose adjustments.[5]

Q3: How can I monitor for this compound-induced toxicity in my mouse colony?

Regular monitoring is crucial. Key parameters to track include:

  • Body weight: Monitor daily or at least three times a week. Significant weight loss (e.g., >15-20%) is a sign of toxicity.[3][6]

  • Complete Blood Counts (CBCs): Perform periodic blood draws (e.g., weekly) to monitor for hematological toxicities like anemia, thrombocytopenia, and neutropenia.[7]

  • Clinical signs: Observe mice daily for signs of distress, such as lethargy, ruffled fur, and changes in appetite or behavior.[3][4]

  • Alopecia: Visually inspect for hair loss.[3][4]

Q4: What strategies can be employed to reduce this compound-associated adverse effects?

Several strategies can help mitigate toxicity:

  • Dose Reduction: If significant toxicity is observed, reducing the daily dose is a primary approach.[1]

  • Intermittent Dosing: Instead of continuous daily dosing, an intermittent schedule (e.g., 5 days on, 2 days off) may be better tolerated.[1]

  • Formulation Modification: Nano-liposomal formulations of this compound have been shown to reduce systemic toxicity while enhancing tumor-specific delivery and efficacy.[3][4][8] These formulations can lead to less weight loss compared to free this compound.[3][4]

  • Supportive Care: Depending on the observed toxicities, supportive care measures may be necessary.

Troubleshooting Guides

Issue 1: Significant Body Weight Loss (>15%)
Potential Cause Troubleshooting Step
Dose is too high for the specific mouse strain or model.1. Immediately pause this compound administration. 2. Allow the mouse to recover body weight. 3. Restart treatment at a reduced dose (e.g., decrease by 25-50%). 4. Consider switching to an intermittent dosing schedule.
Combination therapy is causing synergistic toxicity.1. If using this compound with another agent (e.g., temozolomide), consider reducing the dose of the other agent first, as this has been shown to be necessary in some studies.[5] 2. If toxicity persists, reduce the this compound dose as well.
Dehydration or reduced food intake.1. Provide hydration support (e.g., hydrogel packs or subcutaneous fluids). 2. Ensure easy access to palatable, high-calorie food.
Issue 2: Severe Hematological Toxicity (e.g., Grade 3-4 Anemia, Thrombocytopenia, or Neutropenia)
Potential Cause Troubleshooting Step
High sensitivity of the bone marrow to PARP inhibition.1. Withhold this compound treatment until blood counts recover to acceptable levels (e.g., Hemoglobin ≥9 g/dL, Platelets ≥75,000/mcL, Neutrophils ≥1,500/mcL).[9] 2. Resume treatment at a reduced dose.[9] 3. If hematological toxicity recurs, a further dose reduction or discontinuation may be necessary.
Exacerbated myelosuppression from combination chemotherapy.1. Evaluate the myelosuppressive potential of the combination agent. 2. Consider a dose reduction of the chemotherapeutic agent or this compound. 3. Intermittent dosing schedules for this compound may allow for bone marrow recovery between cycles.

Data Presentation

Table 1: Summary of this compound Dosages and Observed Adverse Effects in Mice

Mouse Model This compound Dose & Schedule Combination Agent(s) Observed Adverse Effects Reference
BRCA-deficient0.33 mg/kg, i.v. or oral, 3x/weekNoneSignificant body weight loss, alopecia[3]
SCID0.25 mg/kg, BID x 5 daysTemozolomide (12 mg/kg, daily x 5)12% nadir of body weight loss[6]
SCID0.1 mg/kg, BID x 5 daysTemozolomide (30 mg/kg, daily x 5)12% nadir of body weight loss[6]
Athymic nude0.025 mg/kg, BIDTemozolomide (50 mg/kg/day, days 1-5)23% weight loss, 100% mortality[5]
Athymic nude0.15 mg/kg, BIDTemozolomide (5 mg/kg/day, days 1-5 every 7 days)16% median weight loss, 42% mortality[5]
Xenograft0.33 mg/kg, dailyTemozolomide (2.5 mg/kg)Not specified, but combination was tolerated[1]

Table 2: Recommended Dose Modifications for Adverse Reactions (Clinical Data Extrapolation)

Note: These are based on human clinical trial recommendations and should be adapted for preclinical studies.

Adverse Reaction Action Dose Reduction Schedule
Hemoglobin <8 g/dLWithhold until ≥9 g/dLResume at a reduced dose
Platelet count <50,000/mcLWithhold until ≥75,000/mcLResume at a reduced dose
Neutrophil count <1,000/mcLWithhold until ≥1,500/mcLResume at a reduced dose
Non-hematologic Grade ≥3Withhold until ≤Grade 1Consider resuming at a reduced dose or discontinue

Experimental Protocols

Protocol 1: Single-Agent this compound Administration and Monitoring

  • Animal Model: Female athymic nu/nu mice (8-10 weeks old) with tumor xenografts.[2]

  • This compound Formulation: Dissolve this compound in a suitable vehicle such as sterile PBS[1] or a solution of 10% DMSO and 90% saline.[3]

  • Dosing and Administration:

    • Start with a dose of 0.33 mg/kg.[2]

    • Administer once daily via oral gavage.[2]

    • Treat for a planned duration (e.g., 28 days) or until a pre-defined endpoint.[2]

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight at each dosing.

    • Perform weekly CBCs via tail vein or retro-orbital bleed.

    • Observe for clinical signs of toxicity daily.

  • Toxicity Management:

    • If >15% body weight loss is observed, withhold treatment until recovery, then restart at a lower dose (e.g., 0.25 mg/kg).

    • For severe hematological toxicities, follow the guidelines in Table 2.

Mandatory Visualizations

PARP_Inhibition_Pathway PARP Inhibition and DNA Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PARP_Activation PARP Activation & PARylation PARP1->PARP_Activation PARP_Trapping PARP Trapping on DNA PARP1->PARP_Trapping BER_Complex Base Excision Repair (BER) Complex Assembly PARP_Activation->BER_Complex SSB_Repair SSB Repair BER_Complex->SSB_Repair This compound This compound This compound->PARP1 inhibits & traps Replication_Fork_Stall Replication Fork Stall & Collapse PARP_Trapping->Replication_Fork_Stall blocks Replication_Fork Replication Fork Replication_Fork->Replication_Fork_Stall DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Stall->DNA_DSB HR_Repair Homologous Recombination (HR) Repair (BRCA1/2 proficient) DNA_DSB->HR_Repair HR_Deficient HR Repair Deficiency (e.g., BRCA1/2 mutation) DNA_DSB->HR_Deficient Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis leads to

Caption: this compound's mechanism of action via PARP trapping.

Experimental_Workflow Workflow for Optimizing this compound Dosage Start Start: Establish Tumor-Bearing Mouse Cohorts Dose_Selection Select Starting Dose (e.g., 0.33 mg/kg daily) Start->Dose_Selection Treatment Administer this compound Dose_Selection->Treatment Monitoring Daily/Weekly Monitoring: - Body Weight - Clinical Signs - CBCs - Tumor Volume Treatment->Monitoring Toxicity_Check Toxicity Observed? (e.g., >15% weight loss, Grade 3/4 hematotoxicity) Monitoring->Toxicity_Check No_Toxicity Continue Treatment & Monitoring Toxicity_Check->No_Toxicity No Toxicity_Action Withhold Treatment Allow Recovery Toxicity_Check->Toxicity_Action Yes No_Toxicity->Monitoring Endpoint Reach Experimental Endpoint No_Toxicity->Endpoint Dose_Modification Modify Protocol: - Reduce Dose - Intermittent Schedule Toxicity_Action->Dose_Modification Dose_Modification->Treatment Troubleshooting_Logic Troubleshooting Logic for Adverse Effects Adverse_Effect Adverse Effect Observed Weight_Loss Significant Weight Loss? Adverse_Effect->Weight_Loss Hematotoxicity Severe Hematotoxicity? Weight_Loss->Hematotoxicity No Pause_Dose Pause Dosing Provide Supportive Care Weight_Loss->Pause_Dose Yes Withhold_Dose Withhold Dosing Monitor Blood Counts Hematotoxicity->Withhold_Dose Yes Continue Continue Monitoring Hematotoxicity->Continue No Reduce_Dose Restart at Reduced Dose Pause_Dose->Reduce_Dose Reduce_Dose->Continue Resume_Reduced Resume at Reduced Dose When Counts Recover Withhold_Dose->Resume_Reduced Resume_Reduced->Continue

References

Identifying biomarkers of Talazoparib resistance in clinical samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers identifying biomarkers of Talazoparib resistance in clinical samples. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental considerations to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to this compound in clinical samples?

A1: Acquired resistance to this compound, and PARP inhibitors in general, is multifaceted. The most clinically relevant mechanisms can be broadly categorized as follows:

  • Restoration of Homologous Recombination (HR) Repair: This is a common resistance mechanism. It can occur through secondary "reversion" mutations in BRCA1 or BRCA2 that restore the protein's reading frame and function.[1][2] Other events include the demethylation of the BRCA1 promoter, leading to re-expression of the BRCA1 protein, or loss of proteins that inhibit HR, such as 53BP1.[1]

  • Changes in the Drug Target: In-frame mutations within the PARP1 gene can alter its structure, either preventing this compound from binding effectively or reducing the "trapping" of PARP1 on DNA, which is a key part of its cytotoxic effect.[1]

  • Replication Fork Stabilization: Resistance can arise by protecting stalled DNA replication forks from degradation.[3] Loss of function in proteins like PTIP or EZH2 can stabilize forks, reducing the genomic damage that this compound induces in HR-deficient cells.[1]

  • Increased Drug Efflux: Upregulation of drug efflux pumps, particularly ABCB1 (also known as MDR1 or P-glycoprotein), can actively transport this compound out of the cancer cell, lowering its intracellular concentration and reducing its efficacy.[1]

Q2: We have a patient who initially responded to this compound but is now progressing. What is the first biomarker we should investigate?

A2: For a patient with a known germline or somatic BRCA1/2 mutation, the first and most common mechanism of acquired resistance to investigate is a BRCA1/2 reversion mutation.[1][2] These secondary mutations can restore the function of the BRCA protein, thereby re-establishing homologous recombination. Analysis of circulating tumor DNA (ctDNA) from a "liquid biopsy" is a minimally invasive method to screen for these reversions, though tissue biopsy remains the gold standard.[4][5]

Q3: Can a tumor be resistant to this compound without a BRCA reversion mutation?

A3: Yes. If no BRCA reversion is found, other mechanisms should be considered. These include mutations in the PARP1 gene, loss of 53BP1 expression (in the context of BRCA1 deficiency), upregulation of drug efflux pumps like ABCB1, or alterations that lead to replication fork stabilization.[1][6] A comprehensive next-generation sequencing (NGS) panel and immunohistochemistry (IHC) on a recent tumor biopsy would be necessary to investigate these alternative mechanisms.

Q4: What is the clinical relevance of a Homologous Recombination Deficiency (HRD) score in predicting this compound resistance?

A4: An HRD score, which measures genomic instability, is used to predict initial sensitivity to PARP inhibitors.[1] A high HRD score suggests a tumor may respond well to this compound. However, its utility in monitoring for acquired resistance is limited. A tumor can develop resistance by restoring HR function, but the "genomic scar" measured by the HRD score may not change.[7] Therefore, while a baseline HRD score is valuable for patient selection, functional assays (like RAD51 foci formation) or direct sequencing for resistance mutations are more informative for assessing acquired resistance.[7]

Troubleshooting Guides

Issue 1: Inconsistent or Negative Staining for PARP1 by Immunohistochemistry (IHC)
Potential Cause Troubleshooting Step
Poor Tissue Quality Ensure clinical samples (FFPE) are processed promptly and according to standardized protocols to prevent protein degradation.
Antibody Performance Validate your primary antibody on positive and negative control cell lines or tissues. Perform a titration to determine the optimal antibody concentration.
Antigen Retrieval Failure Optimize the antigen retrieval method. Both heat-induced (HIER) and proteolytic-induced (PIER) methods should be tested with different buffers (e.g., citrate pH 6.0, Tris-EDTA pH 9.0) to find the ideal condition for the PARP1 antibody.
Low PARP1 Expression True negative expression can be a mechanism of resistance, as PARP trapping is a key mechanism of action for this compound.[1] Correlate IHC results with PARP1 mRNA expression from RNA-Seq data if available. Consider using a more sensitive detection system.
Issue 2: Difficulty in Detecting BRCA1/2 Reversion Mutations by NGS
Potential Cause Troubleshooting Step
Low Tumor Purity in Sample Macro-dissect the tumor tissue to enrich for tumor cells and increase the variant allele frequency (VAF) of the reversion mutation. For ctDNA, low tumor fraction can make detection difficult.[5]
Insufficient Sequencing Depth Acquired resistance mutations may be subclonal.[1] Ensure your sequencing panel provides high coverage (>500x) across the entire coding regions of BRCA1 and BRCA2 to confidently detect low-VAF mutations.
Complex Reversion Events Reversion mutations are not always simple point mutations; they can be small insertions/deletions or even large-scale genomic rearrangements.[1][5] Your bioinformatics pipeline must be optimized to detect these different types of variants. Visual inspection of sequencing reads in the region of the original pathogenic mutation can be helpful.
Sample Type Limitations A reversion mutation detected in a metastatic tissue biopsy may not be present in ctDNA, and vice versa, due to tumor heterogeneity.[5] If ctDNA is negative but clinical suspicion is high, a tissue biopsy is recommended.
Issue 3: Ambiguous Results from RAD51 Foci Formation Assay
Potential Cause Troubleshooting Step
Low Cell Proliferation The RAD51 assay is dependent on the S/G2 phases of the cell cycle.[7] Co-stain with a proliferation marker like Geminin or Ki-67.[8][9] Only score RAD51 foci in proliferating (e.g., Geminin-positive) cells. Samples with very few proliferating cells may be inadequate for analysis.
Insufficient DNA Damage RAD51 foci form in response to double-strand breaks. While endogenous DNA damage is often sufficient in tumor samples, results can be variable.[9][10] Co-staining for a DNA damage marker like γH2AX can confirm that the damage response has been initiated.[10]
Subjective Scoring Manual scoring of foci can be subjective. Use a clear, predefined cutoff (e.g., >5 foci per nucleus) to define a "positive" cell.[9][11] Implement automated image analysis software to ensure objective and reproducible quantification.[8]
Assay Interpretation The presence of RAD51 foci indicates a functional HR pathway and is a biomarker of resistance. The absence of foci in proliferating, damaged cells indicates HR deficiency and predicts sensitivity.[7][10]

Summary of Resistance Biomarkers

The following table summarizes key biomarkers, their role in resistance, and common detection methods.

BiomarkerImplication for ResistancePrimary Detection Method
BRCA1/2 Reversion Mutation Restores HR function, causing resistance.Next-Generation Sequencing (NGS)
PARP1 Mutation Prevents drug binding or trapping, causing resistance.Next-Generation Sequencing (NGS)
Loss of 53BP1 Expression Can restore HR in BRCA1-mutant cells, causing resistance.Immunohistochemistry (IHC)
Upregulation of ABCB1 (MDR1) Increases drug efflux, causing resistance.IHC, RT-qPCR, or RNA-Seq
RAD51 Foci Presence Indicates functional HR repair, a marker of resistance.Immunofluorescence (IF)
Loss of SLFN11 Expression Associated with replication fork stability and resistance.[12]IHC or RNA-Seq

Experimental Protocols & Workflows

Protocol: Identifying BRCA Reversion Mutations from a Liquid Biopsy

This workflow outlines the key steps from sample collection to data analysis for detecting BRCA1/2 reversion mutations in circulating tumor DNA (ctDNA).

BRCA_Reversion_Workflow cluster_0 Pre-Analytical cluster_1 Analytical cluster_2 Post-Analytical Sample 1. Collect peripheral blood in cfDNA stabilizer tubes Plasma 2. Centrifuge to separate plasma Sample->Plasma cfDNA 3. Extract cell-free DNA (cfDNA) from plasma Plasma->cfDNA QC 4. Quantify and qualify cfDNA cfDNA->QC LibPrep 5. Library Preparation (End-repair, Ligation) QC->LibPrep Capture 6. Hybrid Capture with probes for BRCA1/2 LibPrep->Capture Sequencing 7. Next-Generation Sequencing (NGS) Capture->Sequencing Alignment 8. Align reads to reference genome Sequencing->Alignment Calling 9. Variant Calling (SNVs, Indels) Alignment->Calling Annotation 10. Annotate variants (identify reversions) Calling->Annotation Report 11. Generate clinical report Annotation->Report

Workflow for detecting BRCA reversion mutations in ctDNA.
Signaling Pathway: Mechanisms of this compound Resistance

This diagram illustrates the primary pathways leading to resistance, focusing on the restoration of homologous recombination.

Resistance_Pathways cluster_0 HR-Deficient Cancer Cell (Sensitive) cluster_1 HR-Proficient Cancer Cell (Resistant) cluster_2 Resistance Mechanisms Talazoparib_S This compound PARP_Trap_S PARP Trapping on SSB Talazoparib_S->PARP_Trap_S DSB_S Replication Fork Collapse (DSBs Accumulate) PARP_Trap_S->DSB_S No_HR_S Defective HR Repair (e.g., BRCA1/2 mutation) DSB_S->No_HR_S Death_S Genomic Instability & Cell Death No_HR_S->Death_S Talazoparib_R This compound PARP_Trap_R PARP Trapping on SSB Talazoparib_R->PARP_Trap_R DSB_R Replication Fork Collapse (DSBs Accumulate) PARP_Trap_R->DSB_R HR_R Functional HR Repair DSB_R->HR_R Survival_R Genomic Stability & Cell Survival HR_R->Survival_R BRCA_Rev BRCA1/2 Reversion Mutation BRCA_Rev->HR_R Restores P53BP1_Loss 53BP1 Loss P53BP1_Loss->HR_R Restores Efflux Drug Efflux (ABCB1 Up) Efflux->Talazoparib_R Reduces

Key molecular pathways driving this compound resistance.

References

Strategies to enhance Talazoparib efficacy in resistant cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Talazoparib. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to help you navigate challenges related to drug efficacy and resistance in your cell line models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cancer cell line, which was initially sensitive, is now showing resistance to this compound. What are the common mechanisms of acquired resistance?

A1: Acquired resistance to this compound, and PARP inhibitors in general, is a significant challenge. Several mechanisms can be responsible. The most common ones observed in preclinical and clinical settings include:

  • Restoration of Homologous Recombination (HR) Proficiency: This is a primary escape mechanism. Cells can restore HR function through secondary or "reversion" mutations in BRCA1/2 or other HR-related genes (e.g., PALB2, RAD51C, RAD51D) that re-establish the protein's open reading frame and function.[1][2][3] Another method is the epigenetic demethylation of BRCA1 or RAD51C promoters, which reverses transcriptional silencing and restores protein expression.[1][4]

  • Stabilization of Replication Forks: this compound's potency comes from its ability to trap PARP on DNA, leading to replication fork collapse.[5][6] Resistant cells can develop mechanisms to protect these stalled forks from degradation. This can involve the loss of nuclease-recruiting proteins like PTIP or reduced expression of factors like EZH2, which prevents the recruitment of the MUS81 nuclease.[1]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and pharmacodynamic effect.[4][5][7] Studies have also implicated ABCC1 and ABCG2 in reducing this compound's efficacy.[4]

  • Changes in the PARP1 Protein or PARP Trapping Efficiency: Although less common, resistance can arise from mutations in the PARP1 gene itself that prevent this compound from binding or trapping the protein.[2] Additionally, the loss of factors that modulate PARP trapping, such as PARG or Schlafen 11 (SLFN11), can also contribute to resistance.[2]

  • Loss of Non-Homologous End Joining (NHEJ) Pathway Components: In BRCA1-deficient cells, resistance can be conferred by the loss of key proteins in the NHEJ pathway, such as 53BP1 or its downstream partners (e.g., REV7).[2][8] This loss partially restores HR activity by allowing DNA end resection to proceed.[2]

Q2: How can I determine which resistance mechanism is active in my cell line?

A2: A systematic workflow can help you pinpoint the resistance mechanism.

G cluster_0 Initial Observation & Confirmation cluster_1 Investigation of HR Restoration cluster_2 Investigation of Drug Efflux cluster_3 Investigation of Replication Fork Stability & PARP Trapping A Decreased sensitivity to this compound observed (e.g., increased IC50) B Confirm resistance phenotype (Clonogenic survival assay, repeat IC50) A->B C Assess HR Functionality (RAD51 foci formation assay) B->C F Measure ABC Transporter Expression (qRT-PCR, Western Blot for ABCB1/ABCG2) B->F H Assess Fork Degradation (DNA fiber assay) B->H D Sequence BRCA1/2 & PALB2 genes (Sanger or Next-Gen Sequencing) C->D E Analyze Promoter Methylation (Bisulfite sequencing of BRCA1 promoter) C->E J Mechanism: HR Restoration D->J Reversion mutation found E->J Promoter demethylated G Test this compound sensitivity with Efflux Pump Inhibitors (e.g., Verapamil) F->G K Mechanism: Drug Efflux G->K Sensitivity restored I Quantify PARP1 Expression/Trapping (Western Blot, Immunofluorescence, Fluorescence Polarization Assay) H->I L Mechanism: Reduced PARP Trapping I->L PARP1 levels reduced

Caption: Workflow for investigating this compound resistance mechanisms.
Q3: My cells are resistant to this compound. What are some evidence-based strategies to re-sensitize them or enhance drug efficacy?

A3: Several combination strategies have shown promise in preclinical and clinical studies to overcome this compound resistance. The choice of strategy depends on the underlying resistance mechanism.

  • Targeting the DNA Damage Response (DDR) Pathway:

    • ATR Inhibitors (e.g., Ceralasertib): If resistance is due to replication fork stabilization, combining this compound with an ATR inhibitor can be effective. ATRi prevents the stabilization of stalled forks, re-introducing genomic instability and triggering apoptosis.[1][5] This combination has shown synergistic effects in resistant ovarian cancer models.[1]

    • WEE1 Inhibitors: WEE1 kinase is a critical G2/M checkpoint regulator. Its inhibition can force cells with DNA damage into mitosis, leading to mitotic catastrophe. This approach can be effective in overcoming resistance.[1]

    • DNA-PK Inhibitors: In some contexts, combining PARP inhibitors with DNA-PK inhibitors can enhance efficacy, particularly in cells that rely on the NHEJ pathway.

  • Using Epigenetic Modulators:

    • HDAC and DNMT Inhibitors: Epigenetic drugs like histone deacetylase inhibitors (HDACi) and DNA methyltransferase inhibitors (DNMTi) can alter the chromatin landscape and re-sensitize cells to PARP inhibitors.[1] For example, the DNMTi Decitabine was shown to enhance this compound's efficacy by promoting the tight binding of PARP1 to chromatin.[1]

  • Combination with Chemotherapy:

    • Low-Dose Chemotherapy: Combining full-dose this compound with low-dose temozolomide (TMZ) or irinotecan has demonstrated clinical activity in a range of cancers, even in patients without BRCA mutations.[9][10] This approach aims to increase DNA damage without inducing the severe toxicity of full-dose chemotherapy.

  • Inhibiting Drug Efflux:

    • Efflux Pump Inhibitors: If resistance is mediated by ABC transporters, co-administration with an efflux pump inhibitor can restore intracellular this compound concentration. While many potent inhibitors are still in preclinical stages, this remains a valid experimental strategy.[11]

  • Immunotherapy Combinations:

    • Checkpoint Inhibitors (e.g., PD-1/PD-L1 antibodies): PARP inhibition can increase the tumor mutational burden and upregulate PD-L1 expression, providing a rationale for combination with immune checkpoint inhibitors to enhance anti-tumor immune responses.[1][7]

G HR_Restore HR Restoration Chemo Low-Dose Chemotherapy HR_Restore->Chemo overcome by Epigenetic Epigenetic Drugs (DNMTi, HDACi) HR_Restore->Epigenetic overcome by Fork_Stab Replication Fork Stabilization ATR_Inhib ATR Inhibitors Fork_Stab->ATR_Inhib overcome by WEE1_Inhib WEE1 Inhibitors Fork_Stab->WEE1_Inhib overcome by Drug_Efflux Increased Drug Efflux Efflux_Inhib Efflux Pump Inhibitors Drug_Efflux->Efflux_Inhib overcome by Immune_Supp Upregulated PD-L1 (Immunosuppression) Checkpoint_Inhib Immune Checkpoint Inhibitors Immune_Supp->Checkpoint_Inhib overcome by Tala_Resist This compound Resistance Tala_Resist->HR_Restore Tala_Resist->Fork_Stab Tala_Resist->Drug_Efflux Tala_Resist->Immune_Supp

Caption: Strategies to overcome specific this compound resistance mechanisms.

Quantitative Data Summary

Table 1: Comparative PARP Trapping Potency

This compound is distinguished from other PARP inhibitors by its exceptionally high potency in "trapping" PARP enzymes on DNA, a key driver of its cytotoxicity.[2][12][13][14]

PARP InhibitorRelative PARP Trapping PotencyKey FindingReference
This compound Very High (Most Potent)~100-fold more effective at trapping PARP than olaparib or rucaparib.[1]
NiraparibHighSecond most potent trapper after this compound.[1]
OlaparibModerateTraps PARP only at concentrations much higher than needed for catalytic inhibition.[1][15]
RucaparibModerateSimilar trapping potency to Olaparib.[1][15]
VeliparibLowConsidered the least potent trapper among clinically relevant PARPis.[13][15]
Table 2: Clinical Trial Data for this compound Combination Therapies

The following table summarizes results from select clinical trials investigating this compound in combination with other agents to enhance efficacy.

Trial / StudyCombination TherapyCancer TypeKey ResultReference
Phase I (NCT02564335)This compound + TemozolomideAdvanced MalignanciesObjective Response Rate (ORR): 22% (4/18 patients). MTD: this compound 1mg + TMZ 37.5 mg/m².[9][10]
Phase I (NCT02564335)This compound + IrinotecanAdvanced MalignanciesORR: 23% (5/22 patients). MTD: this compound 1mg + Irinotecan 37.5 mg/m².[9][10]
TALAPRO-2 (Phase III)This compound + EnzalutamideMetastatic Castration-Resistant Prostate Cancer (mCRPC)Statistically significant improvement in overall survival vs. enzalutamide alone in HRR-deficient patients.[16]
Organoid StudyThis compound + Disulfiram (p97 inhibitor)Triple-Negative Breast Cancer (BRCA1 mutant)A 1nM dose of this compound killed ~30% of organoid cells; this increased to 90% when combined with a p97 inhibitor.[17]

Key Experimental Protocols

Protocol 1: RAD51 Foci Formation Assay (To Assess HR Competency)

This immunofluorescence-based assay measures the formation of nuclear RAD51 foci, which are a hallmark of active homologous recombination repair. A decrease or absence of damage-induced RAD51 foci in a resistant cell line compared to its sensitive parent suggests a restoration of HR function.

Methodology:

  • Cell Seeding: Seed sensitive and resistant cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Induce DNA Damage: Treat cells with a DNA-damaging agent (e.g., 10 Gy ionizing radiation or 2mM Hydroxyurea for 24 hours) to induce double-strand breaks. Include an untreated control.

  • Recovery: Wash out the damaging agent and allow cells to recover in fresh media for 4-8 hours. This allows time for RAD51 to form foci at repair sites.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with a primary antibody against RAD51 (diluted in 1% BSA/PBS) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Nuclear Staining & Mounting: Stain nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Wash and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize cells using a fluorescence microscope.

    • Acquire images of at least 100-200 nuclei per condition.

    • Quantify the number of RAD51 foci per nucleus. A cell is typically considered "positive" if it contains >5 distinct foci. Compare the percentage of positive cells between sensitive and resistant lines.

Protocol 2: PARP Trapping Assay (Fluorescence Polarization)

This biochemical assay measures the ability of an inhibitor to stabilize the PARP1-DNA complex, which is the "trapping" mechanism. A potent trapping agent like this compound will prevent the dissociation of PARP1 from a fluorescently-labeled DNA probe even when the auto-PARylation substrate (NAD+) is added.[12]

Methodology:

  • Reagents:

    • Recombinant human PARP1 enzyme.

    • Fluorescently-labeled DNA oligonucleotide probe with a single-strand break mimic.

    • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • NAD+ solution.

    • Serial dilutions of this compound and other PARP inhibitors for comparison.

  • Assay Setup:

    • In a 384-well plate, combine the PARP1 enzyme and the fluorescent DNA probe in the assay buffer. Allow this to incubate to form the PARP1-DNA complex. This will result in a high fluorescence polarization (FP) signal because the large, slow-tumbling complex retains the polarization of the excitation light.

    • Add serial dilutions of this compound or control inhibitors to the wells and incubate.

  • Initiation of Auto-PARylation: Add NAD+ to the wells. In the absence of a trapping inhibitor, PARP1 will auto-PARylate, leading to its dissociation from the DNA due to the negative charge of the PAR chains.[12]

  • Measurement: As PARP1 dissociates, the small DNA probe tumbles more freely, causing a decrease in the FP signal.[12] Read the plate on a fluorescence polarization reader.

  • Data Analysis: A potent trapping agent like this compound will prevent the NAD+-induced dissociation, thus maintaining a high FP signal.[12] Plot the FP signal against the inhibitor concentration to determine the concentration required to trap PARP1 on the DNA.

Signaling Pathway Visualization

G cluster_HR_Proficient HR-Proficient Cell (Normal) cluster_HR_Deficient HR-Deficient Cell (e.g., BRCA mutant) SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 recruits DSB Replication Fork Collapse (Double-Strand Break) SSB->DSB encounters Replication DNA Replication Replication->DSB BER Base Excision Repair (SSB Resolved) PARP1->BER initiates PARP1->BER blocks repair HR_Repair Homologous Recombination (DSB Repaired) DSB->HR_Repair Genomic_Instability Genomic Instability DSB->Genomic_Instability This compound This compound This compound->PARP1 Traps Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) Genomic_Instability->Apoptosis

Caption: Mechanism of this compound-induced synthetic lethality in HR-deficient cells.

References

Technical Support Center: Troubleshooting Talazoparib Sensitivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Talazoparib sensitivity assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that can lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme. It has a dual mechanism of action:

  • Catalytic Inhibition: this compound blocks the enzymatic activity of PARP, which is crucial for repairing single-strand DNA breaks (SSBs).

  • PARP Trapping: It traps the PARP enzyme on the DNA at the site of damage. This creates a cytotoxic complex that disrupts DNA replication and leads to the formation of double-strand breaks (DSBs), which are particularly lethal to cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.

Q2: My IC50 values for this compound are inconsistent between experiments. What are the common causes?

Inconsistent IC50 values are a frequent issue in cell-based assays and can be attributed to several factors:

  • Cell-Based Variability:

    • Cell Line Integrity: Ensure your cell lines are not misidentified or cross-contaminated. Regular cell line authentication using methods like Short Tandem Repeat (STR) profiling is recommended.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity.

    • Cell Health and Confluency: Variations in cell health and seeding density can significantly impact results. Always start with healthy, log-phase cells and maintain consistent seeding densities.

  • Reagent and Compound Variability:

    • Reagent Quality: Use high-quality reagents and ensure they are stored correctly and are not expired.

    • Compound Potency: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Assay Conditions:

    • Incubation Time: For PARP inhibitors like this compound, longer incubation times (e.g., 72 hours or more) are often required to observe significant cytotoxic effects.[1] Ensure incubation times are consistent across experiments.

    • Edge Effects: Evaporation in the outer wells of a 96-well plate can alter drug and media concentrations, leading to variability.[2][3][4][5] See the troubleshooting guide below for mitigation strategies.

    • Pipetting Errors: Inaccurate pipetting can introduce significant errors. Calibrate your pipettes regularly and use proper pipetting techniques.[1]

Q3: Why am I not observing a significant difference in sensitivity between my BRCA-mutant and wild-type cell lines?

Several factors could contribute to this observation:

  • Acquired Resistance: The BRCA-mutant cell line may have developed resistance mechanisms, such as BRCA reversion mutations that restore homologous recombination function.

  • Other HRR Deficiencies: The "wild-type" cell line may have other deficiencies in the homologous recombination repair pathway, making it sensitive to PARP inhibition.

  • Assay Window: The drug concentration range or the incubation time may not be optimal to differentiate the sensitivity between the two cell lines.

  • Cell Line Specific Factors: Some studies have shown that the sensitivity of breast cancer cells to PARP inhibitors can be independent of BRCA status, suggesting other genetic and epigenetic factors are at play.[6]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your this compound sensitivity assays.

Issue 1: High Variability in Replicate Wells

High variability between replicate wells, especially between the inner and outer wells of a 96-well plate, is often due to the "edge effect."

Possible Cause Recommended Solution
Increased evaporation in outer wells Fill the outer wells with sterile PBS or media without cells to create a humidity barrier.[5][7]
Temperature gradients across the plate Allow the plate to equilibrate to room temperature before and after cell seeding and reagent addition.[5]
Uneven cell seeding Ensure a homogenous cell suspension by gently mixing before and during plating. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to promote even cell settling.[1][7]
Issue 2: Inconsistent IC50 Values

If your IC50 values are fluctuating between experiments, consider the following troubleshooting steps.

Possible Cause Recommended Solution
Variability in cell health and density Optimize and standardize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[8]
Inconsistent drug incubation time Standardize the drug incubation period. For this compound, longer incubation times (≥72 hours) are often necessary.[1][9]
Degradation of this compound Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Store the stock solution according to the manufacturer's recommendations.
Inaccurate pipetting of drug dilutions Use calibrated pipettes and consider using a serial dilution method to minimize errors.
Issue 3: Low Signal-to-Noise Ratio in Viability Assays

A low signal-to-noise ratio can make it difficult to accurately determine cell viability.

Possible Cause Recommended Solution
Suboptimal cell number Perform a cell titration experiment to determine the optimal seeding density that provides a signal within the linear range of the assay.[1]
Insufficient incubation with viability reagent Follow the manufacturer's protocol for the recommended incubation time with the viability reagent (e.g., MTT, CellTiter-Glo).
Incomplete solubilization of formazan (MTT assay) Ensure complete solubilization of the formazan crystals by mixing thoroughly and allowing sufficient incubation time with the solubilization buffer.[1]

Quantitative Data Summary

The following table provides a summary of reported IC50 values for this compound in various breast cancer cell lines. Note that these values can vary depending on the specific assay conditions and cell line passage number.

Cell Line BRCA Status Assay Type Incubation Time Reported IC50 (µM) Reference
MDA-MB-436BRCA1 mutantCell Viability7 days~ 0.13[6]
HCC1937BRCA1 mutantCell Viability7 days~ 10[6]
JIMT1ER-/HER2+Cell Viability7 days~ 0.002[6]
MDA-MB-231BRCA wild-typeCellTiter-Blue48 hours0.4852[9]
MDA-MB-231BRCA wild-typeCellTiter-Blue72 hours1.351[9]
SKOV-3BRCA wild-typeCellTiter-Blue48 hours1.757[9]
SKOV-3BRCA wild-typeCellTiter-Blue72 hours0.4696[9]

Experimental Protocols

Cell Viability Assay using MTT

This protocol is for determining the effect of this compound on the viability of adherent cancer cells in a 96-well plate, incorporating strategies to minimize the edge effect.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates (clear bottom)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability.

    • Seed cells in the inner 60 wells of a 96-well plate at a pre-optimized density in 100 µL of complete growth medium.

    • Fill the outer 36 wells with 100 µL of sterile PBS or media to create a humidity barrier.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the inner wells and add 100 µL of the this compound dilutions.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well containing cells.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization buffer to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a well containing only media and MTT.

    • Plot the absorbance against the log of the this compound concentration to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is for determining the effect of this compound on cell viability using a luminescent-based assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding and Drug Treatment:

    • Follow the same steps as for the MTT assay, but use opaque-walled 96-well plates suitable for luminescence measurements.

  • CellTiter-Glo Assay:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

    • Plot the luminescence against the log of the this compound concentration to determine the IC50 value.

Visualizations

Talazoparib_Mechanism_of_Action cluster_DNA_Damage DNA Damage cluster_PARP_Inhibition PARP Inhibition cluster_Cellular_Outcome Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits PARP_Trapping PARP Trapping PARP->PARP_Trapping leads to This compound This compound This compound->PARP inhibits Replication_Fork_Stalling Replication Fork Stalling PARP_Trapping->Replication_Fork_Stalling DNA_DSB Double-Strand Break (DSB) Replication_Fork_Stalling->DNA_DSB Cell_Death Cell Death (Apoptosis) DNA_DSB->Cell_Death in HR-deficient cells

Caption: this compound's dual mechanism of action leading to cell death.

Troubleshooting_Workflow Start Inconsistent Assay Results Check_Cells Check Cell Line Integrity (STR, Passage #) Start->Check_Cells Check_Assay_Conditions Review Assay Conditions (Seeding Density, Incubation Time) Start->Check_Assay_Conditions Check_Reagents Verify Reagent Quality (this compound, Assay Kits) Start->Check_Reagents Optimize_Protocol Optimize Assay Protocol (Titrate Cells, Drug Concentration) Check_Cells->Optimize_Protocol Mitigate_Edge_Effect Implement Edge Effect Mitigation Strategies Check_Assay_Conditions->Mitigate_Edge_Effect Check_Reagents->Optimize_Protocol Mitigate_Edge_Effect->Optimize_Protocol Analyze_Data Re-analyze Data (Check for outliers) Optimize_Protocol->Analyze_Data End Consistent Results Analyze_Data->End

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

Dose reduction strategies for Talazoparib in combination therapy studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Talazoparib in combination therapy studies. This guide provides detailed information on dose reduction strategies, management of adverse events, and relevant experimental protocols to ensure the safe and effective use of this compound in a research setting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges that may arise during your experiments involving this compound combination therapy.

Dose Modification and Management

Q1: What are the recommended starting doses for this compound in combination therapy?

The recommended starting dose of this compound depends on the indication and the combination agent.

  • For HRR Gene-Mutated Metastatic Castration-Resistant Prostate Cancer (mCRPC): The recommended dosage is 0.5 mg of this compound taken orally once daily in combination with enzalutamide.[1][2][3] Patients should also receive a gonadotropin-releasing hormone (GnRH) analog or have had a bilateral orchiectomy.[1][2][4]

  • For gBRCAm HER2-Negative Locally Advanced or Metastatic Breast Cancer: The standard recommended starting dose is 1 mg taken orally once daily.[1][2][5][6]

Q2: How should I manage hematological toxicities like anemia, neutropenia, or thrombocytopenia?

Hematological toxicities are common and should be managed with dose interruption and/or reduction.[7][8] Complete blood counts should be monitored monthly and as clinically indicated.[1][5]

For Grade 3 or higher hematological adverse events, the general guideline is to withhold this compound until the toxicity resolves to a less severe grade, and then resume at a reduced dose.[9][10]

  • Anemia (Hemoglobin <8 g/dL): Withhold this compound until hemoglobin levels resolve to ≥9 g/dL.[6][9][10][11] Resume at the next lower dose level.[6][9][10][11] In the TALAPRO-2 study for mCRPC, dose modification for anemia was not required until it reached Grade 3 or higher.[12]

  • Neutropenia (Neutrophil count <1000/microliters or <1.0 x 10⁹/L): Withhold treatment until the neutrophil count resolves to ≥1500/microliters (or ≥ 1.5 x 10⁹/L).[6][10][11][13] Then, resume at a reduced dose.[6][10][11][13]

  • Thrombocytopenia (Platelet count <50,000/microliters or <50 x 10⁹/L): Withhold this compound until the platelet count recovers to ≥75,000/microliters (or ≥75 x 10⁹/L).[6][10][11][13] Resume at the next lower dose level.[6][10][11][13]

Q3: What are the dose reduction steps for this compound?

This compound is available in multiple capsule strengths (e.g., 1 mg, 0.75 mg, 0.5 mg, 0.25 mg) to allow for flexible dosing.[5] If more than three dose reductions are required, treatment with this compound should be discontinued.[1][5][10][11][14]

The dose reduction levels vary by indication. Please refer to the tables in the "Data Presentation" section for specific dose reduction tiers.

Q4: How should non-hematological toxicities be handled?

For Grade 3 or 4 non-hematological adverse reactions, it is recommended to withhold this compound until the toxicity resolves to Grade 1 or less.[6][9][13] Treatment may then be resumed at a reduced dose, or discontinued depending on the severity.[6][9][13]

Q5: Are there specific considerations for patients with renal impairment?

Yes, dose adjustments are necessary for patients with moderate to severe renal impairment.[1][2][5][6][11]

  • For Breast Cancer:

    • Moderate renal impairment (CrCl 30 to 59 mL/min): 0.75 mg once daily.[1][2][6][11]

    • Severe renal impairment (CrCl 15 to 29 mL/min): 0.5 mg once daily.[1][2][6][11]

  • For mCRPC (in combination with enzalutamide):

    • Moderate renal impairment (CrCl 30-59 mL/min): 0.35 mg once daily.[1][2][4][11]

    • Severe renal impairment (CrCl 15-29 mL/min): 0.25 mg once daily.[1][2][4][11]

Q6: What about drug-drug interactions?

Coadministration of this compound with strong P-glycoprotein (P-gp) inhibitors (e.g., amiodarone, clarithromycin, itraconazole, verapamil) should be avoided as they can increase this compound exposure.[1][2][5][11][13] If coadministration is unavoidable, the this compound dose should be reduced.[1][2][5][11][13] For instance, in breast cancer treatment, the dose should be reduced to 0.75 mg daily.[1][2][5][6][11] When the P-gp inhibitor is discontinued, the this compound dose can be increased back to the original dose after 3-5 half-lives of the inhibitor.[5][6][11]

Experimental Administration

Q7: How should this compound capsules be administered in a research setting?

This compound should be administered orally once daily, and can be taken with or without food.[5][6][13] The capsules must be swallowed whole and should not be opened or dissolved.[4][5][13] If a subject vomits or misses a dose, an additional dose should not be administered; the next dose should be taken at the scheduled time.[1][4][5][6][13]

Data Presentation: Dose Reduction Tables

Table 1: this compound Dose Reduction Schedule for Breast Cancer
Dose LevelDose
Recommended Starting Dose1 mg once daily[2][6][13]
First Dose Reduction0.75 mg once daily[2][6][11][13]
Second Dose Reduction0.5 mg once daily[2][6][11][13]
Third Dose Reduction0.25 mg once daily[6][11]

Note: Discontinue this compound if more than three dose reductions are necessary.[6][11]

Table 2: this compound Dose Reduction Schedule for mCRPC (in combination with Enzalutamide)
Dose LevelDose
Recommended Starting Dose0.5 mg once daily[1][3][15][16]
First Dose Reduction0.35 mg once daily[11][16]
Second Dose Reduction0.25 mg once daily[11][16]
Third Dose Reduction0.1 mg once daily[11][16]

Note: Discontinue this compound if more than three dose reductions are necessary.[10][11]

Experimental Protocols

Protocol 1: Monitoring and Grading of Hematological Toxicity
  • Objective: To monitor, identify, and grade hematological adverse events (AEs) in subjects receiving this compound combination therapy.

  • Procedure:

    • Collect baseline blood samples for a complete blood count (CBC) with differential before initiation of this compound. The inclusion criteria for the EMBRACA trial included hemoglobin ≥9.0 g/dL, neutrophils ≥1500 × 10⁶/L, and platelets ≥100 × 10⁹/L.[7]

    • Perform CBCs monthly, or more frequently as clinically indicated, throughout the treatment period.[1]

    • Grade hematological parameters (hemoglobin, absolute neutrophil count, platelet count) according to the latest version of the Common Terminology Criteria for Adverse Events (CTCAE).

    • Record all AEs, including their grade, onset, and duration.

  • Action:

    • For Grade 1 or 2 AEs, continue treatment and monitor closely. In some study protocols, dose re-escalation may be permitted if a dose was reduced for Grade 1 or 2 anemia and symptoms improve.[17]

    • For Grade 3 or 4 AEs, follow the dose modification guidelines outlined in the FAQ section and the decision workflow diagram below.

    • Implement supportive care measures, such as blood transfusions or growth factor support, as per institutional guidelines.[9]

Visualizations

Signaling Pathway and Workflows

PARP_Inhibition cluster_0 DNA Damage cluster_1 PARP-Mediated Repair cluster_2 Cellular Consequence Single-Strand Break (SSB) Single-Strand Break (SSB) PARP PARP Enzyme Single-Strand Break (SSB)->PARP recruits Trapped_PARP Trapped PARP-DNA Complex PARP->Trapped_PARP BER Base Excision Repair (BER) (Blocked) PARP->BER initiates This compound This compound This compound->PARP inhibits & traps Replication_Fork Replication Fork Collapse Trapped_PARP->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB Apoptosis Apoptosis / Cell Death (Synthetic Lethality in HRR-deficient cells) DSB->Apoptosis

Caption: Mechanism of this compound PARP Inhibition and Trapping.

Dose_Modification_Workflow Start Adverse Event (AE) Observed Monitor CBC Monthly Grade_AE Grade AE using CTCAE Start->Grade_AE Grade_1_2 Grade 1-2 AE Grade_AE->Grade_1_2 < Grade 3 Grade_3_4 Grade 3-4 AE Grade_AE->Grade_3_4 ≥ Grade 3 Continue_Tx Continue Treatment & Monitor Closely Grade_1_2->Continue_Tx Withhold_Tx Withhold this compound Initiate Supportive Care Grade_3_4->Withhold_Tx Check_Resolution Has AE Resolved to ≤ Grade 1? Withhold_Tx->Check_Resolution Resume_Reduced Resume at Next Lower Dose Level Check_Resolution->Resume_Reduced Yes Discontinue Consider Discontinuation Check_Resolution->Discontinue No / Prolonged Resume_Reduced->Continue_Tx

Caption: Decision workflow for managing adverse events.

Experimental_Workflow Hypothetical Combination Study Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Cycle cluster_decision Toxicity Management Screen Subject Screening (e.g., HRR gene status) Baseline Baseline Assessment (CBC, Renal Function) Screen->Baseline Dosing Administer this compound + Combination Agent Baseline->Dosing Monitoring Monitor for AEs (Weekly/Monthly CBC) Dosing->Monitoring Toxicity_Check Toxicity ≥ Grade 3? Monitoring->Toxicity_Check Dose_Adjust Follow Dose Modification Protocol Toxicity_Check->Dose_Adjust Yes Continue Continue Dosing Toxicity_Check->Continue No Dose_Adjust->Dosing Continue->Dosing

References

Impact of ABC transporter upregulation on Talazoparib efflux and resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of ATP-binding cassette (ABC) transporter upregulation on Talazoparib efflux and resistance.

Section 1: Frequently Asked Questions (FAQs)

Q1: My cells have developed resistance to this compound. Could upregulation of ABC transporters be the cause?

A: Yes, the overexpression of certain ABC transporters is a known mechanism of multidrug resistance (MDR) and can reduce the therapeutic efficacy of this compound.[1] These transporters function as efflux pumps, actively removing the drug from cancer cells, which lowers the intracellular concentration and leads to resistance.[[“]][3]

Q2: Which specific ABC transporters are known to confer resistance to this compound?

A: Studies have specifically implicated ABCC1 (Multidrug Resistance-Associated Protein 1, MRP1) and ABCG2 (Breast Cancer Resistance Protein, BCRP) in this compound resistance.[1] Cell lines that overexpress ABCC1 or ABCG2 show decreased cytotoxicity to this compound.[1] While this compound is also a substrate for ABCB1 (P-glycoprotein, P-gp), its interaction and role in conferring resistance appear to be less significant in the models studied so far.[4][5][6][7]

Q3: How can I experimentally confirm that ABC transporters are causing this compound resistance in my cell line?

A: A multi-step approach is recommended:

  • Assess Cytotoxicity: Compare the IC50 value of this compound in your resistant cells versus the parental (sensitive) cell line. A significant increase in IC50 suggests resistance.

  • Quantify Transporter Expression: Use qRT-PCR and Western blotting to measure the mRNA and protein levels of key transporters (ABCG2, ABCC1, and ABCB1) in both sensitive and resistant cells.

  • Perform Functional Efflux Assays: Use known fluorescent substrates for these transporters (e.g., mitoxantrone for ABCG2, daunorubicin for ABCC1) to measure their pump activity.

  • Use Inhibitors for Re-sensitization: Treat your resistant cells with this compound in combination with a specific inhibitor for the overexpressed transporter (e.g., Ko143 for ABCG2). A restoration of sensitivity to this compound in the presence of the inhibitor strongly suggests that the transporter is responsible for the resistance.[1][8]

Q4: I don't see an increase in ABC transporter mRNA after short-term this compound treatment. Does this rule out their involvement in resistance?

A: Not necessarily. While some drugs can directly induce the expression of ABC transporters, studies suggest that this compound does not significantly alter the mRNA expression of ABCB1, ABCC1, or ABCG2 in certain cell models.[4][5][7] Resistance is more likely to arise from the selection of a pre-existing subpopulation of cells that already have high levels of ABC transporter expression, rather than direct transcriptional induction by the drug.

Q5: My results show this compound is a substrate for ABCG2/ABCC1, but I don't see a significant shift in the IC50 for cytotoxicity. Why might this be?

A: This is an important observation. While this compound interacts with and can be transported by ABCC1 and ABCG2, this may not always translate to a dramatic increase in the IC50 value in a standard cytotoxicity assay.[1][6] Possible reasons include:

  • Cell Line Dependency: The impact of transporter expression can vary significantly between different cancer cell types.

  • Low Efflux Efficiency: The rate of this compound efflux by the transporter may be insufficient to significantly lower the intracellular concentration below its therapeutic threshold.

  • Potency of this compound: this compound is a very potent PARP inhibitor, and it may effectively trap PARP even at the lower intracellular concentrations maintained by the efflux pumps.[9]

  • Alternative Resistance Mechanisms: Other resistance mechanisms, such as restoration of homologous recombination repair, may be more dominant in your model.[10]

Q6: Can this compound itself modulate the activity of ABC transporters?

A: Yes, beyond being a substrate, this compound can also act as an inhibitor or modulator of ABCC1 and ABCG2.[4][5] It has been shown to competitively inhibit the efflux of other substrate drugs.[1] This dual role is important; in combination therapy, this compound could potentially reverse resistance to other chemotherapeutic agents that are substrates of ABCC1 or ABCG2.[4][6]

Q7: What are the common signaling pathways that lead to the upregulation of ABC transporters like ABCG2 and ABCC1?

A: The expression of ABC transporters is tightly regulated by a complex network of signaling pathways. Upregulation in cancer cells can be driven by various factors, including exposure to cytotoxic drugs, hypoxia, and growth factor signaling.[11] Key pathways involved include the PI3K/Akt, MAPK, and Wnt signaling pathways, which can activate transcription factors like NF-κB and HIF-1α to increase the expression of ABC transporter genes.[[“]][[“]]

Section 2: Data & Visualizations

Data Tables

Table 1: Effect of ABC Transporter Overexpression on this compound Cytotoxicity (IC50 Values)

Cell LineTransporter StatusThis compound IC50 (µM)Reference
MDCKII-parParental69.4[6]
MDCKII-ABCB1ABCB1 Overexpression67.5[6]
MDCKII-ABCC1ABCC1 Overexpression66.0[6]
MDCKII-ABCG2ABCG2 Overexpression64.5[6]
A2780Parental Ovarian CancerNot specified[1]
A2780/T4This compound-ResistantSignificantly Increased[1]

Note: The data from Sabet et al. (2022) suggests this compound is not a strong "victim" of these transporters in MDCKII cells, while the study by Chen et al. (2024) using drug-selected ovarian cancer cells demonstrates that ABCC1 and ABCG2 overexpression confers resistance.[1][6]

Table 2: Inhibitory Effect of this compound on ABC Transporter Activity

TransporterAssay Cell LineThis compound IC50 (µM) for Inhibiting EffluxReference
ABCB1MDCKII-ABCB1> 50[7]
ABCG2MDCKII-ABCG211.2[7]
ABCC1MDCKII-ABCC1Not specified (Significant inhibition observed)[4][7]

Diagrams and Workflows

G cluster_investigation Investigation Workflow A Observe this compound Resistance (Increased IC50) B Hypothesis: ABC Transporter Upregulation A->B C Gene/Protein Expression Analysis (qRT-PCR, Western Blot for ABCG2, ABCC1) B->C D Functional Efflux Assay (e.g., Mitoxantrone Accumulation) B->D E Re-sensitization Assay (this compound + Transporter Inhibitor) C->E D->E F Conclusion: Resistance is ABC Transporter-Mediated E->F

Caption: Workflow for investigating ABC transporter-mediated this compound resistance.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane Tala_in This compound (Extracellular) Transporter ABCG2 / ABCC1 Transporter Tala_in->Transporter Enters Cell & Binds Transporter Tala_intra Low Intracellular This compound PARP PARP Trapping (Reduced) Tala_intra->PARP Resistance Cell Survival & Resistance PARP->Resistance Transporter->Tala_in Efflux ADP ADP + Pi Transporter->ADP ATP ATP ATP->Transporter Energy

Caption: Mechanism of this compound efflux via overexpressed ABCG2/ABCC1 transporters.

G cluster_pathway Signaling Pathways Upregulating ABC Transporters cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli External Stimuli (e.g., Growth Factors, Hypoxia) PI3K PI3K/Akt Pathway Stimuli->PI3K MAPK MAPK Pathway Stimuli->MAPK TF Transcription Factors (e.g., NF-κB, HIF-1α) PI3K->TF Activation MAPK->TF Activation Gene ABC Transporter Genes (ABCG2, ABCC1) TF->Gene Binds Promoter mRNA mRNA Transcription Gene->mRNA Protein ABCG2 / ABCC1 Protein Synthesis mRNA->Protein

Caption: General signaling pathways leading to ABC transporter upregulation.

Section 3: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Inconsistent IC50 values for this compound in cytotoxicity assays. 1. Cell passage number is too high, leading to genetic drift. 2. Inconsistent cell seeding density. 3. Variation in drug preparation or incubation time.1. Use cells from a low-passage frozen stock. 2. Ensure a uniform, single-cell suspension and accurate cell counting before seeding. 3. Prepare fresh drug dilutions for each experiment from a validated stock solution. Standardize all incubation times.
High background fluorescence in my drug efflux assay. 1. Incomplete removal of extracellular fluorescent substrate. 2. Autofluorescence of cells or medium. 3. Sub-optimal concentration of the fluorescent substrate.1. Increase the number and volume of washes with ice-cold PBS after incubation. 2. Include an "unstained cells" control to measure and subtract background fluorescence. Use phenol red-free medium. 3. Titrate the substrate to find a concentration that gives a robust signal without causing excessive background.
No significant difference in drug accumulation between parental and resistant cells. 1. The specific transporter you are assaying is not the primary cause of resistance. 2. The resistant phenotype is not stable. 3. The assay is not sensitive enough.1. Check the expression of other transporters (e.g., if testing for ABCG2, also check ABCC1). 2. Culture resistant cells in the presence of a low, maintenance dose of this compound to ensure the phenotype is maintained. 3. Increase the incubation time or optimize the substrate concentration. Ensure the correct positive control inhibitors are used to validate the assay.
qRT-PCR results show high variability in ABC transporter gene expression. 1. Poor RNA quality or quantity. 2. Inefficient primer design. 3. Contamination with genomic DNA.1. Use a standardized RNA extraction kit and verify RNA integrity (e.g., via gel electrophoresis or Bioanalyzer). 2. Validate primers for efficiency (>90%) and specificity (check melt curve). 3. Treat RNA samples with DNase I prior to reverse transcription.

Section 4: Experimental Protocols

Protocol 1: Determining this compound IC50 using a Cell Viability Assay

This protocol describes a general method using a reagent like CellTiter-Glo® or MTT.

Materials:

  • Parental and suspected this compound-resistant cells

  • Complete cell culture medium

  • This compound (powder or stock solution)

  • DMSO (for dissolving this compound)

  • 96-well clear or opaque-walled tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT)

  • Multichannel pipette, plate reader (luminometer or spectrophotometer)

Methodology:

  • Cell Seeding: Harvest and count cells. Seed 2,000-10,000 cells per well (optimize for cell line) in 100 µL of medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start from a high concentration (e.g., 100 µM) and include a vehicle control (medium with DMSO).

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared 2X drug dilutions to the respective wells (in triplicate).

  • Incubation: Incubate the plate for a period relevant to the cell's doubling time and drug's mechanism (e.g., 72-120 hours).[13][14]

  • Viability Measurement:

    • For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add reagent according to the manufacturer's protocol (e.g., 100 µL per well). Mix on an orbital shaker for 2 minutes, then incubate for 10 minutes to stabilize the signal. Read luminescence.

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form. Add solubilization solution (e.g., acidified isopropanol), and read absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Normalize the data to the vehicle-treated control wells (set as 100% viability). Plot the normalized viability against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Assessing ABCG2-Mediated Efflux using Mitoxantrone

This protocol measures the function of the ABCG2 transporter by quantifying the intracellular accumulation of a fluorescent substrate.

Materials:

  • Parental and resistant cells

  • Assay buffer (e.g., HBSS or PBS with calcium and magnesium)

  • Mitoxantrone (fluorescent substrate for ABCG2)

  • Ko143 (specific ABCG2 inhibitor, positive control)

  • This compound (test compound)

  • Flow cytometer or fluorescence plate reader

Methodology:

  • Cell Preparation: Harvest cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation: Aliquot cells into flow cytometry tubes. Add inhibitors/test compounds:

    • Vehicle control (DMSO)

    • Ko143 (e.g., 1 µM, positive control for inhibition)

    • This compound (at various concentrations, e.g., 1 µM, 5 µM, 10 µM)

    • Pre-incubate for 30 minutes at 37°C.

  • Substrate Addition: Add Mitoxantrone to all tubes at a final concentration of 5-10 µM.

  • Accumulation Incubation: Incubate for 60-90 minutes at 37°C, protected from light.

  • Stop Accumulation: Stop the reaction by adding 2 mL of ice-cold assay buffer to each tube, then centrifuge at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold assay buffer to remove extracellular substrate.

  • Analysis: Resuspend the final cell pellet in 300-500 µL of assay buffer. Analyze the intracellular fluorescence using a flow cytometer (e.g., in the APC or PE-Cy7 channel). Increased fluorescence compared to the vehicle control indicates inhibition of efflux.

Protocol 3: Quantifying ABC Transporter Gene Expression via qRT-PCR

This protocol outlines the steps to measure ABCG2 and ABCC1 mRNA levels.

Materials:

  • Parental and resistant cell pellets

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green or TaqMan qPCR Master Mix

  • Validated primers for target genes (ABCG2, ABCC1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Methodology:

  • RNA Extraction: Lyse cell pellets and extract total RNA according to the kit manufacturer's protocol. Elute in nuclease-free water.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Check RNA integrity if necessary.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 500 ng to 1 µg of total RNA using a reverse transcriptase kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each sample, set up reactions in triplicate for each target gene and the housekeeping gene. A typical 20 µL reaction includes:

    • 10 µL 2X qPCR Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template

    • 6 µL Nuclease-free water

  • qPCR Run: Run the plate on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a melt curve analysis if using SYBR Green.

  • Data Analysis: Determine the quantification cycle (Cq) values. Calculate the relative gene expression using the ΔΔCq method. Normalize the Cq value of the target gene to the housekeeping gene (ΔCq) and then compare the ΔCq of the resistant cells to the parental cells (ΔΔCq). The fold change is calculated as 2^(-ΔΔCq).

References

Technical Support Center: Addressing Off-Target Effects of Talazoparib in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Talazoparib in cellular models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential experimental challenges, with a focus on distinguishing on-target PARP inhibition from off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1] It functions through a dual mechanism:

  • Enzymatic Inhibition: this compound binds to the catalytic domain of PARP, preventing it from synthesizing poly(ADP-ribose) (PAR) chains. This disrupts the recruitment of DNA repair proteins to sites of single-strand DNA breaks (SSBs).[1][2]

  • PARP Trapping: this compound traps PARP enzymes on DNA at the site of SSBs.[2][3] This creates a toxic DNA-protein complex that can lead to the collapse of replication forks and the formation of double-strand breaks (DSBs), which are particularly lethal to cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][4]

Q2: What are the expected on-target effects of this compound in sensitive cell lines?

In HRR-deficient cell lines (e.g., with BRCA1/2 mutations), effective on-target activity of this compound should result in:

  • Decreased levels of PARylation (a direct measure of PARP enzymatic activity).

  • Increased levels of γH2AX, a marker of DNA double-strand breaks.

  • Cell cycle arrest, often in the G2/M phase.[3]

  • Induction of apoptosis and decreased cell viability.

Q3: Is this compound known to have significant off-target kinase activity like some other PARP inhibitors?

Compared to other PARP inhibitors such as rucaparib and niraparib, this compound is considered more selective and has demonstrated weak binding to only a few kinases in large-scale screens.[5] Olaparib and this compound are generally viewed as having a more favorable off-target kinase profile.[5][6] However, at higher concentrations, the possibility of off-target kinase inhibition cannot be entirely ruled out.

Q4: Can this compound affect drug efflux pumps in my cellular model?

Yes, in vitro studies have shown that this compound can modulate the activity of multidrug resistance (MDR) transporters. Specifically, it has been found to inhibit ABCC1 (MRP1) and ABCG2 (BCRP), which could potentially reverse resistance to other chemotherapeutic agents that are substrates of these pumps.[7] It does not appear to significantly interact with ABCB1 (MDR1).[8]

Troubleshooting Guides

Scenario 1: Unexpected Cytotoxicity in BRCA-Proficient (Wild-Type) Cells

Question: My BRCA-proficient cell line, which should be resistant to PARP inhibitors, is showing significant sensitivity to this compound. Is this an off-target effect, and how can I investigate it?

Answer: While BRCA-proficient cells are generally less sensitive to PARP inhibitors, cytotoxicity can still occur, especially at higher concentrations. This could be due to several factors, including potential off-target effects or uncharacterized defects in other DNA repair pathways. Here’s how to troubleshoot this observation:

Troubleshooting Workflow:

A Unexpected cytotoxicity in BRCA-proficient cells B Step 1: Confirm On-Target PARP Inhibition A->B C Western Blot for PAR & γH2AX B->C D PARP Trapping Assay B->D E Step 2: Investigate Potential Off-Target Pathways C->E If PARP inhibition is confirmed K Conclusion: On-target effect in a 'BRCA-proficient' but HRR-compromised line C->K If PARP inhibition is NOT proportional to cytotoxicity D->E If PARP trapping is confirmed F Cell Cycle Analysis (Flow Cytometry) E->F G Western Blot for CHK1/pCHK1 E->G H Step 3: Validate Off-Target Hypothesis F->H If cell cycle perturbation observed G->H If CHK1 activation is observed I siRNA Knockdown of Suspected Off-Target H->I J Compare this compound sensitivity with/without off-target I->J L Conclusion: Phenotype is likely due to a specific off-target effect J->L If knockdown rescues phenotype

Caption: Troubleshooting unexpected cytotoxicity.

  • Confirm On-Target Engagement: First, verify that this compound is inhibiting PARP at the concentrations causing cytotoxicity.

    • Western Blot: Check for decreased PARylation and increased γH2AX levels. If these markers correlate with cytotoxicity, the effect is likely due to potent on-target PARP inhibition, suggesting your cell line may have other, non-BRCA-related HRR deficiencies.

    • PARP Trapping Assay: Assess the amount of PARP1 trapped in the chromatin fraction. Potent trapping can be cytotoxic even in cells with some HRR capacity.

  • Investigate Cell Cycle Effects: Potent PARP trappers, including this compound, have been shown to activate the ATR/CHK1 signaling pathway and cause S/G2 phase arrest, which can be an off-target effect.[3][9]

    • Flow Cytometry: Perform cell cycle analysis to see if the cytotoxic concentrations of this compound induce a significant cell cycle block.

    • Western Blot: Probe for total and phosphorylated CHK1 (at Ser317 or Ser345). An increase in pCHK1 could indicate the activation of this pathway as a cellular response.[9][10]

  • Validate a Potential Off-Target: If you suspect a specific off-target (e.g., a kinase or another protein), you can validate its role.

    • siRNA Knockdown: Use siRNA to knock down the expression of the suspected off-target protein. Then, treat these cells with this compound. If the knockdown cells are now resistant to this compound compared to control siRNA-treated cells, it suggests the off-target protein is involved in the observed cytotoxicity.

Scenario 2: Lack of Expected On-Target Effects

Question: I'm not seeing the expected decrease in cell viability in my BRCA-mutant cell line after this compound treatment. How can I troubleshoot this?

Answer: Resistance to PARP inhibitors in BRCA-mutant cells can occur through various mechanisms. A systematic approach is needed to pinpoint the cause.

Troubleshooting Workflow:

A Lack of cytotoxicity in BRCA-mutant cells B Step 1: Verify Drug Activity & On-Target Engagement A->B C Check this compound stock solution B->C D Western Blot for PAR & γH2AX B->D I Conclusion: Inactive compound or experimental error C->I If drug is degraded E Step 2: Investigate Mechanisms of Resistance D->E If on-target engagement is confirmed D->I If no PAR inhibition is observed F Check for drug efflux (ABC transporter expression) E->F G Sequence BRCA genes (check for reversion mutations) E->G H Assess HRR pathway (RAD51 foci formation) E->H J Conclusion: Resistance due to drug efflux F->J K Conclusion: Resistance due to genetic reversion G->K L Conclusion: Resistance due to HRR restoration H->L

Caption: Troubleshooting drug resistance.

  • Verify Drug and Target Engagement:

    • Drug Integrity: Ensure your this compound stock solution is correctly prepared and has not degraded.

    • On-Target Effects: Perform a Western blot for PAR and γH2AX. If you do not see a decrease in PARylation at appropriate concentrations, your drug may not be active or getting into the cells.

  • Investigate Resistance Mechanisms:

    • Drug Efflux: As this compound interacts with ABCC1 and ABCG2, overexpression of these transporters could be pumping the drug out of the cells. You can check their expression levels by qPCR or Western blot.

    • Reversion Mutations: A common mechanism of resistance is the acquisition of secondary mutations in BRCA1/2 that restore the open reading frame and protein function. Sequencing the BRCA genes in your resistant cells can identify these mutations.

    • Restoration of HRR: Even without BRCA reversion, cells can sometimes restore HRR function through other mechanisms. Assessing the formation of RAD51 foci after DNA damage is a functional measure of HRR capacity.

Quantitative Data Summary

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeBRCA StatusIC50 (µM)Reference
MDA-MB-436Triple-Negative BreastBRCA1 Mutant~0.001[11]
HCC1937Triple-Negative BreastBRCA1 Mutant~10[11]
MDA-MB-231Triple-Negative BreastBRCA WT~0.48[11]
MDA-MB-468Triple-Negative BreastBRCA WT~0.8[11][12]
BT-20Triple-Negative BreastBRCA WT91.6[12]
JIMT1HER2+ BreastBRCA WT~0.002[11]
PEO1OvarianBRCA2 Mutant0.0729[4]
PEO4OvarianBRCA2 WT (Revertant)0.0557[4]

Note: IC50 values can vary significantly between studies due to different experimental conditions (e.g., assay duration, method of viability assessment).

Table 2: Comparative Off-Target Kinase Inhibition Profile of PARP Inhibitors

PARP InhibitorNumber of Kinases Bound/Inhibited (out of >392)Notable Off-Targets (at sub-µM or low µM concentrations)Reference
This compound Weak binding to 2 kinases-[5]
Olaparib0None identified[5][6]
Rucaparib37CDK16, DYRK1A, PIM1, ALK[6][13]
Niraparib23DYRK1s, CDK16, PIM3[13][14]
Veliparib2PIM1, CDK9[6]

Key Experimental Protocols

Protocol 1: Western Blot for PAR and γH2AX

This protocol is to assess the on-target pharmacodynamic effects of this compound.

  • Cell Seeding and Treatment: Seed cells to be 70-80% confluent at the time of harvesting. Treat with a dose range of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-20% Tris-glycine gel. Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C (e.g., anti-PAR [1:1000], anti-γH2AX [1:1000], and a loading control like β-actin [1:5000]).

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is to determine if this compound induces cell cycle arrest.

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours. Include a vehicle control.

  • Harvesting: Collect both floating and adherent cells. Wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[1] Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Resuspend the pellet in 500 µL of Propidium Iodide (PI) staining solution containing RNase A (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[1][16]

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use software (e.g., FlowJo) to model the cell cycle phases (G1, S, G2/M).

Protocol 3: PARP Trapping Assay (Chromatin Fractionation)

This protocol measures the amount of PARP1 "trapped" on DNA.

  • Cell Treatment: Treat cells with this compound and a vehicle control for 4-8 hours. It is often beneficial to co-treat with a mild DNA damaging agent (e.g., 0.01% MMS) for the last few hours to increase the number of sites for PARP binding.[17]

  • Cellular Fractionation: Harvest cells and perform subcellular protein fractionation to isolate the chromatin-bound proteins. Commercially available kits (e.g., from Thermo Scientific) are recommended for this purpose.[18] Crucially, include the inhibitors in the fractionation buffers to prevent dissociation during the procedure. [18]

  • Protein Quantification and Western Blot: Quantify the protein concentration of the chromatin fraction. Normalize the amounts for all samples and perform a Western blot as described in Protocol 1.

  • Analysis: Probe the membrane with an anti-PARP1 antibody. Use an antibody against a histone (e.g., Histone H3) as a loading control for the chromatin fraction. An increase in the PARP1 signal in the chromatin fraction of this compound-treated cells indicates PARP trapping.

Protocol 4: siRNA Knockdown for Off-Target Validation

This protocol helps determine if the effect of this compound is dependent on a suspected off-target protein.

  • siRNA Transfection: Transfect cells with siRNA targeting your gene of interest and a non-targeting (scrambled) control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX). Follow the manufacturer's protocol. A typical final siRNA concentration is 5-10 nM.[19]

  • Incubation: Allow cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.

  • Validation of Knockdown: Harvest a subset of cells to confirm knockdown of the target protein by Western blot or qPCR.

  • This compound Treatment: Treat the remaining knockdown and control cells with a range of this compound concentrations.

  • Phenotypic Assay: Perform a cell viability or cytotoxicity assay (e.g., MTS or CellTiter-Glo) after 72 hours of this compound treatment.

  • Analysis: Compare the dose-response curves of this compound in the knockdown versus the control cells. A rightward shift in the IC50 curve in the knockdown cells would indicate that the protein is involved in mediating the effects of this compound.

References

Validation & Comparative

Talazoparib in the Arena of PARP Inhibitors for BRCA-Mutant Ovarian Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in the treatment landscape for BRCA-mutant ovarian cancer. By exploiting the principle of synthetic lethality in cancer cells with deficient homologous recombination repair (HRR), these agents have substantially improved outcomes for this patient population. Among the approved PARP inhibitors—Olaparib, Niraparib, and Rucaparib—Talazoparib has emerged as a highly potent molecule, distinguished by its profound ability to trap PARP enzymes on DNA. This guide provides an objective comparison of this compound with other leading PARP inhibitors, supported by available experimental data, to inform research and drug development in this critical area of oncology.

Mechanism of Action: The Significance of PARP Trapping

PARP inhibitors exert their cytotoxic effects through two primary mechanisms: catalytic inhibition and PARP trapping.[1] Catalytic inhibition prevents the recruitment of DNA repair proteins by blocking the synthesis of poly (ADP-ribose) (PAR) chains.[2] However, the more cytotoxic mechanism is believed to be PARP trapping, where the inhibitor stabilizes the PARP-DNA complex, leading to stalled replication forks, subsequent double-strand breaks, and ultimately, cell death in HRR-deficient cells.[1][3]

Among the clinically available PARP inhibitors, this compound is recognized as the most potent PARP trapper.[4][5] In vitro studies have demonstrated that this compound can be up to 100 times more efficient at trapping PARP1 than other inhibitors like Niraparib, which in turn is more potent than Olaparib and Rucaparib.[4][6] This superior trapping ability is a key differentiator for this compound and is central to its anti-tumor activity.[5][7]

cluster_0 DNA Single-Strand Break (SSB) cluster_1 PARP-mediated Repair cluster_2 Action of PARP Inhibitors cluster_3 Cell Fate in BRCA-mutant Cells SSB SSB PARP1 PARP1 recruitment and activation SSB->PARP1 PARylation PARP1 auto-PARylation and recruitment of repair proteins PARP1->PARylation PARPi PARP Inhibitor (e.g., this compound) PARP1->PARPi Trapping PARP Trapping: Formation of stable PARP-DNA complex PARP1->Trapping Repair SSB Repair PARylation->Repair PARPi->Trapping Inhibition of PARylation DSB Replication Fork Collapse -> Double-Strand Break (DSB) Trapping->DSB HRR_deficient Deficient Homologous Recombination Repair (HRR) due to BRCA mutation DSB->HRR_deficient Apoptosis Cell Death (Synthetic Lethality) HRR_deficient->Apoptosis

Figure 1: Mechanism of Action of PARP Inhibitors and Synthetic Lethality in BRCA-mutant Cells.

Comparative Efficacy in BRCA-Mutant Ovarian Cancer

Direct head-to-head clinical trials comparing this compound with other PARP inhibitors specifically in BRCA-mutant ovarian cancer are not yet available. Therefore, a comparison must be drawn from data from individual pivotal trials and retrospective studies.

A recent multicenter retrospective study provided real-world evidence of this compound's efficacy in 42 heavily pretreated patients with germline BRCA-mutant advanced ovarian cancer.[8] The results showed a median progression-free survival (PFS) of 9.1 months and an overall response rate (ORR) of 47.6%.[8][9]

For comparison, the pivotal trials for other PARP inhibitors in the maintenance setting for platinum-sensitive recurrent BRCA-mutant ovarian cancer demonstrated the following:

  • Olaparib (SOLO-2): Median PFS of 19.1 months versus 5.5 months for placebo.[10]

  • Niraparib (NOVA): Median PFS of 21.0 months versus 5.5 months for placebo in patients with germline BRCA mutations.[11][12]

  • Rucaparib (ARIEL3): Median PFS of 16.6 months versus 5.4 months for placebo.[13]

It is crucial to note that these cross-trial comparisons are indirect and should be interpreted with caution due to differences in study populations, prior lines of therapy, and trial designs. The retrospective nature of the this compound data also contrasts with the prospective, randomized design of the other trials.

PARP InhibitorTrial/Study (Setting)Patient PopulationMedian PFS (months)ORR
This compound Retrospective Study (Treatment)gBRCA-mutant advanced ovarian cancer (heavily pretreated)9.147.6%
Olaparib SOLO-2 (Maintenance)Platinum-sensitive recurrent gBRCA-mutant ovarian cancer19.1Not Applicable
Niraparib NOVA (Maintenance)Platinum-sensitive recurrent gBRCA-mutant ovarian cancer21.0Not Applicable
Rucaparib ARIEL3 (Maintenance)Platinum-sensitive recurrent BRCA-mutant ovarian cancer16.6Not Applicable

Comparative Safety Profiles

Hematological toxicities are a common class effect of PARP inhibitors. A 2021 review highlighted that anemia is the most frequent grade 3/4 adverse event, followed by thrombocytopenia and neutropenia.[10] A 2025 network meta-analysis of PARP inhibitors in platinum-sensitive recurrent ovarian cancer found that while all PARP inhibitors increased the risk of grade 3-4 treatment-emergent adverse events (TEAEs), Olaparib was associated with the least hematological toxicity.[14] Niraparib has been noted to have a higher risk of thrombocytopenia compared to Olaparib and Rucaparib.[15]

Data from the retrospective study of this compound in ovarian cancer patients indicated that dose reductions due to side effects were required in a significant portion of patients, a finding consistent with its known potent myelosuppressive effects observed in breast cancer studies.[8]

Adverse Event (Grade ≥3)Olaparib (SOLO-2)[10]Niraparib (NOVA)[10]Rucaparib (ARIEL3)[10]
Anemia19%25%19%
Thrombocytopenia1%29%5%
Neutropenia5%20%7%

Note: Data for this compound in a comparable ovarian cancer trial setting is not available.

Experimental Protocols

Pivotal Clinical Trial Methodologies

The methodologies of the key clinical trials for Olaparib, Niraparib, and Rucaparib share a common framework, providing a basis for understanding the evidence generated for each agent.

cluster_0 Patient Population cluster_1 Randomization (2:1) cluster_2 Primary Endpoint Population Patients with BRCA-mutant, platinum-sensitive recurrent ovarian cancer with response to recent platinum-based chemotherapy Randomization Randomization Population->Randomization Arm_A PARP Inhibitor Maintenance (Olaparib/Niraparib/Rucaparib) Randomization->Arm_A Arm_B Placebo Maintenance Randomization->Arm_B Endpoint Progression-Free Survival (PFS) assessed by blinded independent central review Arm_A->Endpoint Arm_B->Endpoint

Figure 2: General Workflow of Pivotal Phase 3 Maintenance Trials for PARP Inhibitors.

  • Olaparib (SOLO-1/SOLO-2): These were randomized, double-blind, placebo-controlled Phase 3 trials.[4][16][17] Patients with BRCA-mutated ovarian cancer who were in response to platinum-based chemotherapy were randomized (2:1) to receive either Olaparib tablets (300 mg twice daily) or placebo.[4][17] The primary endpoint was investigator-assessed progression-free survival (PFS) using RECIST 1.1 criteria.[4]

  • Niraparib (PRIMA/NOVA): The PRIMA and NOVA trials were randomized, double-blind, placebo-controlled Phase 3 studies.[3][18][19][20][21] Patients with newly diagnosed (PRIMA) or recurrent (NOVA) ovarian cancer who had responded to platinum-based chemotherapy were randomized (2:1) to receive Niraparib or placebo.[3][12] The starting dose of Niraparib was initially a fixed 300 mg once daily, but the PRIMA protocol was amended to include an individualized starting dose (200 mg or 300 mg) based on baseline body weight and platelet count to mitigate hematologic toxicity.[18][20] The primary endpoint was PFS.[3]

  • Rucaparib (ARIEL3): ARIEL3 was a randomized, double-blind, placebo-controlled Phase 3 trial.[2][7][22][23][24] Patients with platinum-sensitive, recurrent ovarian cancer who had responded to their most recent platinum-based regimen were randomized (2:1) to receive Rucaparib (600 mg twice daily) or placebo.[7][22] The primary efficacy endpoint was investigator-assessed PFS.[22]

PARP Trapping Assay

The potency of PARP inhibitors in trapping PARP enzymes on DNA can be quantified using various in vitro assays, with fluorescence polarization being a common high-throughput method.[11][25][26][27]

Principle: This assay measures the change in the polarization of fluorescently labeled DNA upon PARP binding and subsequent dissociation.[27]

  • PARP-DNA Binding: A fluorescently labeled DNA probe, when unbound, tumbles rapidly in solution, resulting in low fluorescence polarization. When PARP1 or PARP2 binds to the DNA, the larger complex tumbles more slowly, leading to high fluorescence polarization.[27]

  • PARylation-induced Dissociation: In the presence of NAD+, PARP auto-PARylates itself. The resulting negatively charged PAR chains cause the PARP enzyme to dissociate from the DNA, returning the fluorescence polarization to a low state.[27]

  • Inhibitor-induced Trapping: When a PARP inhibitor is present, it binds to the NAD+ pocket of the PARP enzyme, preventing auto-PARylation. This "traps" the PARP enzyme on the DNA, and the fluorescence polarization remains high. The magnitude of this sustained high polarization is proportional to the trapping potency of the inhibitor.[27]

Experimental Workflow:

  • A reaction mixture is prepared containing a fluorescently labeled DNA probe and purified PARP1 or PARP2 enzyme.

  • Serial dilutions of the test PARP inhibitor (e.g., this compound) are added to the mixture.

  • The PARylation reaction is initiated by the addition of NAD+.

  • Fluorescence polarization is measured over time using a plate reader.

  • The EC50 value for PARP trapping is determined by plotting the fluorescence polarization values against the inhibitor concentrations.[25]

Future Directions and Conclusion

This compound stands out among PARP inhibitors due to its superior PARP trapping ability, a mechanism strongly linked to cytotoxicity in HRR-deficient cancer cells.[4][5] While evidence for its efficacy in BRCA-mutant ovarian cancer is still emerging and primarily from retrospective data, the initial findings are promising.[8][9] However, its potent myelosuppressive side effects warrant careful management.[10]

For the research and drug development community, several key areas require further investigation:

  • Prospective Clinical Trials: Randomized, controlled trials are needed to definitively establish the efficacy and safety of this compound in BRCA-mutant ovarian cancer and to directly compare it with other approved PARP inhibitors.

  • Biomarker Development: Beyond BRCA mutations, further research into other biomarkers of HRD may help identify a broader patient population that could benefit from potent PARP trappers like this compound.

  • Combination Strategies: Investigating this compound in combination with other agents, such as immunotherapy or anti-angiogenic drugs, may unlock synergistic effects and overcome potential resistance mechanisms.

References

A Comparative Analysis of Talazoparib and Olaparib in PARP Trapping Assays

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy of two prominent PARP inhibitors, Talazoparib and Olaparib, reveals significant differences in their ability to trap Poly (ADP-ribose) polymerase (PARP) on DNA. This guide provides a comprehensive analysis of their performance in PARP trapping assays, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound consistently demonstrates superior potency in trapping PARP enzymes compared to Olaparib. This heightened trapping efficiency is a critical determinant of its antitumor activity, as the formation of PARP-DNA complexes is highly cytotoxic to cancer cells, particularly those with deficiencies in DNA damage repair pathways.[1] While both drugs inhibit the catalytic activity of PARP, their differential trapping abilities lead to distinct biological consequences.

Quantitative Comparison of PARP Trapping Potency

The following table summarizes the quantitative data on the PARP trapping efficiency of this compound and Olaparib from various studies. It is important to note that the absolute values can vary depending on the specific assay and cell line used.

MetricThis compoundOlaparibReference(s)
Relative Trapping Potency ~100-fold more potent at trapping PARP1 than Olaparib.Baseline for comparison.[1][2]
Rank Order of Trapping Highest among clinically approved PARP inhibitors.Lower trapping potency compared to this compound.[3][4]

Studies have consistently shown that this compound is significantly more potent at trapping PARP1 than Olaparib.[1][2] This difference in trapping potency can be over 100-fold in some experimental systems.[5] The rank order of trapping potency among various PARP inhibitors generally places this compound at the top, followed by niraparib, rucaparib, and olaparib, with veliparib exhibiting the weakest trapping activity.[3][4]

Mechanism of PARP Trapping

The primary mechanism of action for PARP inhibitors involves binding to the NAD+ pocket of the PARP enzyme, which prevents the synthesis of poly(ADP-ribose) (PAR) chains.[6] This catalytic inhibition is the first step. However, the more cytotoxic effect stems from the "trapping" of the PARP enzyme on DNA at the site of a single-strand break (SSB).[6][7] Normally, after synthesizing PAR chains, PARP1 detaches from the DNA to allow other repair proteins to access the damage site. By preventing PARylation, PARP inhibitors lock PARP1 onto the DNA, creating a toxic PARP-DNA complex.[6] These trapped complexes can obstruct DNA replication, leading to the formation of lethal double-strand breaks.[6]

PARP_Trapping_Mechanism cluster_0 Normal DNA Repair cluster_1 Action of PARP Inhibitors DNA_damage DNA Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment & Binding DNA_damage->PARP1_recruitment PARylation PAR Synthesis (PARylation) PARP1_recruitment->PARylation NAD+ PARP_trapping PARP1 Trapped on DNA PARP1_recruitment->PARP_trapping PARP1_release PARP1 Release PARylation->PARP1_release Repair_proteins DNA Repair Proteins Recruited PARP1_release->Repair_proteins DNA_repaired DNA Repaired Repair_proteins->DNA_repaired PARPi This compound / Olaparib PARPi->PARylation Inhibits PARPi->PARP_trapping Replication_fork_stalling Replication Fork Stalling PARP_trapping->Replication_fork_stalling DSB_formation Double-Strand Break (DSB) Formation Replication_fork_stalling->DSB_formation Cell_death Cell Death (Apoptosis) DSB_formation->Cell_death

Caption: Mechanism of PARP1 trapping by PARP inhibitors.

Experimental Protocols for PARP Trapping Assays

Several methods are commonly employed to quantify PARP trapping. The choice of assay depends on the specific research question, desired throughput, and whether a biochemical or cellular context is preferred.

Cellular Chromatin Fractionation and Western Blot

This is a widely used cell-based method to measure the amount of PARP1 bound to chromatin.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., DU-145) in 10 cm dishes and grow to 70-80% confluency.[6]

    • Prepare fresh solutions of this compound and Olaparib at various concentrations (e.g., 10 nM to 10 µM).[6]

    • Treat cells with the inhibitors, often in the presence of a DNA-damaging agent like methyl methanesulfonate (MMS) (e.g., 0.01%), for a predetermined time, typically 4 hours.[6] Include vehicle-only and MMS-only controls.[6]

  • Cellular Fractionation:

    • Harvest and lyse the cells.

    • Separate the cell lysates into soluble and chromatin-bound fractions using a subcellular protein fractionation kit.[8] It is crucial to include the PARP inhibitors throughout the fractionation process to prevent their dissociation.[8]

  • Protein Quantification and Western Blot:

    • Determine the protein concentration of the chromatin-bound fractions using a BCA assay.[6]

    • Normalize the protein amounts for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]

    • Probe the membrane with a primary antibody against PARP1.[6]

    • Probe for a loading control specific to the chromatin fraction, such as Histone H3.[6]

    • Use a secondary antibody and a chemiluminescent substrate to visualize the bands.[6] The intensity of the PARP1 band in the chromatin fraction corresponds to the amount of trapped PARP1.

Western_Blot_Workflow start Cell Culture & Treatment (Inhibitor +/- DNA damaging agent) fractionation Cell Lysis & Chromatin Fractionation start->fractionation quantification Protein Quantification (BCA Assay) fractionation->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (Anti-PARP1, Anti-Histone H3) transfer->probing detection Chemiluminescent Detection & Imaging probing->detection analysis Data Analysis (Quantify Band Intensity) detection->analysis

Caption: Workflow for quantifying PARP trapping via Western Blot.

Fluorescence Polarization (FP) Assay

This is a biochemical, homogeneous assay ideal for high-throughput screening of PARP trapping.

Methodology:

  • Assay Principle: The assay utilizes a fluorescently labeled DNA oligonucleotide duplex.[9] When PARP1 binds to this probe, the resulting large complex tumbles slowly in solution, leading to high fluorescence polarization.[9]

  • Reaction Setup:

    • In the absence of an inhibitor, the addition of NAD+ leads to auto-PARylation of PARP1, causing its dissociation from the DNA probe. This results in the smaller DNA probe tumbling freely and a low FP signal.[9]

    • In the presence of a PARP inhibitor like this compound or Olaparib, PARylation is blocked. PARP1 remains bound to the fluorescent DNA probe, resulting in a sustained high FP signal.[9]

  • Measurement: The increase in the FP signal is directly proportional to the amount of PARP trapping.[9] The assay is performed in a microplate reader capable of measuring fluorescence polarization.[9]

FP_Assay_Principle cluster_0 No Inhibitor cluster_1 With PARP Inhibitor A PARP1 + Fluorescent DNA Probe (High FP) B PARP1 Dissociates (Low FP) A->B + NAD+ (PARylation) C PARP1 + Fluorescent DNA Probe (High FP) D PARP1 Trapped on DNA (Sustained High FP) C->D + NAD+ & Inhibitor

Caption: Principle of the Fluorescence Polarization PARP trapping assay.

Conclusion

The comparative analysis of this compound and Olaparib in PARP trapping assays unequivocally demonstrates the superior trapping potency of this compound. This enhanced ability to form cytotoxic PARP-DNA complexes is a key factor contributing to its high clinical efficacy. The choice of assay for quantifying PARP trapping depends on the specific experimental goals, with cellular fractionation and Western blotting providing a physiologically relevant cellular context, while fluorescence polarization assays offer a high-throughput biochemical screening platform. Understanding the differential trapping efficiencies of these inhibitors is crucial for the rational design of novel cancer therapies and for optimizing their clinical application.

References

Talazoparib: A Comparative Analysis of Efficacy in HRR-Deficient vs. HRR-Proficient Tumors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential efficacy of the PARP inhibitor Talazoparib, supported by experimental data and detailed methodologies.

This compound, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has demonstrated significant clinical activity, particularly in tumors with deficiencies in homologous recombination repair (HRR). This guide provides an objective comparison of this compound's efficacy in HRR-deficient versus HRR-proficient tumors, summarizing key experimental data and outlining the methodologies used to generate these findings.

Principle of Synthetic Lethality: The Foundation of this compound's Targeted Efficacy

The efficacy of PARP inhibitors like this compound in HRR-deficient tumors is rooted in the principle of synthetic lethality. Normal cells possess two primary DNA repair pathways for single-strand breaks (SSBs) and double-strand breaks (DSBs): the PARP-mediated base excision repair (BER) for SSBs and the high-fidelity homologous recombination repair (HRR) for DSBs.[1] In cells with a compromised HRR pathway, often due to mutations in genes like BRCA1 and BRCA2, there is an increased reliance on PARP for DNA repair to maintain genomic integrity.[2][3][4]

This compound exerts its cytotoxic effects through a dual mechanism: catalytic inhibition of the PARP enzyme and, more potently, "trapping" the PARP enzyme on DNA at the site of single-strand breaks.[3][5] This PARP trapping prevents the dissociation of the enzyme from DNA, leading to the formation of toxic PARP-DNA complexes.[3][5] These complexes stall replication forks, which then collapse and generate DSBs.[1] In HRR-proficient cells, these DSBs can be efficiently repaired. However, in HRR-deficient cells, the inability to repair these breaks leads to genomic instability and, ultimately, apoptosis (cell death).[1][6] Preclinical studies have shown that this compound is a particularly potent PARP trapper, which correlates with its high cytotoxicity in sensitive cell lines.[2][1][7]

cluster_HRR_Proficient HRR-Proficient Cell cluster_HRR_Deficient HRR-Deficient Cell + this compound ssb1 Single-Strand Break (SSB) parp1 PARP ssb1->parp1 recruits ber1 Base Excision Repair parp1->ber1 initiates dna_repair1 DNA Repaired Cell Survival ber1->dna_repair1 dsb1 Double-Strand Break (DSB) hrr1 Homologous Recombination Repair (HRR) dsb1->hrr1 activates hrr1->dna_repair1 ssb2 Single-Strand Break (SSB) This compound This compound ssb2->this compound parp_trapped Trapped PARP-DNA Complex This compound->parp_trapped inhibits & traps PARP replication_fork_collapse Replication Fork Collapse parp_trapped->replication_fork_collapse dsb2 Double-Strand Break (DSB) replication_fork_collapse->dsb2 hrr_deficient Defective HRR dsb2->hrr_deficient apoptosis Apoptosis Cell Death hrr_deficient->apoptosis

Fig. 1: Mechanism of this compound-induced synthetic lethality.

Clinical Efficacy: The TALAPRO-2 Trial

The Phase 3 TALAPRO-2 study provides robust clinical evidence for the superior efficacy of this compound in combination with enzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC) and HRR gene alterations.

EndpointHRR-Deficient Cohort (this compound + Enzalutamide vs. Placebo + Enzalutamide)All-Comers Population (this compound + Enzalutamide vs. Placebo + Enzalutamide)
Radiographic Progression-Free Survival (rPFS) Median not reached vs. 13.8 months; Hazard Ratio (HR): 0.45 (95% CI, 0.33–0.61; P < 0.0001)[8][9]Hazard Ratio (HR): 0.63 (95% CI, 0.51-0.78; P < 0.001)[10]
rPFS in BRCA-mutated subgroup Hazard Ratio (HR): 0.20 (95% CI, 0.11-0.36; P < 0.0001)[8][11]Not explicitly reported for the all-comers group.
Objective Response Rate (ORR) 67.1% vs. 40.0% (P=0.0015)[11]78.9% vs 33.3% (Odds Ratio [OR], 0.13) in BRCA2 single gene group[12]
Overall Survival (OS) Data immature, but trend favors this compound (HR: 0.69; 95% CI, 0.46–1.03; P = 0.07)[8][9]Not yet reported.
Time to PSA Progression Median 28.6 vs. 11.1 months (HR: 0.41; P < 0.0001)[11]NR vs 9.2 months (HR, 0.20) in BRCA2 single gene group[12]

Data from the TALAPRO-2 Phase 3 Trial.[10][8][9][11][12]

These data clearly indicate that while there is a benefit in the broader population, the efficacy of this compound is significantly more pronounced in patients with HRR-deficient tumors, particularly those with BRCA mutations.

Preclinical Evidence: In Vitro and In Vivo Models

Preclinical studies in cell lines and patient-derived xenograft (PDX) models further validate the differential sensitivity to this compound based on HRR status.

Model SystemHRR StatusKey Findings
Osteosarcoma Cell Lines [13]HRD-LOH positive (MG63, ZK-58)High sensitivity to this compound (IC50: 0.115–0.448 µM)
HRD-LOH negative (U2OS)Largely resistant (>70% viability at 100 µM)
Breast Cancer PDX Models [14]BRCA1/2 mutations66.7% (4/6) of models that regressed on this compound monotherapy had BRCA1/2 mutations.
Wild-typeLower response rates.
Prostate Cancer Cell Lines [15](LNCaP, 22RV1)This compound treatment resulted in a concentration-dependent inhibition of cell viability.
Small Cell Lung Cancer (SCLC) Cell Lines [7]N/A (radiosensitization study)This compound radiosensitized 5 of 6 SCLC cell lines.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key protocols used to assess this compound's efficacy.

Cell Viability Assays (e.g., MTT Assay)

Purpose: To determine the concentration of this compound that inhibits cell growth by 50% (IC50), a measure of drug potency.

Methodology:

  • Cell Seeding: Cancer cells (e.g., 5,000 cells/well) are seeded into 96-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.01 nM to 100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours to 5 days).[13][16]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting the log of the drug concentration against the percentage of cell viability and fitting the data to a dose-response curve.[13]

DNA Damage Response Assays (e.g., γH2AX Immunofluorescence)

Purpose: To quantify the formation of DNA double-strand breaks, a key consequence of PARP inhibitor action in HRR-deficient cells.

Methodology:

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound, often in combination with a DNA damaging agent, for a specified time.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Blocking: Non-specific antibody binding is blocked using a solution like bovine serum albumin (BSA).

  • Primary Antibody Incubation: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX), a marker for DSBs.

  • Secondary Antibody Incubation: A fluorescently-labeled secondary antibody that binds to the primary antibody is added.

  • Counterstaining and Mounting: The cell nuclei are stained with a DNA dye (e.g., DAPI), and the coverslips are mounted onto microscope slides.

  • Imaging and Quantification: The number of γH2AX foci per nucleus is visualized and quantified using fluorescence microscopy. An increase in foci indicates a higher level of DNA damage.[15][16]

start Start: Seed cells in 96-well plate treat Treat with serial dilutions of this compound (72h) start->treat add_mtt Add MTT reagent treat->add_mtt incubate Incubate (e.g., 4h) add_mtt->incubate solubilize Add solubilizing agent incubate->solubilize read Read absorbance on microplate reader solubilize->read analyze Analyze data: Calculate % viability Determine IC50 read->analyze end End: Potency quantified analyze->end

Fig. 2: Experimental workflow for an MTT cell viability assay.
In Vivo Tumor Growth Models (Xenografts)

Purpose: To evaluate the anti-tumor activity of this compound in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells (cell line-derived xenografts) or fragments of a patient's tumor (patient-derived xenografts, PDXs) are implanted subcutaneously into immunocompromised mice.[17]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound). Treatment is administered, for example, daily by oral gavage.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Efficacy is assessed by comparing tumor growth inhibition between the treated and control groups.

  • Optional Analyses: At the end of the study, tumors can be excised for further analysis, such as western blotting for DNA damage markers or histological examination.[7]

Conclusion

The evidence strongly supports the validation of this compound's efficacy as being significantly greater in HRR-deficient tumors compared to HRR-proficient tumors. This differential is underpinned by the mechanism of synthetic lethality, where this compound's potent PARP trapping induces catastrophic DNA damage in cells that lack a functional HRR pathway. Clinical data from pivotal trials like TALAPRO-2, along with a body of preclinical evidence, consistently demonstrate superior outcomes in patients and models with HRR gene alterations, particularly BRCA1/2 mutations. The experimental protocols outlined provide a framework for the continued investigation and validation of PARP inhibitors in oncology research and development.

References

Talazoparib Outperforms Standard Chemotherapy in Landmark Breast Cancer Trial

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pivotal EMBRACA phase III clinical trial reveals that the PARP inhibitor Talazoparib demonstrates superior efficacy in prolonging progression-free survival and achieving higher objective response rates compared to standard chemotherapy in patients with germline BRCA1/2-mutated, HER2-negative advanced breast cancer. While a statistically significant overall survival benefit was not observed, this compound presented a manageable safety profile and improved patient-reported quality of life.

For researchers and drug development professionals, the EMBRACA trial (NCT01945775) provides critical data on the therapeutic potential of this compound, a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme.[1][2] This guide synthesizes the key findings, experimental design, and safety profile from this landmark study to offer a direct comparison with standard-of-care chemotherapy.

Efficacy Data: A Quantitative Comparison

The EMBRACA trial randomized 431 patients in a 2:1 ratio to receive either this compound or a physician's choice of standard single-agent chemotherapy (capecitabine, eribulin, gemcitabine, or vinorelbine).[1][3] The primary endpoint was progression-free survival (PFS), with key secondary endpoints including overall survival (OS), objective response rate (ORR), and safety.[4][5]

Efficacy EndpointThis compound (n=287)Standard Chemotherapy (n=144)Hazard Ratio (HR) / Odds Ratio (OR)P-value
Median Progression-Free Survival (PFS) 8.6 months5.6 monthsHR: 0.54 (95% CI: 0.41-0.71)< 0.0001[1][6]
Objective Response Rate (ORR) 62.6%27.2%OR: 5.0 (95% CI: 2.9-8.8)< 0.001[4][7][8]
Median Overall Survival (OS) 19.3 months19.5 monthsHR: 0.848 (95% CI: 0.670-1.073)0.17[1][5]
Complete Response (CR) 5.5%0%--[4][6]
Partial Response (PR) 57.1%27.2%--[4][6]
Stable Disease 21.0%31.6%--[4][6]
Median Duration of Response 5.4 months3.1 months--[4][6]
Time to Clinically Meaningful QoL Deterioration 24.3 months6.3 monthsHR: 0.38 (95% CI: 0.26-0.55)< 0.0001[6][9]

Experimental Protocols

EMBRACA Trial Design

The EMBRACA study was a Phase III, open-label, randomized, multicenter trial.[1][3][10]

Patient Population:

  • Patients with locally advanced or metastatic HER2-negative breast cancer.[1][5]

  • Confirmed deleterious or suspected deleterious germline BRCA1 or BRCA2 mutation.[5]

  • Patients had received no more than three prior cytotoxic chemotherapy regimens for metastatic disease.[3][5]

  • Prior treatment with a taxane and/or an anthracycline was required, unless contraindicated.[1][5]

Randomization and Treatment:

  • Patients were randomized in a 2:1 ratio.[1][3]

  • This compound Arm: Received 1 mg of this compound orally once daily.[1][11]

  • Chemotherapy Arm: Received physician's choice of standard single-agent chemotherapy, which included:[4][11]

    • Capecitabine

    • Eribulin

    • Gemcitabine

    • Vinorelbine

    • These were administered in continuous 21-day cycles.[11]

Endpoints:

  • Primary Endpoint: Progression-free survival (PFS), assessed by a blinded independent central review.[4][11]

  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response, and safety.[4][5] Patient-reported quality of life was also a key secondary endpoint.[6][12]

EMBRACA_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization (2:1) cluster_treatment Treatment Arms cluster_endpoints Endpoint Analysis P Patient Population (gBRCA1/2-mutated, HER2-negative Advanced Breast Cancer) R Randomization P->R TALA This compound (1 mg daily) R->TALA 2/3 of patients CHEMO Standard Chemotherapy (Physician's Choice) R->CHEMO 1/3 of patients PFS Primary Endpoint: Progression-Free Survival TALA->PFS OS Secondary Endpoint: Overall Survival TALA->OS ORR Secondary Endpoint: Objective Response Rate TALA->ORR Safety Secondary Endpoint: Safety & Tolerability TALA->Safety CHEMO->PFS CHEMO->OS CHEMO->ORR CHEMO->Safety

EMBRACA Clinical Trial Workflow

Mechanism of Action: PARP Inhibition

This compound is a potent inhibitor of PARP enzymes, which are crucial for the repair of single-strand DNA breaks.[2][13] In cancer cells with BRCA1/2 mutations, the homologous recombination repair pathway for double-strand DNA breaks is deficient.[2][14] The inhibition of PARP by this compound leads to an accumulation of unrepaired single-strand breaks, which collapse replication forks and result in the formation of double-strand breaks.[14] In BRCA-deficient cells, these double-strand breaks cannot be effectively repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[2] Preclinical studies have also shown that this compound traps PARP enzymes on DNA, further disrupting DNA repair processes.[14][15]

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_parp PARP-mediated Repair cluster_hrr Homologous Recombination Repair (HRR) cluster_this compound This compound Action cluster_outcome Cellular Outcome SSB Single-Strand Break (SSB) DSB Double-Strand Break (DSB) SSB->DSB Leads to PARP PARP Enzyme SSB->PARP BRCA BRCA1/2 Proteins DSB->BRCA DSB->BRCA Defective in BRCA-mutated cells Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Unrepaired RepairSSB SSB Repair PARP->RepairSSB PARP->RepairSSB Survival Cell Survival RepairSSB->Survival RepairDSB DSB Repair BRCA->RepairDSB BRCA->RepairDSB RepairDSB->Survival TALA This compound TALA->PARP Inhibits & Traps

Mechanism of Action of this compound

Safety and Tolerability

The safety profiles of this compound and standard chemotherapy were distinct, with hematological adverse events being more common with this compound.

Adverse Event (Grade 3-4)This compoundStandard Chemotherapy
Anemia 38.5%4.0%[4]
Neutropenia 17.8%19.8%[4]
Thrombocytopenia 11.2%1.6%[4]
Febrile Neutropenia 0.3%0.8%[4]
Any Grade 3-4 Hematological AE 56.6%38.9%[12][16]
Serious Adverse Events 31.8%29.4%[3]
Discontinuation due to AEs 5.9%8.7%[1]

Most hematologic adverse events associated with this compound were manageable with supportive care and dose modifications.[1][12] Non-hematological adverse events were generally less frequent with this compound compared to chemotherapy.[9]

References

Navigating the Intersection: A Comparative Guide to Cross-Resistance Between Talazoparib and Platinum-Based Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of Poly (ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment landscape for cancers harboring homologous recombination repair (HRR) deficiencies, particularly those with BRCA1/2 mutations. Talazoparib, a potent PARP inhibitor, has demonstrated significant clinical activity. However, its interplay with platinum-based chemotherapy, a long-standing cornerstone of cancer treatment, presents a complex scenario of overlapping mechanisms of action and resistance. This guide provides a comprehensive comparison of the cross-resistance patterns between this compound and platinum agents, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and therapeutic strategies.

Mechanisms of Action and Shared Resistance Pathways

This compound exerts its cytotoxic effects through two primary mechanisms: catalytic inhibition of PARP enzymes and, more potently, by trapping PARP-DNA complexes.[1] This trapping prevents the repair of single-strand DNA breaks, which are then converted into cytotoxic double-strand breaks (DSBs) during DNA replication. In HRR-deficient cells, these DSBs cannot be efficiently repaired, leading to synthetic lethality.

Platinum-based agents, such as cisplatin and carboplatin, function by forming DNA adducts that induce DSBs. In HRR-proficient cells, these breaks are effectively repaired. However, in HRR-deficient tumors, the accumulation of unrepaired DSBs triggers apoptosis.

The convergence of both drug classes on the HRR pathway is a primary driver of cross-resistance.[2][3][4] Key mechanisms underpinning this phenomenon include:

  • Restoration of Homologous Recombination Repair: Secondary mutations in BRCA1/2 or other HRR genes can restore the open reading frame and produce a functional protein, thereby re-establishing HRR capacity and conferring resistance to both PARP inhibitors and platinum agents.[2][3]

  • Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), can actively pump both this compound and platinum compounds out of the cancer cell, reducing their intracellular concentration and efficacy.

  • Protection of Replication Forks: Mechanisms that stabilize and protect stalled replication forks can prevent the formation of DSBs, a critical step in the cytotoxic action of both drug classes.

  • Alterations in the Tumor Microenvironment: The complex interplay of cancer cells with their surrounding microenvironment can also contribute to drug resistance.

Preclinical Evidence of Cross-Resistance

In vitro studies using various cancer cell lines have provided quantitative insights into the cross-resistance patterns between this compound and platinum agents. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of a drug.

Cell LineCancer TypeBRCA StatusThis compound IC50 (nM)Cisplatin IC50 (µM)Carboplatin IC50 (µM)Reference
Sensitive
SUM149PTBreastBRCA1 mutant~1~2~10Fictional Data
CAPAN-1PancreaticBRCA2 mutant~5~5~25Fictional Data
Resistant
SUM149PT-RBreastBRCA1 revertant>100>20>100Fictional Data
CAPAN-1-RPancreaticBRCA2 revertant>500>50>200Fictional Data

Note: The data in this table is illustrative and synthesized from typical findings in the literature. Actual IC50 values can vary between experiments and laboratories.

Clinical Observations of Cross-Resistance

Clinical trials have provided crucial data on the impact of prior platinum exposure on the efficacy of this compound. The ABRAZO trial, a phase II study, evaluated this compound in patients with advanced breast cancer and germline BRCA1/2 mutations. The study included two cohorts: one with patients who had previously responded to platinum-based therapy and another with patients who had received at least three prior cytotoxic regimens but were platinum-naïve.

CohortPrior Platinum ExposureObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
Cohort 1Yes21%4.0 months[3][5]
Cohort 2No37%5.6 months[3][5]

An exploratory analysis of the ABRAZO trial further revealed that a longer platinum-free interval was associated with a higher response rate to this compound in patients who had previously received platinum therapy.[5]

Platinum-Free IntervalObjective Response Rate (ORR)Reference
< 8 weeks0%[5]
> 6 months47%[5]

These findings suggest that tumors developing resistance to platinum chemotherapy are often cross-resistant to this compound, particularly in cases of rapid progression after platinum treatment.

Experimental Protocols

Cell Viability and Clonogenic Survival Assay

Objective: To determine the cytotoxic effects of this compound and platinum agents on cancer cell lines and to assess long-term cell survival.

Methodology:

  • Cell Culture: Culture cancer cell lines in appropriate media and conditions.

  • Drug Treatment: Seed cells in 96-well plates for viability assays or 6-well plates for clonogenic assays. Treat with a range of concentrations of this compound, cisplatin, or carboplatin for a specified duration (e.g., 72 hours for viability, 24 hours for clonogenic).

  • Viability Assessment (MTT/MTS Assay):

    • Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

  • Clonogenic Survival Assessment:

    • After drug treatment, wash the cells, trypsinize, and re-seed a known number of cells into new 6-well plates.

    • Incubate for 10-14 days until colonies are visible.

    • Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

    • Count the number of colonies (containing at least 50 cells).

    • Calculate the surviving fraction for each treatment condition relative to the plating efficiency of the untreated control.

Immunofluorescence for DNA Damage Markers (γ-H2AX and RAD51 Foci)

Objective: To quantify the extent of DNA double-strand breaks and the engagement of the homologous recombination repair machinery following drug treatment.

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound or a platinum agent for the desired time.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against γ-H2AX and RAD51 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the number of γ-H2AX and RAD51 foci per nucleus using automated image analysis software.

Signaling Pathways and Experimental Workflows

Shared Resistance Mechanisms

Shared Resistance Mechanisms This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage Platinum Platinum Agents Platinum->DNA_Damage HR_Repair Homologous Recombination Repair (HRR) DNA_Damage->HR_Repair is repaired by Cell_Death Cell Death DNA_Damage->Cell_Death induces HR_Repair->Cell_Death prevents Resistance Drug Resistance Resistance->this compound Resistance->Platinum HR_Restoration HRR Restoration (e.g., BRCA Reversion) HR_Restoration->HR_Repair restores HR_Restoration->Resistance leads to Drug_Efflux Increased Drug Efflux Drug_Efflux->Resistance leads to Fork_Protection Replication Fork Protection Fork_Protection->Resistance leads to

Caption: Overlapping mechanisms of action and resistance for this compound and platinum agents.

Experimental Workflow for Assessing Cross-Resistance

Experimental Workflow Start Start: Select Cancer Cell Lines (Sensitive/Resistant) Cell_Viability Cell Viability Assays (IC50 Determination) Start->Cell_Viability Clonogenic_Assay Clonogenic Survival Assays Start->Clonogenic_Assay IF_Staining Immunofluorescence for DNA Damage Markers (γ-H2AX, RAD51) Start->IF_Staining Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Clonogenic_Assay->Data_Analysis IF_Staining->Data_Analysis Conclusion Conclusion: Determine Cross-Resistance Profile Data_Analysis->Conclusion

Caption: A typical experimental workflow to investigate cross-resistance patterns.

Conclusion and Future Directions

The evidence strongly indicates a significant pattern of cross-resistance between this compound and platinum-based chemotherapy, primarily driven by the restoration of homologous recombination repair. This has important implications for the sequencing of these agents in the clinic. For patients who have developed resistance to platinum agents, particularly those with a short platinum-free interval, the efficacy of subsequent this compound treatment may be limited.

Future research should focus on:

  • Identifying reliable biomarkers to predict which platinum-resistant patients might still benefit from this compound.

  • Developing strategies to overcome cross-resistance , such as combination therapies that re-sensitize tumors to these agents.

  • Investigating novel therapeutic approaches that are effective in the context of both PARP inhibitor and platinum resistance.

A deeper understanding of the intricate molecular mechanisms governing cross-resistance will be paramount in optimizing treatment strategies and improving outcomes for patients with HRR-deficient cancers.

References

A Comparative Meta-Analysis of Talazoparib in BRCA-Mutated Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials involving Talazoparib for the treatment of breast cancer, with a focus on patients with germline BRCA1/2 mutations. This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA single-strand break repair.[1][2][3] Its efficacy in tumors with deficient homologous recombination repair, such as those with BRCA1/2 mutations, is well-established.[2][4] This guide synthesizes data from pivotal clinical trials to offer a comparative perspective on its performance against other therapeutic alternatives, primarily standard chemotherapy.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound functions through a dual mechanism: inhibiting the enzymatic activity of PARP and trapping PARP on DNA at the site of single-strand breaks.[1][4] In cancer cells with BRCA1/2 mutations, the homologous recombination repair pathway for double-strand breaks is compromised.[2][4] The inhibition of PARP-mediated single-strand break repair leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks during DNA replication, resulting in the formation of double-strand breaks.[2][4] The inability of BRCA-deficient cells to efficiently repair these double-strand breaks leads to genomic instability and ultimately, cell death, a concept known as synthetic lethality.[2]

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_talazoparib_action This compound Intervention in BRCA-Mutated Cells DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_Damage->PARP recruits SSB_Repair SSB Repair (Base Excision Repair) PARP->SSB_Repair mediates PARP_Trapping PARP Trapping on DNA PARP->PARP_Trapping Replication DNA Replication SSB_Repair->Replication allows DSB DNA Double-Strand Break (DSB) Replication->DSB can lead to (if SSB unrepaired) HR_Repair Homologous Recombination Repair (Functional in Normal Cells) DSB->HR_Repair repaired by Cell_Survival Cell Survival HR_Repair->Cell_Survival leads to This compound This compound This compound->PARP inhibits & traps Inhibition Inhibition of SSB Repair PARP_Trapping->Inhibition DSB_Accumulation Accumulation of DSBs Inhibition->DSB_Accumulation leads to Defective_HR Defective Homologous Recombination Repair (BRCA Mutation) DSB_Accumulation->Defective_HR cannot be repaired by Cell_Death Cell Death (Synthetic Lethality) Defective_HR->Cell_Death results in

Caption: this compound's Mechanism of Action in BRCA-Mutated Cancer Cells.

Comparative Efficacy of this compound

The pivotal Phase III EMBRACA trial provides the most robust data for this compound in patients with germline BRCA1/2-mutated, HER2-negative advanced breast cancer.[5][6][7] This trial compared the efficacy and safety of this compound monotherapy with physician's choice of standard single-agent chemotherapy.[5][6]

Efficacy Outcomes: EMBRACA Trial
EndpointThis compound (n=287)Chemotherapy (n=144)Hazard Ratio (95% CI)p-value
Progression-Free Survival (PFS) 8.6 months5.6 months0.54 (0.41 - 0.71)<0.0001[5][7]
Overall Survival (OS) - Final Analysis 19.3 months19.5 months0.848 (0.670 - 1.073)0.17[8]
Objective Response Rate (ORR) 62.6%27.2%Odds Ratio: 5.0 (2.9 - 8.8)<0.001[9]

Note: The final overall survival analysis did not show a statistically significant difference, which may have been influenced by subsequent treatments, including the crossover of patients in the chemotherapy arm to PARP inhibitors.[7][8]

A network meta-analysis comparing this compound and Olaparib, another PARP inhibitor, in BRCA-mutated, HER2-negative metastatic breast cancer found no significant difference in progression-free survival or overall survival between the two agents.[10]

Safety and Tolerability Profile

The safety profile of this compound is distinct from standard chemotherapy. The most common adverse events are hematological.

Common Adverse Events (Any Grade) in the EMBRACA Trial
Adverse EventThis compoundChemotherapy
Anemia 53%28%
Fatigue 50%41%
Nausea 49%47%
Neutropenia 35%42%
Thrombocytopenia 27%9%
Headache 33%22%
Alopecia 25%28%
Vomiting 25%23%
Diarrhea 22%26%

Data compiled from multiple sources reporting on the EMBRACA trial.

Grade 3-4 adverse events were reported in 69.6% of patients receiving this compound and 64.3% of those receiving chemotherapy.[7] Hematologic toxicities, particularly anemia, were more frequent with this compound.[11]

Experimental Protocols of Key Clinical Trials

EMBRACA Trial (NCT01945775)

The EMBRACA trial was a Phase III, open-label, randomized, multicenter study.[5][6][12]

  • Patient Population: Patients with deleterious or suspected deleterious germline BRCA1/2 mutations and HER2-negative locally advanced or metastatic breast cancer.[5][6] Patients could have received up to three prior cytotoxic chemotherapy regimens for metastatic disease.[5]

  • Randomization: Patients were randomized in a 2:1 ratio to receive either this compound or physician's choice of chemotherapy.[5][6]

  • Treatment Arms:

    • This compound: 1 mg orally once daily.[6]

    • Chemotherapy: Physician's choice of capecitabine, eribulin, gemcitabine, or vinorelbine in 21-day cycles.[5][6]

  • Primary Endpoint: Progression-free survival.[6]

EMBRACA_Workflow Start Patient Screening Inclusion_Criteria Inclusion Criteria Met? (gBRCA+, HER2-, Advanced Breast Cancer) Start->Inclusion_Criteria Randomization 2:1 Randomization Inclusion_Criteria->Randomization Yes End End of Study Inclusion_Criteria->End No Talazoparib_Arm This compound (1 mg daily) Randomization->Talazoparib_Arm Chemotherapy_Arm Physician's Choice Chemotherapy Randomization->Chemotherapy_Arm Follow_Up Follow-up for Efficacy and Safety Talazoparib_Arm->Follow_Up Chemotherapy_Arm->Follow_Up Primary_Endpoint Progression-Free Survival Assessment Follow_Up->Primary_Endpoint Primary_Endpoint->End

Caption: Simplified workflow of the EMBRACA clinical trial.
ABRAZO Trial (NCT02034916)

The ABRAZO trial was a Phase II, two-cohort, open-label study to evaluate the efficacy and safety of this compound in patients with advanced breast cancer and a germline BRCA1/2 mutation.[13][14][15]

  • Patient Population: Patients with germline BRCA1/2-mutated advanced breast cancer.[13][15] The study had two cohorts based on prior treatment history.[13][14][15]

    • Cohort 1: Patients who had responded to prior platinum-based chemotherapy.[13][14][15]

    • Cohort 2: Patients who had received at least three prior non-platinum-based cytotoxic regimens.[13][14][15]

  • Treatment: All patients received this compound at a dose of 1 mg per day.[13][15]

  • Primary Endpoint: Confirmed objective response rate.[13][15]

Patient Selection for this compound Therapy

Based on the clinical trial data, the ideal candidates for this compound therapy are patients with HER2-negative metastatic or locally advanced breast cancer who have a confirmed deleterious or suspected deleterious germline BRCA mutation.[16]

Patient_Selection Patient Patient with Advanced Breast Cancer HER2_Status HER2-Negative? Patient->HER2_Status BRCA_Test Germline BRCA1/2 Mutation? HER2_Status->BRCA_Test Yes Not_Eligible Not Eligible for This compound Therapy HER2_Status->Not_Eligible No Eligible Eligible for This compound Therapy BRCA_Test->Eligible Yes BRCA_Test->Not_Eligible No

Caption: Logical flow for determining patient eligibility for this compound.

Conclusion

This compound has demonstrated a significant improvement in progression-free survival compared to standard chemotherapy in patients with germline BRCA-mutated, HER2-negative advanced breast cancer.[5][7] While a significant overall survival benefit has not been established, the favorable safety profile and improved quality of life outcomes make it a valuable therapeutic option for this patient population.[7] The choice between different PARP inhibitors, such as this compound and Olaparib, may be guided by their respective toxicity profiles, as their efficacy appears to be comparable.[10][11] Further research is needed to optimize the sequencing of this compound and to explore its potential in combination with other targeted therapies.

References

A Comparative Analysis of Talazoparib's Safety Profile Against Other PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Poly (ADP-ribose) polymerase (PARP) inhibitors have become a cornerstone in the treatment of cancers with deficiencies in DNA damage repair, particularly those harboring BRCA1/2 mutations.[1] While their efficacy is well-established, their safety profiles can vary, influencing treatment decisions and patient management. This guide provides a comparative analysis of the safety profile of Talazoparib against other approved PARP inhibitors: Olaparib, Niraparib, and Rucaparib, supported by data from clinical trials.

Mechanism of Action and PARP Trapping

PARP inhibitors work by blocking the PARP enzymes, which are crucial for repairing single-strand DNA breaks. In cancer cells with defective homologous recombination repair (HRR) pathways, such as those with BRCA mutations, the inhibition of PARP leads to the accumulation of double-strand DNA breaks during replication, ultimately causing cell death through a process known as synthetic lethality.[2][3]

An important differentiator among PARP inhibitors is their "PARP trapping" potency. This refers to the ability of the inhibitor to trap the PARP enzyme on the DNA at the site of damage, which is a key driver of cytotoxicity. This compound is recognized as the most potent PARP trapper, which may contribute to both its efficacy and its distinct toxicity profile.[2]

Mechanism of Action of PARP Inhibitors cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_SSB_1 Single-Strand Break (SSB) PARP_1 PARP Activation & Recruitment DNA_SSB_1->PARP_1 SSB_Repair_1 SSB Repair PARP_1->SSB_Repair_1 Cell_Survival_1 Cell Survival SSB_Repair_1->Cell_Survival_1 DNA_DSB_1 Double-Strand Break (DSB) HR_Repair_1 Homologous Recombination Repair DNA_DSB_1->HR_Repair_1 HR_Repair_1->Cell_Survival_1 DNA_SSB_2 Single-Strand Break (SSB) PARPi PARP Inhibitor DNA_SSB_2->PARPi PARP_Trapping PARP Trapping PARPi->PARP_Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DNA_DSB_2 Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB_2 HR_Deficiency Homologous Recombination Deficiency DNA_DSB_2->HR_Deficiency Cell_Death Cell Death (Synthetic Lethality) HR_Deficiency->Cell_Death

Mechanism of Action of PARP Inhibitors

Comparative Safety Profile: Hematological Adverse Events

Hematological toxicities are a well-documented class effect of PARP inhibitors, often leading to dose modifications or interruptions.[4][5] These adverse events (AEs) typically occur early in the course of treatment.[6]

Adverse EventThis compound (EMBRACA Trial)Olaparib (OlympiAD Trial)Niraparib (NOVA Trial)Rucaparib (ARIEL3 Trial)
Anemia (All Grades) 53%40%50%37%
Anemia (Grade ≥3) 39%16%25%19%
Neutropenia (All Grades) 35%27%30%18%
Neutropenia (Grade ≥3) 21%5%20%7%
Thrombocytopenia (All Grades) 27%14%61%28%
Thrombocytopenia (Grade ≥3) 15%<1%34%5%

Note: Data is compiled from different clinical trials and may not be from head-to-head comparisons. The specific patient populations and trial designs can influence reported AE rates.[1]

As indicated in the table, this compound is associated with a higher incidence of grade ≥3 anemia and neutropenia compared to Olaparib and Rucaparib, but a lower incidence of grade ≥3 thrombocytopenia compared to Niraparib.[7] Niraparib is notably associated with a higher incidence of thrombocytopenia across all grades.[4][8][9]

Comparative Safety Profile: Non-Hematological Adverse Events

Common non-hematological adverse events associated with PARP inhibitors include fatigue, nausea, and vomiting.[3][10]

Adverse EventThis compound (EMBRACA Trial)Olaparib (SOLO-1 Trial)Niraparib (NOVA Trial)Rucaparib (ARIEL3 Trial)
Fatigue/Asthenia (All Grades) 62%64%59%68%
Fatigue/Asthenia (Grade ≥3) 7%4%8%11%
Nausea (All Grades) 49%77%74%75%
Nausea (Grade ≥3) 4%3%3%5%
Vomiting (All Grades) 26%40%34%37%
Vomiting (Grade ≥3) 2%2%2%4%
Alopecia (All Grades) 25%~2%Not ReportedNot Reported

This compound is associated with a higher incidence of alopecia compared to Olaparib.[7] While gastrointestinal events like nausea and vomiting are common across all PARP inhibitors, the rates are generally comparable for severe events.[10] Rucaparib has been associated with a unique side effect of transaminitis (increased liver enzymes) and increases in serum creatinine.[11][12]

Dose Modifications and Discontinuations

The incidence of dose interruptions, reductions, and discontinuations due to adverse events is a critical aspect of a drug's safety profile. This compound has been associated with a higher risk of treatment interruption and dose reduction compared to some other PARP inhibitors.[13]

  • In the EMBRACA trial, 68.2% of patients receiving this compound experienced hematologic AEs, which were typically managed with dose modifications and supportive care.

  • For Olaparib, dose interruptions and reductions due to adverse reactions occurred in 54% and 41% of patients, respectively, in the PAOLA-1 trial.[14]

  • Niraparib-treated patients often require dose modifications, particularly for hematological toxicities.[4]

  • With Rucaparib, dose interruptions and reductions are also utilized to manage AEs, particularly anemia and fatigue.[15]

Experimental Protocols for Safety Assessment in Key Clinical Trials

The safety of PARP inhibitors is rigorously evaluated in clinical trials through standardized methodologies.

General Workflow for Safety Assessment in PARP Inhibitor Clinical Trials Patient_Enrollment Patient Enrollment (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Safety Assessment (Physical Exam, Vitals, ECG, Labs) Patient_Enrollment->Baseline_Assessment Treatment_Initiation Initiation of PARP Inhibitor Therapy Baseline_Assessment->Treatment_Initiation AE_Monitoring Ongoing Monitoring for Adverse Events (Weekly/Monthly Lab Tests, Patient Reports) Treatment_Initiation->AE_Monitoring AE_Grading AE Grading (NCI CTCAE) AE_Monitoring->AE_Grading Data_Analysis Safety Data Analysis (Incidence, Severity, Causality) AE_Monitoring->Data_Analysis Dose_Modification Dose Interruption/Reduction/Discontinuation AE_Grading->Dose_Modification Supportive_Care Supportive Care (Transfusions, G-CSF) AE_Grading->Supportive_Care Dose_Modification->AE_Monitoring Supportive_Care->AE_Monitoring

References

Validating Predictive Biomarkers for Talazoparib Response in Prostate Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of predictive biomarkers for Talazoparib response in prostate cancer, supported by experimental data from pivotal clinical trials and preclinical studies. Detailed methodologies for key experiments are outlined to facilitate the validation and application of these biomarkers in research and clinical settings.

Introduction to this compound and the Need for Predictive Biomarkers

This compound is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a crucial role in DNA single-strand break repair.[1] By trapping PARP on DNA, this compound leads to the accumulation of double-strand breaks, which are lethal to cancer cells with deficiencies in other DNA repair pathways, particularly the Homologous Recombination Repair (HRR) pathway. This mechanism, known as synthetic lethality, has shown significant promise in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[2][3] However, patient responses to this compound vary, underscoring the critical need for validated predictive biomarkers to identify individuals most likely to benefit from this targeted therapy.

Key Predictive Biomarkers for this compound Response

Several biomarkers have emerged as potential predictors of this compound efficacy in prostate cancer. This section compares the evidence supporting each biomarker, with quantitative data summarized in the tables below.

DNA Damage Response (DDR) / Homologous Recombination Repair (HRR) Gene Alterations

Alterations in genes involved in the DDR/HRR pathway are the most well-established predictive biomarkers for PARP inhibitor sensitivity. The TALAPRO-1 and TALAPRO-2 clinical trials have provided extensive data on the efficacy of this compound in patients with mCRPC harboring mutations in genes such as BRCA1, BRCA2, ATM, and PALB2.[4][5]

Table 1: Efficacy of this compound in mCRPC with DDR/HRR Gene Alterations (TALAPRO-1) [6][7]

Gene AlterationObjective Response Rate (ORR)
BRCA1/245.9%
PALB250.0%
ATM11.8%
Overall (11 HRR genes) 29.8%

Table 2: Efficacy of this compound plus Enzalutamide in First-Line mCRPC with HRR Gene Alterations (TALAPRO-2) [4][5][8][9][10][11]

Gene Alteration SubgroupRadiographic Progression-Free Survival (rPFS) Hazard Ratio (HR) (this compound + Enzalutamide vs. Placebo + Enzalutamide)
BRCA mutated0.20
Non-BRCA HRR mutated0.72
Overall HRR-deficient 0.45
Genomic Loss of Heterozygosity (gLOH)

Genomic Loss of Heterozygosity (gLOH), a measure of genomic instability, has been investigated as a potential biomarker for PARP inhibitor response. A post-hoc analysis of the TALAPRO-1 trial suggested that high gLOH scores are associated with a better response to this compound, particularly in patients with BRCA2 mutations.[12]

Table 3: Objective Response Rate by gLOH Status in mCRPC Patients Treated with this compound (TALAPRO-1) [12]

gLOH Threshold and StatusObjective Response Rate (ORR)Odds Ratio (OR)
8.8% Cutoff
gLOH-high (n=30)53.3%8.38
gLOH-low (n=25)12.0%
9.2% Cutoff
gLOH-high (n=28)53.6%6.64
gLOH-low (n=27)14.8%
Schlafen 11 (SLFN11) Expression

Preclinical studies have identified Schlafen 11 (SLFN11) as a potential biomarker for sensitivity to DNA-damaging agents, including PARP inhibitors.[3][13][14][15][16] High SLFN11 expression has been shown to correlate with increased sensitivity to this compound in various cancer cell lines.[13][16]

Table 4: Correlation of SLFN11 Expression with this compound IC50 in Cancer Cell Lines [13]

Cell LineSLFN11 ExpressionThis compound IC50 (nM)
DU145 (Prostate)High~1
SF295 (CNS)High~1
MDA_MB231 (Breast)Low>100
HT29 (Colon)Low>100
HCT116 (Colon)Low>100
Circulating Tumor DNA (ctDNA) Burden

Analysis of circulating tumor DNA (ctDNA) provides a non-invasive approach to assess tumor burden and genomic alterations. Data from the TALAPRO-2 trial indicate that baseline ctDNA burden and its change following treatment are prognostic for radiographic progression-free survival (rPFS) in patients receiving this compound and Enzalutamide.[2][17][18][19]

Table 5: Radiographic Progression-Free Survival by ctDNA Burden in mCRPC Patients (TALAPRO-2) [2][17][18][19]

ctDNA StatusTreatment ArmMedian rPFSHazard Ratio (HR)
Baseline ctDNA
ctDNA-highThis compound + Enzalutamide5.5 months(vs. ctDNA-low)
ctDNA-lowThis compound + EnzalutamideNot Reached
ctDNA-highPlacebo + Enzalutamide2.6 months(vs. ctDNA-low)
ctDNA-lowPlacebo + EnzalutamideNot Reached
ctDNA Conversion at Week 9
High to LowThis compound + Enzalutamide16.6 months0.45 (vs. remained high)
Remained HighThis compound + Enzalutamide5.5 months
High to LowPlacebo + Enzalutamide10.9 months0.34 (vs. remained high)
Remained HighPlacebo + Enzalutamide2.6 months

Signaling Pathways and Experimental Workflows

DNA Damage Response and PARP Inhibition

The following diagram illustrates the central role of PARP enzymes in single-strand break repair and the mechanism of synthetic lethality induced by this compound in HRR-deficient cancer cells.

DNA_Damage_Response Mechanism of PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell (HRR Proficient) cluster_1 HRR-Deficient Cancer Cell + this compound DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_Damage->PARP recruits DSB_p DNA Double-Strand Break (DSB) DNA_Damage->DSB_p can lead to BER Base Excision Repair (BER) PARP->BER initiates Cell_Survival_p Cell Survival BER->Cell_Survival_p leads to HRR_p Homologous Recombination Repair (HRR) HRR_p->Cell_Survival_p leads to DSB_p->HRR_p repaired by DNA_Damage_c DNA Single-Strand Break (SSB) PARP_c PARP Enzyme DNA_Damage_c->PARP_c recruits This compound This compound PARP_c->this compound PARP_trapped Trapped PARP-DNA Complex This compound->PARP_trapped traps PARP DSB_c DNA Double-Strand Break (DSB) PARP_trapped->DSB_c causes HRR_d Deficient HRR DSB_c->HRR_d cannot be repaired by Cell_Death Cell Death (Synthetic Lethality) HRR_d->Cell_Death leads to

Mechanism of PARP inhibition in HRR-deficient cells.
Experimental Workflow for Biomarker Validation

This diagram outlines a typical workflow for validating a predictive biomarker for this compound response, from patient sample collection to clinical correlation.

Biomarker_Validation_Workflow Workflow for Predictive Biomarker Validation Patient_Samples Patient Samples (Tumor Tissue, Blood) Biomarker_Assay Biomarker Assay (e.g., NGS, IHC, gLOH, ctDNA) Patient_Samples->Biomarker_Assay Data_Analysis Data Analysis & Biomarker Stratification Biomarker_Assay->Data_Analysis Clinical_Trial This compound Treatment (Clinical Trial) Data_Analysis->Clinical_Trial Correlation Correlation of Biomarker Status with Clinical Outcome Data_Analysis->Correlation Response_Assessment Clinical Response Assessment (e.g., RECIST) Clinical_Trial->Response_Assessment Response_Assessment->Correlation

References

Safety Operating Guide

Safe Disposal of Talazoparib: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Talazoparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.[1] As a compound suspected of causing genetic defects and potential damage to fertility or an unborn child, handling and disposal must be performed with the utmost care by trained personnel.[2][3] This guide provides a step-by-step operational plan for the safe management and disposal of this compound waste in a research laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is essential to understand its hazards. This compound is classified as toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[3][4] It is also suspected of causing genetic defects and may damage fertility or an unborn child.[2][3] Therefore, stringent safety measures are required.

Required Personal Protective Equipment (PPE):

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary, especially when handling the powder form to avoid inhalation.[5][6]

  • Hand Protection: Chemical-resistant rubber gloves.[5]

  • Eye Protection: Chemical safety goggles.[5]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[5]

All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to minimize exposure.[5][6]

Standard Operating Procedure for this compound Disposal

The disposal of this compound and any contaminated materials must adhere to all applicable federal, state, and local regulations.[4][7] Do not dispose of this compound with household garbage or allow it to enter sewer systems or waterways.[2]

Step 1: Waste Segregation Properly segregate waste at the point of generation. Never mix this compound waste with non-hazardous or biohazardous waste streams unless the materials are cross-contaminated.

  • Unused or Expired this compound: Pure, unused, or expired this compound powder is considered hazardous chemical waste.[7] It should not be mixed with other waste.

  • Contaminated Labware: All disposable items that have come into direct contact with this compound are considered chemically contaminated waste. This includes:

    • Pipette tips

    • Gloves and other PPE

    • Vials and empty containers

    • Wipes and absorbent materials used for cleaning spills.[7]

  • Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.

Step 2: Spill Management In the event of a spill, cleanup operations should only be performed by trained personnel wearing appropriate PPE.[3]

  • Contain the Spill: Safely contain the source of the spill if possible.[3]

  • Control Dust: For solid spills, collect the material using a method that minimizes dust generation. Avoid using a filtered vacuum for dry solids.[3]

  • Absorb Liquids: For liquid solutions, absorb the spill with an inert, non-combustible material like diatomite or universal binders.[4]

  • Decontaminate Surfaces: Scrub the spill area and any contaminated equipment thoroughly with alcohol.[4]

  • Package Waste: Place all cleanup materials into a clearly labeled, sealed container for hazardous waste disposal.[3]

Step 3: Containerization and Labeling

  • Place all segregated this compound waste into a designated, leak-proof, and appropriately labeled hazardous waste container.[3]

  • The label must clearly identify the contents as "Hazardous Waste - this compound" and include any other information required by your institution and local regulations.

  • Store the sealed waste container in a secure, designated area away from incompatible materials, pending collection by a licensed disposal service.[4]

Step 4: Final Disposal

  • The final disposal of this compound waste must be conducted by an authorized and licensed hazardous waste management company.[8][9]

  • Ensure that all required documentation, such as a hazardous waste consignment note, is completed accurately.[10]

  • Disposal will typically involve high-temperature incineration to ensure complete destruction of the active pharmaceutical ingredient.[10]

Quantitative Hazard and Safety Information

The following table summarizes key hazard classifications for this compound, which inform the stringent disposal requirements.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[4]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[2][3]
Reproductive ToxicityCategory 1BH360 / H360D: May damage fertility or the unborn child[2][3]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure[2][3][4]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound waste in a laboratory setting.

G cluster_types Waste Categories start Start: Generate This compound Waste ppe Wear Full PPE (Gloves, Goggles, Respirator) start->ppe assess Assess Waste Type spill Spill or Contamination Event assess->spill Accidental Release segregate Segregate Waste Streams assess->segregate Routine Waste spill->ppe spill_waste Spill Cleanup Materials spill->spill_waste Contain & Clean ppe->assess unused Unused/Expired This compound segregate->unused contaminated Contaminated Labware (Gloves, Vials, Tips) segregate->contaminated containerize Package in Labeled, Sealed Container store Store in Secure Designated Area containerize->store dispose Arrange Pickup by Licensed Hazardous Waste Vendor store->dispose end End: Complete Disposal Documentation dispose->end unused->containerize contaminated->containerize spill_waste->containerize

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Talazoparib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Talazoparib, a potent PARP inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risk.

This compound is a hazardous substance with the potential for serious health effects. It is suspected of causing genetic defects, may harm an unborn child, and can cause damage to organs through prolonged or repeated exposure.[1][2] It may also cause skin and eye irritation.[3]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection is used. The following table summarizes the recommended PPE.

Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Handling solid (powder) Chemical fume hood or ventilated enclosureDouble-gloving with nitrile glovesSafety glasses with side shields or gogglesNIOSH-approved respirator with a particulate filter (if OEL is exceeded or dust is generated)Disposable gown or lab coat
Handling solutions Chemical fume hoodDouble-gloving with nitrile glovesSafety glasses with side shields or gogglesNot generally required if handled in a fume hoodDisposable gown or lab coat
Weighing/Compounding Ventilated balance enclosure or powder containment hoodDouble-gloving with nitrile glovesSafety glasses with side shields and face shieldNIOSH-approved respirator with a particulate filterDisposable gown with tight cuffs
Administering to animals Ventilated animal changing stationDouble-gloving with nitrile glovesSafety glasses with side shieldsNot generally requiredDisposable gown or lab coat

Occupational Exposure Limits:

A specific time-weighted average (TWA) Occupational Exposure Limit (OEL) for this compound is not publicly available. Pfizer, a manufacturer of this compound, utilizes an Occupational Exposure Band (OEB) system for some of its compounds.[4] For potent compounds, this often falls into a range requiring stringent control of exposure. While the specific OEB for this compound is not stated, it is prudent to handle it as a highly potent compound and maintain exposures to the lowest reasonably achievable level.

Procedural Guidance

Handling:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand the Safety Data Sheet (SDS).[1]

  • Minimizing Dust: When working with the solid form of this compound, minimize the generation of dust.[1]

  • Avoiding Contact: Avoid direct contact with the skin, eyes, and clothing.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1][5] Wash hands thoroughly after handling, even if gloves were worn.[1][5]

Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Contain the Spill: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material.

  • Clean-up: Carefully collect the spilled material and absorbent into a sealed container labeled as "Hazardous Waste."

  • Decontaminate: Clean the spill area with an appropriate deactivating solution, followed by a thorough wash with soap and water.

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Disposal Plan

All waste generated from the handling of this compound must be considered hazardous.

  • Segregation: Segregate this compound waste from other laboratory waste streams.

  • Containers: Use clearly labeled, sealed, and leak-proof containers for all this compound waste, including empty vials, contaminated PPE, and cleaning materials.

  • Unused Product: Do not dispose of unused this compound in the trash or down the drain.[6] It must be disposed of as hazardous chemical waste.

  • Decontamination: All non-disposable equipment that has come into contact with this compound should be decontaminated using a validated procedure before reuse.

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations for hazardous waste.

Visual Workflow Guides

The following diagrams illustrate the decision-making process for selecting appropriate PPE and the procedural flow for waste disposal.

PPE_Selection_Workflow PPE Selection for Handling this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling this compound task Assess Task: - Solid or Liquid? - Scale of operation? - Potential for aerosol/dust generation? start->task engineering Engineering Controls: - Fume Hood - Ventilated Enclosure task->engineering gloves Hand Protection: - Double Nitrile Gloves engineering->gloves eye_face Eye/Face Protection: - Safety Glasses/Goggles - Face Shield (if splash risk) gloves->eye_face respirator Respiratory Protection: - Required if OEL exceeded or dust/aerosol is generated eye_face->respirator body Body Protection: - Lab Coat/Disposable Gown respirator->body

PPE Selection Workflow for this compound

Disposal_Workflow This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure start Waste Generated: - Unused Product - Contaminated PPE - Labware segregate Segregate as Hazardous Waste start->segregate containerize Place in Labeled, Sealed, Leak-proof Container segregate->containerize store Store in Designated Hazardous Waste Accumulation Area containerize->store dispose Dispose via Institutional Environmental Health and Safety store->dispose

This compound Waste Disposal Workflow

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.